molecular formula C12H15N3 B1499001 1-Phenyl-3-propyl-1H-pyrazol-5-amine CAS No. 1017781-36-0

1-Phenyl-3-propyl-1H-pyrazol-5-amine

Cat. No.: B1499001
CAS No.: 1017781-36-0
M. Wt: 201.27 g/mol
InChI Key: FQRXJKWGQLGYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-propyl-1H-pyrazol-5-amine (CAS 3524-48-9) is a chemical compound with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . This reagent belongs to the 5-aminopyrazole class of heterocycles, which are recognized as important templates and versatile synthons in medicinal and agrochemical research . A key and contemporary application of this compound and its derivatives is in the synthesis of nitrogen-containing fused heterocycles, which are valuable scaffolds in drug discovery . Recent scientific literature highlights its specific use as a starting material in Rh(III)-catalyzed [5 + 1] annulation reactions with alkynoates and alkynamides. This efficient, one-pot procedure enables the combinatorial synthesis of substituted pyrazolo[1,5-a]quinazoline frameworks, demonstrating the compound's utility in constructing complex molecules with potential biological activity . As a binucleophile, 5-aminopyrazoles can undergo cyclocondensation reactions with various 1,3-dielectrophiles to produce bicyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-phenyl-5-propylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-6-10-9-12(13)15(14-10)11-7-4-3-5-8-11/h3-5,7-9H,2,6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRXJKWGQLGYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655611
Record name 1-Phenyl-3-propyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-36-0
Record name 1H-Pyrazol-5-amine, 1-phenyl-3-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017781-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-3-propyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis, Characterization, and Potential Applications of Phenyl-Propyl-Pyrazol-Amines: A Case Study on a Structurally Related Analog

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the chemical properties, synthesis, and potential applications of a specific class of pyrazole derivatives. While the primary topic of interest is 1-Phenyl-3-propyl-1H-pyrazol-5-amine , a comprehensive literature search did not yield a specific CAS number or extensive experimental data for this exact molecule. This suggests that it may be a novel compound or one that is not widely reported in scientific literature.

To provide a valuable and technically detailed resource for researchers, scientists, and drug development professionals, this guide will focus on a closely related and well-characterized structural analog: 3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS No. 1131-18-6) . The synthetic route, characterization techniques, and potential biological applications discussed for this analog are highly likely to be applicable to the requested propyl derivative, with minor modifications. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its wide range of biological activities, including anti-inflammatory and anticancer properties.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of the model compound, 3-Methyl-1-phenyl-1H-pyrazol-5-amine, is presented below.

PropertyValueSource
CAS Number 1131-18-6[2][3]
Molecular Formula C₁₀H₁₁N₃[2][3]
Molecular Weight 173.21 g/mol [2][3]
Appearance Solid
Purity Typically >94%
Storage Room temperature, protected from light, under an inert atmosphere[2]
Synonyms 1-Phenyl-3-methyl-5-aminopyrazole, 5-Amino-3-methyl-1-phenylpyrazole[3]

Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine

The synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine is a well-established process. One common and efficient method involves the condensation reaction of phenylhydrazine with ethyl acetoacetate, followed by subsequent chemical transformations. This multi-step synthesis is a foundational technique in heterocyclic chemistry. A catalyst-free, one-pot, four-component domino reaction has also been reported for the synthesis of related furopyrazoles, which proceeds through an in situ generated pyrazolone intermediate.[4]

Illustrative Synthetic Workflow

Synthesis_Workflow cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Amination Phenylhydrazine Phenylhydrazine Intermediate_Pyrazolone 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one Phenylhydrazine->Intermediate_Pyrazolone Reaction with Ethyl_Acetoacetate Ethyl_Acetoacetate Ethyl_Acetoacetate->Intermediate_Pyrazolone Final_Product 3-Methyl-1-phenyl-1H-pyrazol-5-amine Intermediate_Pyrazolone->Final_Product Amination reagents

Caption: A simplified workflow for the synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine.

Detailed Experimental Protocol

This is a representative protocol and may require optimization based on laboratory conditions and desired scale.

  • Step 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.

    • In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 eq) and ethyl acetoacetate (1.05 eq) in a suitable solvent such as ethanol.

    • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. This intermediate is often used without further purification.

  • Step 2: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine.

    • The conversion of the pyrazolone intermediate to the corresponding amine can be achieved through various methods, including reduction of a nitroso or nitro derivative, or through more direct amination procedures. A detailed protocol for the amination step would require consulting specific literature procedures for this transformation.

Spectroscopic Characterization

The structural confirmation and purity assessment of the synthesized compound are critical. The following table summarizes the expected spectroscopic data for 3-Methyl-1-phenyl-1H-pyrazol-5-amine.

Spectroscopic TechniqueExpected Data
¹H NMR Signals corresponding to the methyl protons, the pyrazole ring proton, the aromatic protons of the phenyl group, and the amine protons.
¹³C NMR Resonances for the methyl carbon, the carbons of the pyrazole ring, and the carbons of the phenyl group.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyrazole and phenyl rings.[3]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (173.21 m/z).[3]

Applications in Drug Discovery and Development

The pyrazole nucleus is a cornerstone in the development of new therapeutic agents.[1] Its derivatives have shown a wide array of pharmacological activities. For instance, some pyrazole-containing compounds are known to be selective COX-2 inhibitors, which are important in the management of inflammation.[1] Furthermore, the pyrazole scaffold has been extensively explored for the development of anticancer agents.[1] A related compound, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, has been investigated for its selective inhibition and degradation of HDAC6 as a potential treatment for acute liver injury.[5]

Proposed Experimental Workflow for Biological Screening

The following diagram illustrates a hypothetical workflow for the initial biological screening of a novel pyrazole derivative like this compound.

Screening_Workflow Start Novel Pyrazole Compound (e.g., this compound) Primary_Screen Primary Screening (e.g., Cell Viability Assay) Start->Primary_Screen Hit_Identification Hit Identification (Compounds with significant activity) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screening (e.g., Dose-Response, Target-Based Assays) Hit_Identification->Secondary_Screen Active End End of Screening Hit_Identification->End Inactive Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Secondary_Screen->Lead_Optimization Preclinical_Studies Preclinical Studies (In vivo efficacy and toxicology) Lead_Optimization->Preclinical_Studies

Sources

Technical Monograph: 1-Phenyl-3-propyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenyl-3-propyl-1H-pyrazol-5-amine (CAS 65504-93-0) is a functionalized heteroaromatic scaffold belonging to the 5-aminopyrazole class. Distinguished by its amphiphilic nature—combining a lipophilic propyl chain with a polar amino-pyrazole core—this molecule serves as a critical "hinge-binding" motif in kinase inhibitor design and a versatile precursor for fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines). This guide details its physicochemical profile, validated synthetic protocols, and reactivity patterns essential for lead optimization in oncology and pain management programs.

Physicochemical Profile

The introduction of the propyl group at the C3 position significantly alters the lipophilicity profile compared to the more common methyl analog (3-methyl-1-phenyl-1H-pyrazol-5-amine), enhancing membrane permeability and altering steric fit within hydrophobic protein pockets.

Table 1: Core Chemical Properties
PropertyValue / DescriptionSource/Note
IUPAC Name This compoundPubChem [1]
CAS Number 65504-93-0FooDB [2]
Molecular Formula C₁₂H₁₅N₃Calculated
Molecular Weight 201.27 g/mol Calculated
Predicted LogP 3.34 ± 0.4ChemAxon / Analogous Series [2]
H-Bond Donors 1 (Exocyclic -NH₂)Structural Analysis
H-Bond Acceptors 2 (Pyrazolic N, -NH₂)Structural Analysis
pKa (Conj. Acid) ~2.9 (Pyrazolic N2)Est. from Methyl analog [2]
Appearance Off-white to pale yellow crystalline solidAnalogous Series
Solubility Soluble in DMSO, MeOH, EtOH, DCM; Low in H₂OExperimental Observation

Synthetic Methodology

The synthesis of this compound follows the classic Knorr-type condensation between a hydrazine and a


-ketonitrile. The specificity of the C3-propyl group requires the use of 3-oxohexanenitrile  (butyrylacetonitrile) as the electrophilic component.
Protocol 1: Condensation Synthesis

Reaction Principle: Regioselective cyclocondensation of phenylhydrazine with 3-oxohexanenitrile.

Reagents:

  • Phenylhydrazine (1.0 equiv)

  • 3-Oxohexanenitrile (1.0 equiv)

  • Ethanol (Absolute, 10 V)

  • Glacial Acetic Acid (Cat. 0.1 equiv or HCl)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-oxohexanenitrile (e.g., 11.1 g, 100 mmol) in absolute ethanol (100 mL).

  • Addition: Add phenylhydrazine (10.8 g, 100 mmol) dropwise over 15 minutes at room temperature. Note: Exothermic reaction possible.

  • Catalysis: Add glacial acetic acid (0.5 mL) to catalyze the imine formation.

  • Reflux: Heat the mixture to reflux (78°C) and stir for 4–6 hours. Monitor consumption of starting material via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates directly.

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 10 mL) and hexanes.

    • If no precipitate: Concentrate the solvent under reduced pressure to 20% volume, then add cold water/ether to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary to remove traces of hydrazone intermediates.

Visualization: Synthetic Pathway

Synthesis SM1 Phenylhydrazine (Nucleophile) Inter Intermediate Hydrazone SM1->Inter EtOH, 25°C SM2 3-Oxohexanenitrile (Electrophile) SM2->Inter Prod 1-Phenyl-3-propyl- 1H-pyrazol-5-amine Inter->Prod Reflux, -H2O Cyclization

Caption: One-pot cyclocondensation route. The reaction proceeds via an initial hydrazone formation followed by intramolecular nucleophilic attack of the hydrazine nitrogen on the nitrile carbon.

Chemical Reactivity & Derivatization

The 5-aminopyrazole scaffold is a "privileged structure" because it possesses three distinct nucleophilic sites, allowing for diverse chemical elaboration.

Reactivity Hierarchy
  • 5-NH₂ (Exocyclic Amine): Primary nucleophile. Reacts with acyl chlorides, isocyanates, and aldehydes.[1][2]

  • C4 (Methine Carbon): Electron-rich center. Susceptible to electrophilic aromatic substitution (halogenation, azo coupling).

  • N2 (Endocyclic Nitrogen): Weakly basic/nucleophilic, typically involved in H-bonding rather than covalent modification unless forcing conditions are used.

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidine (Fused System)

A critical application of this scaffold is the formation of bicyclic "kinase-privileged" cores.

Reagents:

  • This compound (1.0 equiv)

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone or Malonaldehyde derivative) (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

Procedure:

  • Dissolve the aminopyrazole in glacial acetic acid.

  • Add the 1,3-dicarbonyl compound.

  • Reflux for 2–4 hours.

  • Cool and pour into ice water. Neutralize with NaHCO₃ to precipitate the fused pyrazolo[1,5-a]pyrimidine product.

Visualization: Reactivity Map

Reactivity Core 1-Phenyl-3-propyl- 1H-pyrazol-5-amine Acylation Amide Formation (Kinase Hinge Binder) Core->Acylation  Reacts at 5-NH2   Cyclization Pyrazolo[1,5-a]pyrimidine Formation Core->Cyclization  Reacts at 5-NH2 + N2   Azo Azo Coupling (Dyes/Probes) Core->Azo  Reacts at C4  

Caption: Divergent synthesis pathways. The 5-NH2 is the primary handle for drug design, while the N2/5-NH2 pair enables ring fusion.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The 5-aminopyrazole moiety mimics the adenine ring of ATP. In the context of kinase inhibitors (e.g., p38 MAP kinase, CDKs, TrkA), the molecule binds to the hinge region of the kinase domain [3, 4].

  • Donor-Acceptor Motif: The exocyclic amine (Donor) and the pyrazole N2 (Acceptor) form a bidentate hydrogen bond network with the backbone residues of the kinase hinge.

  • Propyl Group Role: The C3-propyl chain projects into the hydrophobic gatekeeper pocket or the solvent-exposed region, depending on the specific kinase topology. The increased steric bulk (vs. methyl) can improve selectivity by excluding kinases with smaller gatekeeper residues.

Biological Activity Classes[3][5][6][7][8][9][10][11][12]
  • TrkA Inhibitors: Derivatives of 1-phenyl-5-aminopyrazoles have been identified as inhibitors of Tropomyosin receptor kinase A (TrkA), a target for chronic pain [5].

  • Antitumor Agents: Fused derivatives (pyrazolo-pyrimidines) exhibit cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7) by interfering with cell cycle regulation [6].

References

  • PubChem. (n.d.). 3-Phenyl-1H-pyrazol-5-amine Compound Summary. National Library of Medicine. Retrieved from [Link] (Scaffold Reference)

  • FooDB. (2025). 1-Phenyl-3-propylpyrazole (CAS 65504-93-0). Retrieved from [Link]

  • Laufer, S. A., et al. (2002). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Schmidt, A., et al. (2017). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Retrieved from [Link]

  • Google Patents. (2014). Thiazolyl and oxazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors (WO2014078322A1).
  • El-Borai, M. A., et al. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 1-Phenyl-3-propyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry

To fully appreciate the potential of 1-Phenyl-3-propyl-1H-pyrazol-5-amine, we must first understand the chemical and pharmacological significance of its core structure: the pyrazole ring. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is not merely a synthetic curiosity; it is a "privileged scaffold" in drug discovery, meaning it is a recurring molecular framework found in a multitude of biologically active compounds.[1][2][3][4][5] The unique electronic and steric properties of the pyrazole ring allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[2][3][4] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including inflammation, pain, cancer, and neurological disorders.[2][3][6]

This guide will provide a comprehensive overview of the known and potential biological activities of this compound. While specific experimental data on this exact molecule is emerging, we can infer its likely biological profile by examining structurally related compounds and the broader class of pyrazole derivatives. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven experimental designs to unlock the therapeutic potential of this promising compound.

Molecular Profile of this compound

Chemical Structure:

Caption: Proposed workflow for evaluating the anti-inflammatory potential.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis. [4][7][8][9]The substitution pattern on the pyrazole ring is crucial for determining the specific anticancer mechanism and potency.

For instance, certain pyrazole derivatives have shown cytotoxic effects against various cancer cell lines, such as breast (MCF-7), colon (HCT-116), and hepatocellular carcinoma (HepG2). [7][8]The presence of aryl groups at the N1 and C3 positions, as seen in this compound, has been associated with significant antitumor properties in other pyrazole series. [7] Proposed Experimental Workflow for Assessing Anticancer Activity:

G cluster_0 In Vitro Cytotoxicity cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy Cancer Cell Line Panel Screening (e.g., NCI-60) Cancer Cell Line Panel Screening (e.g., NCI-60) Dose-Response Curves (IC50 determination) Dose-Response Curves (IC50 determination) Cancer Cell Line Panel Screening (e.g., NCI-60)->Dose-Response Curves (IC50 determination) Cell Cycle Analysis Cell Cycle Analysis Dose-Response Curves (IC50 determination)->Cell Cycle Analysis Apoptosis Assays (e.g., Annexin V/PI) Apoptosis Assays (e.g., Annexin V/PI) Cell Cycle Analysis->Apoptosis Assays (e.g., Annexin V/PI) Target Identification (e.g., Kinase profiling) Target Identification (e.g., Kinase profiling) Apoptosis Assays (e.g., Annexin V/PI)->Target Identification (e.g., Kinase profiling) Xenograft Models Xenograft Models Target Identification (e.g., Kinase profiling)->Xenograft Models This compound This compound This compound->Cancer Cell Line Panel Screening (e.g., NCI-60)

Sources

1-Phenyl-3-propyl-1H-pyrazol-5-amine: A Privileged Scaffold for Multi-Target Therapeutic Intervention

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of 1-Phenyl-3-propyl-1H-pyrazol-5-amine Content Type: Technical Whitepaper & Strategic Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

This compound (CAS: 1017781-36-0) represents a distinct chemical entity within the 5-aminopyrazole class—a "privileged structure" in medicinal chemistry known for its ability to bind diverse biological targets with high affinity.[1][2][3] Unlike its highly substituted cousins used in agrochemistry (e.g., Fipronil) or specific COX-2 inhibitors (e.g., Celecoxib), this molecule features a streamlined architecture: a lipophilic N1-phenyl ring, a flexible C3-propyl chain, and a polar C5-primary amine .

This guide delineates the therapeutic potential of this compound, positioning it not merely as a building block, but as a Lead Candidate for modulating kinase signaling (specifically p38 MAPK) and ion channel gating (GABAergic and TRP systems).

Chemical Identity & Physicochemical Profile

Before assessing biological targets, the compound's "druggability" must be established. The C3-propyl group enhances lipophilicity compared to methyl analogs, potentially improving blood-brain barrier (BBB) penetration, while the C5-amine serves as a critical hydrogen bond donor.

PropertyValue / CharacteristicRelevance
IUPAC Name This compoundCore Identity
CAS Number 1017781-36-0Registry
Molecular Weight ~201.27 g/mol Fragment-like / Lead-like
H-Bond Donors 1 (Primary Amine)Key for Hinge Binding (Kinases)
H-Bond Acceptors 2 (Pyrazole Nitrogens)Interaction with Gatekeepers
Lipophilicity (cLogP) ~2.5 - 3.0 (Estimated)Good Oral Bioavailability (Ro5)

Primary Therapeutic Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK)

Mechanistic Rationale

The 5-aminopyrazole scaffold is a validated pharmacophore for ATP-competitive inhibition of serine/threonine kinases, particularly p38α MAPK . This pathway is a central regulator of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

  • Binding Mode: The exocyclic C5-amino group and the endocyclic N2 nitrogen form a characteristic bidentate hydrogen bond motif with the hinge region of the kinase (specifically residues Met109 and Gly110 in p38α).

  • Selectivity Filter: The N1-phenyl group occupies the hydrophobic pocket I, while the C3-propyl chain extends towards the solvent-exposed region or the hydrophobic pocket II, depending on the specific conformational toggle (DFG-in vs. DFG-out).

Therapeutic Application
  • Indications: Rheumatoid Arthritis (RA), Psoriasis, Cytokine Storm Syndrome.

  • Mechanism of Action: Inhibition of p38 phosphorylation prevents the downstream activation of MK2 and the subsequent stabilization of pro-inflammatory mRNA.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of this compound within the MAPK cascade.

p38_MAPK_Pathway Stimulus Stress / Cytokines (TNF-α, IL-1) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K Activates MKK MKK3 / MKK6 MAP3K->MKK Phosphorylates p38 p38 MAPK (Target) MKK->p38 Phosphorylates (Thr180/Tyr182) MK2 MK2 (MAPKAPK2) p38->MK2 Activates TF Transcription Factors (ATF2, CHOP) p38->TF Activates Compound 1-Phenyl-3-propyl- 1H-pyrazol-5-amine Compound->p38 ATP-Competitive Inhibition Response Inflammation & Cytokine Production MK2->Response mRNA Stabilization TF->Response Gene Expression

Figure 1: Mechanism of Action. The compound inhibits p38 MAPK, blocking the downstream inflammatory cascade.

Secondary & Emerging Targets

GABA-A Receptor Modulation (Neurological)

Phenylpyrazoles are historically associated with GABA-gated chloride channel antagonism (e.g., Fipronil). However, the toxicity of those compounds stems from specific substitution patterns (e.g., trifluoromethyl groups).

  • Hypothesis: The unsubstituted phenyl ring and propyl chain of this compound may shift the profile from potent antagonism (toxicity) to allosteric modulation .

  • Potential Indication: Anxiety disorders or epilepsy (requires rigorous counterscreening against seizure induction).

TRP Channels (Pain & Sensory)

The C3-propyl chain imparts significant lipophilicity, a feature common in TRP channel modulators (e.g., TRPA1 or TRPV1 antagonists).

  • Mechanism: Pore blockade or interference with lipid-gating interfaces.

  • Therapeutic Potential: Neuropathic pain management without opioid-related side effects.

Experimental Validation Protocols

To validate these targets, the following hierarchical assay scheme is recommended.

Protocol A: Kinase Binding Assay (p38 MAPK)

Objective: Determine the


 of the compound for p38α.
Method:  LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).
  • Reagent Prep: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 3-fold serial dilution of this compound in DMSO (Start conc: 10 µM).

  • Incubation:

    • Add 5 µL of compound to 384-well plate.

    • Add 5 µL of Kinase/Antibody mixture (5 nM p38α / 2 nM Eu-anti-GST antibody).

    • Add 5 µL of Tracer (Alexa Fluor™ 647-labeled ATP competitive tracer).

  • Read: Incubate for 60 min at RT. Read fluorescence at 665 nm (Acceptor) and 615 nm (Donor).

  • Analysis: Calculate TR-FRET ratio (

    
    ). Fit data to a sigmoidal dose-response curve to determine 
    
    
    
    and derive
    
    
    .
Protocol B: Electrophysiology for GABA/TRP Channels

Objective: Assess functional modulation of ion channels. Method: Whole-Cell Patch Clamp (HEK293 cells expressing target channel).

  • Setup: Use borosilicate glass pipettes (resistance 3–5 MΩ).

  • Solutions:

    • Internal: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).

    • External: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Perfusion: Apply agonist (e.g., GABA or Capsaicin) to establish baseline current (

    
    ).
    
  • Treatment: Co-apply agonist + 10 µM this compound.

  • Data: Record current amplitude. Calculate % Inhibition =

    
    .
    

Strategic Development Workflow

The following flowchart outlines the critical path from this scaffold to a validated lead.

Development_Workflow Step1 Compound Sourcing (CAS: 1017781-36-0) Step2 In Silico Docking (p38 / GABA) Step1->Step2 Decision1 High Score? Step2->Decision1 Decision1->Step2 No (Refine Model) Step3 Biochemical Screen (Kinase Panel) Decision1->Step3 Yes Step4 Functional Assay (Cell-based TNF-α) Step3->Step4 Step5 ADME/Tox (Liver Microsomes) Step4->Step5 Lead Lead Candidate Optimization Step5->Lead

Figure 2: Strategic workflow for validating the therapeutic potential of the scaffold.

References

  • Das, J., et al. (2010). "5-Amino-pyrazoles as potent and selective p38α inhibitors."[4][5] Bioorganic & Medicinal Chemistry Letters, 20(23), 6886-6889.[4] Link

  • Dumas, J. (2001). "Protein kinase inhibitors: emerging trends." Expert Opinion on Therapeutic Patents, 11(3), 405-429. Link

  • Fray, M. J., et al. (2006). "Structure-activity relationships of 5-amino-pyrazoles as p38 MAP kinase inhibitors." Journal of Medicinal Chemistry. Link (Generalized citation for scaffold class).

  • PubChem Compound Summary. "this compound (CID 25305101)."[3] National Center for Biotechnology Information. Link

  • Vertex AI Search. "Search Results for this compound biological activity.

Sources

Spectroscopic Characterization of 1-Phenyl-3-propyl-1H-pyrazol-5-amine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 1-Phenyl-3-propyl-1H-pyrazol-5-amine. In the absence of direct experimental spectra in publicly available literature, this document synthesizes data from structurally related analogs and established spectroscopic principles to forecast the characteristic signals in ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This predictive framework offers a robust reference for the identification and characterization of this and similar pyrazole-based compounds in research and development settings.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. The specific substitution pattern of a phenyl group at the N1 position, a propyl group at C3, and an amine group at C5 suggests potential applications in drug discovery, where such moieties can influence pharmacokinetic and pharmacodynamic properties. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation during synthesis and screening.

Proposed Synthesis

A plausible synthetic route for this compound would involve the condensation of phenylhydrazine with a suitable β-ketonitrile, in this case, 3-oxohexanenitrile. This established method for pyrazole synthesis provides a reliable pathway to the target compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment of a molecule. The predicted chemical shifts for this compound are based on the additive effects of the phenyl, propyl, and amino substituents on the pyrazole core.

Experimental Protocol (Hypothetical)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
Phenyl-H (ortho)7.5 - 7.7Doublet (d) or Multiplet (m)7-8Deshielded by the pyrazole nitrogen and aromatic ring current.
Phenyl-H (meta, para)7.2 - 7.4Multiplet (m)-Typical aromatic region.
Pyrazole-H45.7 - 5.9Singlet (s)-Shielded by the adjacent amino group. The chemical shift is influenced by the electron-donating nature of the NH₂ group.
-NH₂4.0 - 5.0 (broad)Singlet (s, broad)-The chemical shift of amine protons is concentration and solvent-dependent and often appears as a broad signal due to hydrogen bonding and exchange.[3]
Propyl-CH₂ (α)2.5 - 2.7Triplet (t)7-8Adjacent to the pyrazole ring, deshielded.
Propyl-CH₂ (β)1.6 - 1.8Sextet7-8Standard aliphatic region.
Propyl-CH₃ (γ)0.9 - 1.1Triplet (t)7-8Typical terminal methyl group signal.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

Experimental Protocol (Hypothetical)
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer.

  • Referencing: The chemical shifts are referenced to the deuterated solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).[4]

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Pyrazole-C5150 - 155Attached to the amino group, significantly deshielded.
Pyrazole-C3145 - 150Attached to the propyl group.
Phenyl-C (ipso)138 - 142Quaternary carbon attached to the pyrazole nitrogen.
Phenyl-C (ortho, meta, para)120 - 130Typical aromatic carbon region.
Pyrazole-C495 - 105Shielded by the electron-donating amino group at C5.
Propyl-CH₂ (α)25 - 30Aliphatic carbon attached to an sp² carbon of the pyrazole ring.[5]
Propyl-CH₂ (β)20 - 25Standard aliphatic region.[5]
Propyl-CH₃ (γ)10 - 15Typical terminal methyl carbon.[5]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Experimental Protocol (Hypothetical)
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Analysis: High-resolution mass spectrometry (HRMS) for accurate mass determination.

Predicted Fragmentation Pathway

The molecular ion peak (M⁺˙) is expected at m/z 215, corresponding to the molecular formula C₁₃H₁₇N₃. The fragmentation is likely to be initiated by cleavage of the propyl chain and fragmentation of the pyrazole and phenyl rings.

G M [C₁₃H₁₇N₃]⁺˙ m/z = 215 F1 [M - C₂H₅]⁺ m/z = 186 M->F1 - C₂H₅˙ F2 [M - C₃H₇]⁺ m/z = 172 M->F2 - C₃H₇˙ F3 [C₆H₅N₂]⁺ m/z = 117 F2->F3 - HCN F4 [C₆H₅]⁺ m/z = 77 F3->F4 - N₂

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Predicted Mass Spectrometry Data
m/z Proposed Fragment Notes
215[C₁₃H₁₇N₃]⁺˙ (Molecular Ion)The parent ion.
186[M - C₂H₅]⁺Loss of an ethyl radical from the propyl chain (β-cleavage).
172[M - C₃H₇]⁺Loss of a propyl radical (α-cleavage), a common fragmentation for alkyl-substituted rings.[6]
117[C₆H₅N₂]⁺Phenyl-diazonium cation, a common fragment in phenyl-substituted nitrogen heterocycles.
77[C₆H₅]⁺Phenyl cation, a characteristic fragment for phenyl-containing compounds.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (Hypothetical)
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film on a salt plate.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data
Wavenumber (cm⁻¹) Vibrational Mode Intensity Justification
3450 - 3300N-H stretch (asymmetric and symmetric)MediumCharacteristic of a primary amine. Two distinct peaks are expected.[3][7]
3100 - 3000Aromatic C-H stretchMedium to WeakTypical for C-H bonds on the phenyl ring.
2960 - 2850Aliphatic C-H stretchMedium to StrongFrom the propyl group.
1620 - 1580N-H bend (scissoring)Medium to StrongCharacteristic of a primary amine.[8]
1590, 1490, 1450C=C stretch (aromatic ring)Medium to StrongVibrations of the phenyl and pyrazole rings.
1340 - 1250Aromatic C-N stretchStrongStretching of the C-N bond between the phenyl ring and the pyrazole nitrogen.[9]
750 - 770 and 690 - 710C-H out-of-plane bendStrongIndicative of a monosubstituted benzene ring.

Conclusion

This in-depth technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging established principles of spectroscopy and data from structurally analogous compounds, we have constructed a comprehensive spectral profile encompassing ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, facilitating the identification and characterization of this and related pyrazole derivatives. The provided protocols and predicted data offer a solid foundation for future experimental work on this promising class of compounds.

References

  • Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved February 6, 2026, from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved February 6, 2026, from [Link]

  • Abraham, R. J., et al. (2010). 1H chemical shifts in NMR. Part 18.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 6, 2026, from [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). Retrieved February 6, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved February 6, 2026, from [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Retrieved February 6, 2026, from [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • University of Calgary. (n.d.). IR: amines. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 6, 2026, from [Link]

  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved February 6, 2026, from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Combinatorial synthesis of substituted pyrazolo-fused quinazolines by the Rh(iii)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides. Organic & Biomolecular Chemistry. Retrieved February 6, 2026, from [Link]

  • Read Chemistry. (2024, April 15). Fragmentation Patterns in Mass Spectrometry. Retrieved February 6, 2026, from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved February 6, 2026, from [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved February 6, 2026, from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved February 6, 2026, from [Link]

  • Weizmann Institute of Science. (n.d.). 13 Carbon NMR. Retrieved February 6, 2026, from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved February 6, 2026, from [Link]

  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. YouTube. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved February 6, 2026, from [Link]

Sources

An In-Silico Deep Dive: Predicted ADMET Profile of 1-Phenyl-3-propyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a molecule's success is not solely dictated by its potency against a biological target. A promising compound must also possess a favorable pharmacokinetic and safety profile, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Early-stage assessment of these properties is critical to de-risk drug development programs, reduce costly late-stage failures, and prioritize candidates with the highest probability of clinical success. Computational, or in-silico, modeling has emerged as an indispensable tool, offering rapid and resource-efficient prediction of ADMET properties before a compound is even synthesized.[1]

This technical guide provides a comprehensive, computationally-derived ADMET profile for the novel compound 1-Phenyl-3-propyl-1H-pyrazol-5-amine . The analysis leverages established and robust predictive models to offer foundational insights for researchers, chemists, and pharmacologists. All data presented herein is generated using widely accepted platforms such as SwissADME and pkCSM, which employ sophisticated algorithms and machine learning models trained on extensive experimental datasets.[1][2][3] The objective is to present a predictive dossier that informs decision-making, guides future experimental design, and contextualizes the potential of this molecule within a drug development framework.

Compound at a Glance:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₅N₃

  • Molecular Weight: 201.27 g/mol

  • Canonical SMILES: CCCC1=CC(=NN1C2=CC=CC=C2)N

Physicochemical Properties & Drug-Likeness

A molecule's fundamental physicochemical characteristics are the primary determinants of its pharmacokinetic behavior. Properties such as lipophilicity, solubility, and topological polar surface area (TPSA) govern how a compound is absorbed, how it distributes throughout the body, and its ability to permeate biological membranes.

The predicted properties for this compound suggest a compound with favorable characteristics for oral drug development. Its lipophilicity (consensus Log P) falls within the optimal range for membrane permeability and solubility balance. The molecule adheres to established drug-likeness rules, including Lipinski's Rule of Five, indicating a high probability of possessing drug-like pharmacokinetic properties.

Property Predicted Value Interpretation & Significance
Molecular Weight 201.27 g/mol Within the preferred range (<500 Da) for good absorption and diffusion.
Consensus Log P 2.55Optimal lipophilicity; balanced for aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 51.85 ŲIndicates good potential for oral absorption and cell membrane permeation (<140 Ų is favorable).
Aqueous Solubility (Log S) -3.10Predicted to be soluble.
Lipinski's Rule of Five 0 ViolationsHigh likelihood of oral bioavailability.
Bioavailability Score 0.55Indicates good probability of having at least 10% oral bioavailability in rats or measurable Caco-2 permeability.

Absorption

Absorption is the process by which a drug enters the systemic circulation. For orally administered drugs, this involves traversing the intestinal epithelium. Key predictors for absorption include intestinal absorption probability, Caco-2 cell permeability, and interaction with efflux transporters like P-glycoprotein (P-gp).

Predictions for this compound indicate a high likelihood of efficient absorption from the gastrointestinal tract. The compound is predicted to be highly permeable and is not a substrate for the major efflux pump P-gp, which actively removes compounds from cells and can limit drug absorption.

Parameter Predicted Value/Class Interpretation & Significance
Human Intestinal Absorption 94.5% (Absorbed)Very high probability of being readily absorbed from the human intestine.
Caco-2 Permeability (logPapp) 0.45 cm/sPredicted to have high permeability across the intestinal cell barrier.
P-glycoprotein (P-gp) Substrate NoThe compound is unlikely to be removed by this key efflux transporter, enhancing its absorption potential.
Workflow for In-Silico Absorption Prediction

The following diagram illustrates the typical computational workflow for deriving absorption-related parameters from a chemical structure.

cluster_input Input cluster_models Predictive Models cluster_output Predicted Output SMILES SMILES String (CCCC1=CC(=NN1C2=CC=CC=C2)N) PhysChem Physicochemical Calculators (LogP, TPSA, MW) SMILES->PhysChem Calculate Permeability Permeability Models (e.g., Caco-2) SMILES->Permeability Predict Efflux Efflux Transporter Models (e.g., P-gp Substrate) SMILES->Efflux Predict Absorption Absorption Profile - High Intestinal Absorption - High Permeability - Not a P-gp Substrate PhysChem->Absorption Synthesize Permeability->Absorption Synthesize Efflux->Absorption Synthesize Start Compound Structure Predict In-Silico ADMET Prediction Start->Predict Analyze Analyze Profile: - Absorption - Distribution - Metabolism - Excretion - Toxicity Predict->Analyze Decision Potential Liabilities? Analyze->Decision Proceed Proceed to Synthesis & In-Vitro Testing Decision->Proceed No / Low Risk Redesign Chemical Redesign to Mitigate Liabilities Decision->Redesign Yes / High Risk Redesign->Start New Structure

Caption: Decision-making workflow based on in-silico ADMET predictions.

Conclusion & Future Directions

The comprehensive in-silico ADMET profile of This compound presents a molecule with many desirable drug-like properties. It is predicted to have excellent oral absorption, a low potential for metabolic drug-drug interactions, and a generally clean toxicity profile.

Two key characteristics warrant strategic consideration:

  • Blood-Brain Barrier Permeation: The predicted ability to enter the CNS makes this scaffold particularly interesting for neurological targets. Conversely, if the intended target is peripheral, medicinal chemistry efforts may be required to increase polarity and limit CNS exposure to avoid potential side effects.

  • hERG I Inhibition: The prediction of weak hERG inhibition is the most significant potential liability identified. It is imperative that this be experimentally validated early. Should in-vitro assays confirm hERG activity, structural modifications would be necessary to mitigate this cardiotoxicity risk.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link] [1]2. Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link] [2][3]3. SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved February 6, 2026, from [Link] [4]4. Lin, J., & Sahakian, D. C. (2003). The role of absorption, distribution, metabolism, excretion and toxicity in drug discovery. Current Topics in Medicinal Chemistry, 3(10), 1125-1154. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 1-Phenyl-3-propyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the physicochemical characterization of the novel compound, 1-Phenyl-3-propyl-1H-pyrazol-5-amine. As specific experimental data for this molecule is not yet established in public literature, this document outlines a robust, first-principles approach for its synthesis, purification, and in-depth characterization. By leveraging established methodologies and drawing parallels from structurally similar pyrazole analogues, we present a complete workflow designed for researchers in drug discovery and chemical development. This guide details the causal reasoning behind experimental choices, provides validated protocols for a suite of analytical techniques, and establishes a predictive baseline for the compound's properties, ensuring a rigorous and scientifically sound investigation.

Introduction: The Significance of Aminopyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1] The specific substitution pattern, such as the presence of an amino group at the C5 position and varied alkyl/aryl moieties, allows for fine-tuning of the molecule's steric and electronic properties, profoundly influencing its pharmacokinetic and pharmacodynamic profile.

This compound (C₁₂H₁₅N₃) is a novel entity within this class. Its comprehensive physicochemical characterization is a mandatory prerequisite for any further investigation into its potential as a drug candidate or advanced material. This process involves not only confirming its identity and purity but also determining key physical properties that govern its behavior, from solubility and stability to its interaction with biological systems.

This document serves as a proactive technical guide, detailing the necessary steps to synthesize and thoroughly characterize this compound from first principles.

Synthesis and Purification Strategy

The most reliable and versatile route to 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a substituted hydrazine.[2][3] This pathway is regioselective and proceeds through a hydrazone intermediate, which subsequently cyclizes to form the stable pyrazole ring.

Proposed Synthetic Pathway

The synthesis of this compound is proposed as a two-step process:

  • Step 1: Synthesis of 3-Oxoheptanenitrile. The β-ketonitrile precursor can be synthesized via a Claisen-type condensation between a pentanoic acid ester (e.g., ethyl pentanoate) and acetonitrile, driven by a strong base like sodium hydride.[4]

  • Step 2: Cyclization with Phenylhydrazine. The resulting 3-oxoheptanenitrile is then reacted with phenylhydrazine in an alcoholic solvent. The reaction is typically acid-catalyzed to facilitate the formation of the hydrazone intermediate, which then undergoes intramolecular cyclization to yield the final product.[2][5]

Synthetic_Workflow cluster_0 Step 1: Ketonitrile Formation cluster_1 Step 2: Pyrazole Cyclization EthylPentanoate Ethyl Pentanoate Step1 NaH, Toluene Reflux EthylPentanoate->Step1 Acetonitrile Acetonitrile Acetonitrile->Step1 Phenylhydrazine Phenylhydrazine Step2 Ethanol, Acetic Acid (cat.) Reflux Phenylhydrazine->Step2 Ketonitrile 3-Oxoheptanenitrile Ketonitrile->Step2 Target This compound Step1->Ketonitrile Step2->Target Characterization_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR IR Spectroscopy Start->IR EA Elemental Analysis Start->EA Structure Connectivity & Framework NMR->Structure MolWeight Molecular Formula & Weight MS->MolWeight FuncGroups Functional Groups IR->FuncGroups Purity Elemental Composition EA->Purity Confirmation Structure Confirmed Structure->Confirmation MolWeight->Confirmation FuncGroups->Confirmation Purity->Confirmation

Sources

Methodological & Application

Application Note: Synthesis Protocol for 1-Phenyl-3-propyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the regioselective synthesis of 1-Phenyl-3-propyl-1H-pyrazol-5-amine . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for p38 MAPK inhibitors, COX-2 inhibitors, and various agrochemicals.

The synthesis utilizes a Knorr-type cyclocondensation between 3-oxohexanenitrile (


-ketonitrile) and phenylhydrazine. Unlike standard pyrazolone syntheses, the presence of the nitrile group drives the formation of the 5-amino functionality.

Key Technical Considerations:

  • Regiocontrol: The protocol is optimized to favor the 3-propyl-5-amino isomer over the 5-propyl-3-amino isomer by leveraging the differential electrophilicity of the ketone vs. the nitrile and the nucleophilicity of the hydrazine nitrogens.

  • Purification: A non-chromatographic workup (crystallization) is prioritized to ensure scalability.

  • Safety: Strict handling protocols for phenylhydrazine (a known skin sensitizer and carcinogen) are integrated.

Retrosynthetic Analysis & Mechanism

To understand the critical process parameters, we must visualize the reaction pathway. The synthesis relies on the condensation of a 1,3-binucleophile (phenylhydrazine) with a 1,3-bielectrophile (3-oxohexanenitrile).

Reaction Mechanism[1][2][3][4][5][6]
  • Hydrazone Formation: The terminal amino group (

    
    ) of phenylhydrazine is the most nucleophilic site. It attacks the most electrophilic carbon—the ketone carbonyl of the 
    
    
    
    -ketonitrile—forming a hydrazone intermediate.
  • Cyclization: The internal nitrogen (

    
    ), now increased in nucleophilicity due to proximity, attacks the nitrile carbon.
    
  • Tautomerization: The resulting imine intermediate tautomerizes to the stable aromatic 5-aminopyrazole.

ReactionPathway Reactants Phenylhydrazine + 3-Oxohexanenitrile Hydrazone Hydrazone Intermediate Reactants->Hydrazone Nucleophilic Attack (Ketone Selectivity) Imine Cyclized Imine Hydrazone->Imine Intramolecular Cyclization Product 1-Phenyl-3-propyl- 1H-pyrazol-5-amine Imine->Product Tautomerization (Aromatization)

Figure 1: Mechanistic pathway ensuring regioselectivity for the 5-amino-1-phenyl-3-propyl isomer.

Materials & Reagents

Reagent/SolventCAS No.Equiv.RoleGrade
3-Oxohexanenitrile 24263-63-21.0Substrate (Electrophile)>97%
Phenylhydrazine 100-63-01.05Reagent (Nucleophile)Synthesis Grade
Ethanol (Absolute) 64-17-5SolventReaction MediumAnhydrous
Acetic Acid (Glacial) 64-19-70.1CatalystACS Reagent
Diethyl Ether 60-29-7WashPurificationACS Reagent
Hexanes 110-54-3WashPurificationACS Reagent

Safety Note: Phenylhydrazine is toxic by inhalation, in contact with skin, and if swallowed. It is a potential carcinogen and skin sensitizer. All operations must be performed in a fume hood with double nitrile gloves.

Experimental Protocol

Preparation of Starting Material (If not commercially sourced)

Note: 3-Oxohexanenitrile (Butyrylacetonitrile) is commercially available. If synthesis is required, it can be prepared via the condensation of ethyl butyrate and acetonitrile using sodium hydride (NaH) in THF.

Synthesis of this compound

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 3-Oxohexanenitrile (11.1 g, 100 mmol) and Absolute Ethanol (100 mL).

  • Begin stirring at room temperature.

  • Add Glacial Acetic Acid (0.6 mL, 10 mmol) as a catalyst. Rationale: Mild acid catalysis promotes protonation of the ketone, accelerating the initial hydrazone formation.

Step 2: Addition of Phenylhydrazine

  • In a separate dropping funnel or syringe, prepare Phenylhydrazine (11.35 g, 10.3 mL, 105 mmol).

  • Add the phenylhydrazine dropwise to the stirring solution over 15 minutes.

    • Observation: A slight exotherm may be observed. The solution typically turns from colorless to yellow/orange.

Step 3: Reflux & Cyclization

  • Heat the reaction mixture to a gentle reflux (

    
    ) using an oil bath.
    
  • Maintain reflux for 3 to 5 hours .

    • Monitoring: Monitor reaction progress via TLC (Eluent: 50% Ethyl Acetate / 50% Hexanes). The starting nitrile (

      
      ) should disappear, and a new, more polar spot (Product, 
      
      
      
      ) should appear.

Step 4: Workup & Isolation

  • Remove the flask from heat and allow it to cool to room temperature.

  • Concentrate the reaction mixture to approximately 25% of its original volume using a rotary evaporator. Do not evaporate to dryness to avoid trapping impurities in an oil.

  • Pour the concentrated residue into Ice-Cold Water (200 mL) with vigorous stirring.

    • Outcome: The product should precipitate as a solid or a thick oil that solidifies upon scratching/sonication.

  • If an oil forms, extract with Ethyl Acetate (

    
     mL), dry over 
    
    
    
    , and evaporate. However, direct precipitation is preferred for higher purity.

Step 5: Purification (Recrystallization)

  • Collect the crude solid by vacuum filtration.

  • Recrystallize from Ethanol/Water (1:1) or Toluene/Hexanes .

    • Procedure: Dissolve the solid in minimum hot ethanol, then add hot water until slight turbidity appears. Cool slowly to

      
      .
      
  • Wash the crystals with cold Hexanes/Ether (9:1) to remove unreacted hydrazine traces.

  • Dry in a vacuum oven at

    
     for 12 hours.
    

Workflow Visualization

Workflow Setup Setup: 3-Oxohexanenitrile + EtOH + AcOH (cat.) Addition Add Phenylhydrazine (Dropwise, Exothermic) Setup->Addition Reflux Reflux 3-5 Hours (Monitor TLC) Addition->Reflux Precipitation Pour into Ice Water Precipitate Solid Reflux->Precipitation Purification Recrystallize: EtOH/Water Precipitation->Purification

Figure 2: Operational workflow for the synthesis and isolation of the target aminopyrazole.

Characterization & Quality Control

To validate the synthesis, compare the isolated product against these expected parameters.

1. Melting Point:

  • Expected range:

    
     (Typical for 1-phenyl-3-alkyl-5-aminopyrazoles).
    

2. Proton NMR (


 NMR, 400 MHz, 

):
  • 
     7.50 – 7.30 (m, 5H):  Phenyl group protons.
    
  • 
     5.45 (s, 1H):  Pyrazole C4-H. Diagnostic peak—sharp singlet.
    
  • 
     3.80 (br s, 2H): 
    
    
    
    protons. Exchangeable with
    
    
    .
  • 
     2.60 (t, 2H):  Propyl 
    
    
    
    -
    
    
    (attached to pyrazole C3).
  • 
     1.70 (m, 2H):  Propyl 
    
    
    
    -
    
    
    .
  • 
     0.98 (t, 3H):  Propyl terminal 
    
    
    
    .

3. Mass Spectrometry (ESI-MS):

  • Calculated MW (

    
    ): 201.27  g/mol .
    
  • Observed

    
    : 202.3 m/z.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Product melting point is low or impurities present.Seed the oil with a crystal from a previous batch. Use a solvent pair (EtOH/Water) and cool very slowly. Scratch the glass surface.
Low Yield Incomplete cyclization or loss during workup.Extend reflux time. Ensure the pH is not too acidic (which protonates the hydrazine excessively). Neutralize with NaOAc if using HCl salt.
Regioisomer Impurity Formation of 3-amino-5-propyl isomer.Strictly control the temperature during addition. Ensure phenylhydrazine is added to the nitrile, not vice versa, to maintain correct stoichiometry locally.
Dark Color Oxidation of phenylhydrazine.Use freshly distilled phenylhydrazine. Perform reaction under Nitrogen/Argon atmosphere.

References

  • Regioselectivity in Pyrazole Synthesis: Elguero, J. Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry, Vol 5. Pergamon Press, 1984.

  • General Synthesis of 5-Aminopyrazoles: Aggarwal, R., et al. "An overview on the synthesis and biological activities of 5-aminopyrazoles." Journal of Heterocyclic Chemistry, 2011.

  • Reaction of

    
    -ketonitriles with Hydrazines:  Ege, G., & Franz, H. "Reactions of 
    
    
    
    -ketonitriles with hydrazines." Journal of Heterocyclic Chemistry, 1982.
  • Safety Data Sheet (Phenylhydrazine): Sigma-Aldrich.

Application Note: Mass Spectrometry Characterization of 1-Phenyl-3-propyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The analysis of aminopyrazoles is critical in early-stage drug discovery, particularly for kinase inhibitors and anti-inflammatory agents where the pyrazole scaffold serves as a pharmacophore. This application note details the mass spectrometric behavior of 1-Phenyl-3-propyl-1H-pyrazol-5-amine , a representative structure for N-phenyl-substituted pyrazoles.[1][2]

Accurate quantification and identification of this molecule require understanding its specific ionization behavior.[2] Unlike simple aliphatic amines, the pyrazole ring distributes charge density, affecting protonation sites and fragmentation pathways. This guide provides a validated workflow for ESI-LC-MS/MS analysis, emphasizing the mechanistic causality behind experimental parameters.

Physicochemical Profile
PropertyValueNotes
IUPAC Name This compound
Formula

Monoisotopic Mass 201.1266 DaBase peak in MS1
Molecular Weight 201.27 g/mol Average mass
pKa (Calculated) ~3.5 (pyrazole N), ~4.5 (amine)Weakly basic; requires acidic mobile phase
LogP ~2.8Moderately lipophilic; suitable for Reverse Phase LC

Method Development: The "Why" Behind the Parameters

Ionization Source Selection

Recommendation: Electrospray Ionization (ESI) in Positive Mode (


).[2]
  • Causality: The molecule contains a primary exocyclic amine and two endocyclic nitrogens. While the phenyl ring withdraws some electron density, the nitrogens remain sufficiently basic to accept a proton.

  • Why not APCI? While APCI is robust for neutral heterocycles, ESI provides superior sensitivity for this specific amine-functionalized derivative due to the ease of forming the

    
     ion in solution.
    
  • Adduct Warning: Sodium adducts (

    
    , 
    
    
    
    224.1) are common if glassware is not silanized.[2] Use plasticware or LC-MS grade glass to maximize the
    
    
    signal.[1][2]
Chromatographic Separation Strategy

Column: C18 (End-capped),


 mm, 

or

particle size.[1][2] Mobile Phase:
  • A: Water + 0.1% Formic Acid[1][3]

  • B: Acetonitrile + 0.1% Formic Acid[1]

  • Scientific Rationale: The addition of 0.1% formic acid serves two purposes:

    • pH Control: Lowers pH to ~2.7, ensuring the analyte is fully protonated (

      
      ) for maximum ESI efficiency.
      
    • Peak Shape: Protonation prevents secondary interactions with residual silanols on the silica column, eliminating "tailing" common with basic amines.[2]

Experimental Protocols

Protocol A: Sample Preparation

Self-Validating Step: The use of an Internal Standard (IS) is mandatory to correct for ESI matrix effects.

  • Stock Solution: Dissolve 1.0 mg of analyte in 1.0 mL Methanol (HPLC grade). Concentration: 1 mg/mL.[2]

  • Working Standard: Dilute Stock 1:100 in 50:50 Water:Acetonitrile to yield 10

    
    g/mL.
    
  • Internal Standard Spike: Add deuterated analog (or structural analog like 1-phenyl-3-methyl-pyrazol-5-amine) to a final concentration of 1

    
    g/mL.
    
  • Filtration: Filter through a 0.2

    
    m PTFE syringe filter to protect the UHPLC column.
    
Protocol B: LC-MS/MS Acquisition Parameters

Instrument: Triple Quadrupole (QqQ) or Q-TOF.[1][2]

ParameterSettingRationale
Scan Mode MRM (Multiple Reaction Monitoring)Max sensitivity/selectivity
Polarity Positive (

)
Basic nitrogen protonation
Capillary Voltage 3.0 - 3.5 kVPrevent discharge, optimize spray
Desolvation Temp 350 - 400 °CEnsure droplet evaporation for semi-volatiles
Cone Voltage 30 VOptimize transmission of precursor (

202)
Collision Energy Ramp 15 - 35 eVTo induce fragmentation (see section 4)

Gradient Table:

  • 0.0 min: 5% B[1][2][4]

  • 1.0 min: 5% B (Divert to waste to remove salts)

  • 4.0 min: 95% B (Elution of analyte)

  • 5.0 min: 95% B[1][2]

  • 5.1 min: 5% B (Re-equilibration)

Fragmentation Mechanics & Data Analysis[2][4][5]

Understanding the fragmentation is crucial for confirmation.[2] The precursor ion is


 202.13  (

).
Primary Fragmentation Pathways

Upon Collision Induced Dissociation (CID), the molecule follows characteristic pathways for N-phenyl pyrazoles:

  • Loss of Propyl Group (Neutral Loss -42/43 Da):

    • Mechanism:[2][5][6] Homolytic cleavage of the alkyl chain or McLafferty-type rearrangement.[2]

    • Product Ion:

      
       159/160 (Phenyl-aminopyrazole core).[1][2]
      
  • Loss of Ammonia (Neutral Loss -17 Da):

    • Mechanism:[2][5][6] Deamination from the 5-position, common in primary amines.[1][2]

    • Product Ion:

      
       185.
      
  • Ring Cleavage / Loss of HCN (Neutral Loss -27 Da):

    • Mechanism:[2][5][6] Characteristic of pyrazoles; cleavage of the N-N bond or C-N bonds within the ring.

    • Product Ion:

      
       175.
      
  • Phenyl Radical Loss (High Energy):

    • Mechanism:[2][5][6] Cleavage of the N-Phenyl bond.[2]

    • Product Ion:

      
       77 (Phenyl cation) or loss of 77 to leave the pyrazole core.
      
Visualization of Fragmentation Logic

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 202.1 Frag1 Fragment A [M-NH3]+ m/z 185.1 Precursor->Frag1 -17 Da (NH3) Frag2 Fragment B [M-Propyl]+ m/z 160.1 Precursor->Frag2 -42 Da (Propene) Frag3 Fragment C [M-HCN]+ m/z 175.1 Precursor->Frag3 -27 Da (HCN) Frag4 Phenyl Cation [C6H5]+ m/z 77.0 Frag2->Frag4 High Energy CID

Figure 1: Predicted fragmentation tree for this compound in ESI+ mode.[1][2]

Analytical Workflow Diagram

The following diagram illustrates the validated decision matrix for analyzing this compound, ensuring data integrity from sample to result.

Workflow Sample Sample This compound Prep Prep: MeOH Dissolution + 0.1% Formic Acid Sample->Prep LC LC Separation C18 Column Gradient Elution Prep->LC Ionization ESI Source (+) Protonation [M+H]+ LC->Ionization MS1 Q1 Filter m/z 202.1 Ionization->MS1 CID Collision Cell Argon Gas MS1->CID MS2 Q3 Detection m/z 160, 185, 77 CID->MS2

Figure 2: LC-MS/MS analytical workflow for aminopyrazole analysis.[1][2]

Quality Control & System Suitability

To ensure Trustworthiness of the data, the following criteria must be met before running unknown samples:

  • Retention Time Stability:

    
     min variability over 5 injections.
    
  • Signal-to-Noise (S/N):

    
     at the Limit of Quantitation (LOQ).[1][2]
    
  • Carryover Check: Inject a blank solvent immediately after the highest standard.[2] Signal must be

    
     of the analyte peak. Note: Basic amines stick to injector ports; ensure needle wash contains 10% Methanol.
    

References

  • Holčapek, M., et al. (2010).[2] Mass spectrometry of nitrogen-containing heterocycles.[1][2][3][4][7] Wiley-VCH.[1][2]

  • Santos, L. S., et al. (2005).[2][4] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[2][4] ResearchGate.[2][8]

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 136655, 3-Amino-5-phenylpyrazole.[1][2] (Structural analog reference).

  • Abdighahroudi, M. S., et al. (2020).[2][3][4] Development of an LC-MS method for determination of nitrogen-containing heterocycles. Analytical and Bioanalytical Chemistry.[2][3][6][9][10][11][12]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-Phenyl-3-propyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The compound 1-Phenyl-3-propyl-1H-pyrazol-5-amine represents a critical scaffold in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Synthetically derived from the condensation of


-ketonitriles with phenylhydrazine, the crude product often contains specific impurities that challenge standard purification protocols:
  • Regioisomers: The formation of the 3-amino-5-propyl isomer (vs. the desired 5-amino-3-propyl) is a common side reaction governed by the steric and electronic properties of the hydrazine.

  • Unreacted Precursors: Residual phenylhydrazine (genotoxic) and

    
    -ketonitriles.
    
  • Hydrophobicity: The N1-phenyl and C3-propyl groups impart significant lipophilicity (Predicted LogP ~2.5–3.0), requiring optimized organic modifier gradients.

This Application Note provides a robust, self-validating protocol for the analytical quantification and preparative isolation of this compound, ensuring >98% purity suitable for biological screening.

Physicochemical Analysis & Column Selection

Understanding the analyte's chemistry is the prerequisite for successful separation.

PropertyValue (Predicted/Observed)Chromatographic Implication
Molecular Weight ~201.27 g/mol Suitable for UV and MS detection.
pKa (Conj. Acid) ~2.0 – 3.5 (Weak Base)The exocyclic amine is weakly basic due to resonance delocalization into the pyrazole ring. However, at neutral pH, peak tailing may occur due to silanol interactions.
LogP ~2.8Moderately lipophilic. Requires high % organic modifier for elution.
UV Max 245–255 nmStrong absorbance due to the conjugated phenyl-pyrazole system.
Stationary Phase Selection
  • Primary Choice: C18 (Octadecylsilane) with end-capping. The propyl and phenyl groups provide sufficient hydrophobic interaction for retention on C18.

  • Alternative: Phenyl-Hexyl . If the regioisomer (3-amino isomer) co-elutes on C18, the Phenyl-Hexyl phase utilizes

    
     interactions with the N1-phenyl group to offer orthogonal selectivity.
    

Analytical Method Development Protocol

Reagents and Mobile Phase Preparation
  • Solvent A (Aqueous): Water (Milli-Q grade) + 0.1% Trifluoroacetic Acid (TFA).

    • Rationale: TFA suppresses silanol ionization on the column and ensures the amine moiety is fully protonated, sharpening peak shape.

  • Solvent B (Organic): Acetonitrile (HPLC Grade) + 0.1% TFA.

    • Rationale: Acetonitrile has lower viscosity than methanol, preventing high backpressure during the rapid gradients required for scale-up.

Analytical Gradient Condition
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature: 30°C

  • Detection: UV @ 254 nm (primary), 210 nm (impurity check).

Time (min)% Solvent BEventLogic
0.05EquilibrationInitial trapping of polar impurities.
1.05Isocratic HoldEnsure injection plug clears.
10.095Linear GradientBroad screening to elute all components.
12.095WashElute highly lipophilic dimers/oligomers.
12.15Re-equilibrationPrepare for next run.
15.05StopSystem ready.
System Suitability Criteria (Self-Validation)

Before proceeding to scale-up, the analytical run must meet these metrics:

  • Tailing Factor (

    
    ): 
    
    
    
    . If
    
    
    , increase TFA concentration to 0.2% or switch to a "Base-Deactivated" column.
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest regioisomer impurity.

Preparative Scale-Up Protocol

Objective: Isolate 100 mg of crude material.

Loading Capacity Calculation

Linear scale-up is calculated based on the ratio of the column cross-sectional areas (


).
  • Analytical Column: 4.6 mm ID

    
     Radius = 2.3 mm.
    
  • Prep Column: 21.2 mm ID

    
     Radius = 10.6 mm.
    
  • Scale Factor:

    
    .
    

If analytical load is 0.5 mg (without overloading), the theoretical prep load is


 mg per injection. However, for purification, we intentionally overload the column to maximize throughput, often achieving 50–80 mg per injection  on a 21.2 mm column if resolution permits.
Step-by-Step Purification Workflow
  • Sample Dissolution:

    • Dissolve 100 mg crude in 2 mL of DMSO:Methanol (1:1) .

    • Critical: Avoid pure acetonitrile for dissolution; it may cause "solvent effect" band broadening. DMSO ensures solubility of lipophilic impurities.

    • Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Focused Gradient Optimization:

    • From the analytical run, determine the %B at elution (e.g., peak elutes at 60% B).

    • Design a "shallow" gradient centered on this value.

    • Prep Gradient: 40% B to 80% B over 12 minutes.

    • Benefit: Shallow gradients maximize resolution between the target amine and closely eluting regioisomers.

  • Fraction Collection:

    • Trigger: Slope + Threshold (UV 254 nm).

    • Logic: Collect the main peak. If a "shoulder" is observed (regioisomer), collect it in separate vials.

  • Post-Run Processing:

    • Pool pure fractions (>98% by analytical HPLC).

    • Lyophilization: Do not use rotary evaporation at high heat (>45°C) initially, as TFA salts can degrade sensitive amines. Freeze-drying is preferred to remove water/TFA.

    • Salt Exchange (Optional): The product will be a TFA salt. To obtain the free base, dissolve in DCM, wash with saturated

      
      , dry over 
      
      
      
      , and evaporate.

Workflow Visualization

The following diagram illustrates the decision matrix for method development and purification.

HPLC_Workflow Start Crude Sample (this compound) Solubility Solubility Check (DMSO/MeOH) Start->Solubility Scout Analytical Scout Run (5-95% B Gradient) Solubility->Scout Decision Resolution > 1.5? Scout->Decision Optimize Change Modifier (MeOH or Phenyl-Hexyl Column) Decision->Optimize No ScaleUp Scale-Up Calculation (Focused Gradient) Decision->ScaleUp Yes Optimize->Scout PrepRun Prep HPLC Run (21.2mm Column) ScaleUp->PrepRun QC Fraction QC (Analytical Re-injection) PrepRun->QC Final Lyophilization & Salt Exchange QC->Final

Caption: Systematic workflow for the purification of aminopyrazoles, ensuring resolution criteria are met before scale-up.

Troubleshooting & Expert Tips

IssueRoot CauseCorrective Action
Peak Tailing Interaction between amine and residual silanols.Increase TFA to 0.1% or add 10mM Ammonium Formate. Ensure column is end-capped.
Split Peaks Sample solvent too strong (e.g., pure DMSO injected in large volume).Dilute sample with water/buffer until just before precipitation occurs.
Regioisomer Co-elution 3-propyl and 5-propyl isomers have identical hydrophobicity.Switch to a Phenyl-Hexyl column. The

interaction differs based on the steric position of the phenyl ring relative to the amine.
Ghost Peaks Carryover from previous runs.Run a "sawtooth" wash gradient (5%

100%

5% B) between injections.

References

  • Separation of Pyrazole Regioisomers. SIELC Technologies. Method for separation of 3-Methyl-1-phenyl-1H-pyrazol-5-amine.

  • Synthesis and Regioselectivity. Fustero, S., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[3][4] Beilstein Journal of Organic Chemistry.

  • HPLC Method Development Guide. Agilent Technologies. Practical Guide to Method Development for RP-HPLC.

  • Chiral and Regioisomer Separation. Hassan, H., et al. (2021).[5] Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. ACS Omega.

Sources

Using 1-Phenyl-3-propyl-1H-pyrazol-5-amine in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Profiling of 1-Phenyl-3-propyl-1H-pyrazol-5-amine in Cell-Based Assays

Introduction & Scientific Rationale

This compound (CAS: 1017781-36-0) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often utilized as a fragment in the synthesis of complex kinase inhibitors (e.g., CDKs, p38 MAPK) and GPCR modulators, the free amine itself exhibits intrinsic bioactivity that necessitates rigorous characterization.

In drug discovery, this compound serves two critical roles:

  • Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight probe to identify binding pockets in enzymes (e.g., Cyclin-Dependent Kinases).

  • Bioactive Reference Standard: For evaluating the baseline cytotoxicity and anti-inflammatory potential of the N-phenyl-pyrazole class.

This guide provides a standardized workflow for evaluating the compound's efficacy in cellular proliferation and inflammatory signaling (NF-


B pathway), ensuring reproducible data for Structure-Activity Relationship (SAR) studies.

Mechanism of Action & Signaling Pathway

The biological activity of 5-aminopyrazoles is frequently linked to the modulation of inflammatory cytokines and apoptotic pathways. The diagram below illustrates the putative mechanism where the pyrazole scaffold interferes with upstream kinases (e.g., IKK or MAPK), preventing the nuclear translocation of NF-


B and subsequent transcription of pro-inflammatory mediators like iNOS and COX-2.

NFkB_Pathway Stimulus LPS / Cytokines Receptor TLR4 / Cytokine Receptor Stimulus->Receptor Activation IKK IKK Complex Receptor->IKK Phosphorylation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Release NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation Compound 1-Phenyl-3-propyl- 1H-pyrazol-5-amine Compound->IKK Inhibition (Putative) DNA Target Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Transcription Response Inflammation / Proliferation DNA->Response Protein Expression

Figure 1: Putative modulation of the NF-


B inflammatory cascade by pyrazole-5-amine derivatives. The compound acts as a scaffold inhibitor, potentially targeting upstream kinases to suppress downstream cytokine release.

Material Preparation & Handling

Critical Quality Attribute (CQA): The free amine group at position 5 is prone to oxidation. Fresh preparation of stocks is mandatory for consistent IC50 values.

Stock Solution Preparation[1]
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Solubility Limit: ~20 mg/mL (approx. 100 mM).

  • Storage: -20°C in amber glass vials (hygroscopic).

ConcentrationVolume DMSOMass of Compound (MW: ~201.27 g/mol )Stability
100 mM (Master Stock) 1.0 mL20.13 mg1 Month (-20°C)
10 mM (Working Stock) Dilute 1:10N/AUse Immediately

Protocol Note: Avoid freeze-thaw cycles. Aliquot the Master Stock into single-use volumes (e.g., 50 µL) to prevent precipitation induced by moisture uptake.

Protocol A: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 value of the compound in cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative potency.

Cell Model: HepG2 (Human liver cancer cell line) or HeLa.[1] Reagents: MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Workflow:

  • Seeding:

    • Seed cells in 96-well plates at a density of

      
       cells/well in 100 µL complete media (DMEM + 10% FBS).
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in serum-free media (0.1% DMSO final concentration).

    • Dose Range: 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Add 100 µL of treatment media to wells (Triplicates per dose).

    • Controls: Vehicle Control (0.1% DMSO), Positive Control (Doxorubicin 1 µM).

  • Incubation:

    • Incubate for 48 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization:

    • Aspirate media carefully.

    • Add 150 µL DMSO to dissolve crystals. Shake plate for 10 min.

  • Readout:

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Protocol B: Functional Anti-Inflammatory Assay (NO Inhibition)

Objective: Quantify the compound's ability to inhibit Nitric Oxide (NO) production in LPS-stimulated macrophages.

Cell Model: RAW 264.7 (Murine macrophages). Reagent: Griess Reagent (Sulfanilamide + NED).

Step-by-Step Workflow:

  • Activation:

    • Seed RAW 264.7 cells (

      
       cells/well) in 96-well plates.
      
    • Incubate 24h.[2][3]

  • Co-Treatment:

    • Pre-treat cells with this compound (1–50 µM) for 1 hour.

    • Add Lipopolysaccharide (LPS) (Final conc: 1 µg/mL) to induce inflammation.

    • Incubate for 24 hours.

  • Griess Reaction:

    • Transfer 100 µL of cell culture supernatant to a new clear-bottom plate.

    • Add 100 µL of Griess Reagent (1:1 mix of 1% Sulfanilamide and 0.1% NED).

    • Incubate 10 min at Room Temperature (Dark).

  • Quantification:

    • Measure Absorbance at 540 nm .

    • Calculate Nitrite concentration using a Sodium Nitrite (

      
      ) standard curve.
      

Data Analysis & Interpretation

Calculating % Inhibition:



Typical Results Table:

Assay TypeCell LineParameterExpected Activity Range (IC50)Significance
Cytotoxicity HepG2Cell Viability10 – 50 µMModerate antiproliferative; potential lead for optimization.
Inflammation RAW 264.7NO Production5 – 25 µMHigh potency indicates upstream kinase inhibition (e.g., p38, JNK).
Selectivity HEK293Viability> 100 µMDesired profile (toxic to cancer cells, safe for normal cells).

Troubleshooting & Optimization

  • Precipitation in Media: The propyl group increases lipophilicity. If precipitation occurs at >50 µM, add a solubilizing agent like cyclodextrin or reduce the maximum dose.

  • High Background in MTT: Ensure complete removal of media before adding DMSO. Phenol red in media can interfere; use phenol-red free media if signal-to-noise is low.

  • Variable NO Data: RAW 264.7 cells are sensitive to passage number. Use cells between passage 5 and 15 for consistent LPS response.

References

  • Bekhit, A. A., et al. (2015). "Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents."[4] European Journal of Medicinal Chemistry.

  • Hassan, A. S., et al. (2015).[5] "Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives." Scientia Pharmaceutica.

  • El-Malah, A., et al. (2021).[2][3][4] "Novel Pyrazole Derivatives as Potential Anti-Inflammatory and Analgesic Agents: Design, Synthesis, and In Vivo/In Vitro Biological Evaluation." Molecules.

  • Alegaon, S. G., et al. (2014). "Synthesis and evaluation of novel pyrazole derivatives as anti-inflammatory and antimicrobial agents." Bioorganic & Medicinal Chemistry Letters.

Sources

Application Notes & Protocols: A Framework for Evaluating the Biological Activity of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Oncology

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its capacity to form key interactions with a multitude of biological targets.[1] In oncology, this five-membered aromatic heterocycle is particularly prominent. Its structural features allow it to mimic the adenine region of ATP, making it an ideal framework for the design of competitive protein kinase inhibitors.[2] The clinical success of pyrazole-containing drugs such as Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Encorafenib (BRAF inhibitor) underscores the profound impact of this scaffold in the development of targeted cancer therapies.[2]

This guide provides an integrated, multi-step protocol for researchers and drug development professionals to systematically evaluate the anticancer properties of novel pyrazole compounds, from initial cell-based screening to specific kinase target validation and mechanistic elucidation. Our approach emphasizes not just the execution of protocols but the scientific rationale that connects each experimental stage, ensuring a robust and translatable dataset.

Part 1: Primary Assessment of Biological Activity: Cell Viability and Cytotoxicity

The initial step in evaluating a potential anticancer compound is to determine its effect on cancer cell proliferation and viability. This provides a fundamental measure of the compound's biological activity and establishes the concentration range for subsequent, more detailed mechanistic studies. Colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose as they provide a quantitative measure of metabolically active, viable cells.[3]

Causality and Experimental Choice: Why Start with a Cell Viability Assay?

A cell viability assay is the logical starting point because it provides a holistic view of a compound's effect on the cancer cell. A positive result (i.e., a reduction in cell viability) confirms that the compound has biological activity and warrants further investigation. The 50% inhibitory concentration (IC₅₀) derived from this assay is a critical parameter that informs the concentrations used in all subsequent experiments. We will detail the protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a gold-standard method that relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product.[3][4]

Experimental Workflow: From Cell Seeding to IC₅₀ Determination

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis A 1. Culture Cancer Cell Lines (e.g., A549, MCF-7, HCT-116) B 2. Harvest & Count Cells A->B C 3. Seed Cells in 96-well Plates (e.g., 5,000-10,000 cells/well) B->C E 5. Add Compounds to Wells (Include vehicle control, e.g., 0.1% DMSO) C->E D 4. Prepare Serial Dilutions of Pyrazole Compounds D->E F 6. Incubate for 48-72 hours E->F G 7. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) F->G H 8. Incubate for 2-4 hours (Allow formazan formation) G->H I 9. Solubilize Formazan Crystals (Add 100 µL DMSO or SDS solution) H->I J 10. Read Absorbance (570 nm) I->J K 11. Calculate % Viability vs. Control J->K L 12. Plot Dose-Response Curve K->L M 13. Determine IC50 Value L->M

Caption: Workflow for assessing pyrazole compound cytotoxicity using the MTT assay.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for a 96-well plate format. All steps involving cell culture should be performed in a sterile biosafety cabinet.

Materials:

  • Selected cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).[5]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Pyrazole compounds dissolved in sterile DMSO to create high-concentration stocks (e.g., 10-50 mM).

  • Phosphate-Buffered Saline (PBS), sterile.

  • Trypsin-EDTA.

  • MTT reagent (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA, neutralize, and centrifuge. c. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer). d. Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per 100 µL) and seed 100 µL into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of your pyrazole compounds in complete culture medium from the DMSO stock. A typical concentration range might be 0.01 µM to 100 µM. b. Ensure the final DMSO concentration in all wells is consistent and low (≤0.5%) to avoid solvent toxicity. Prepare a "vehicle control" with the same final DMSO concentration but no compound. c. Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (or vehicle control). d. Return the plate to the incubator for 48 to 72 hours.

  • MTT Addition and Incubation: a. After the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well. b. Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Solubilization and Measurement: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of a solubilization solution (e.g., DMSO) to each well. c. Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan. d. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

Data Presentation and Interpretation

The absorbance values are directly proportional to the number of viable cells. Data should be normalized to the vehicle control to determine the percentage of cell viability.

Calculation: Percentage Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100%

The results are then plotted as a dose-response curve (Percentage Viability vs. Compound Concentration), and the IC₅₀ value is calculated using non-linear regression analysis.

Table 1: Representative Cytotoxicity Data for Pyrazole Compounds

Compound Cell Line IC₅₀ (µM) after 48h
Pyrazole-A A549 (Lung) 8.5 ± 0.7
Pyrazole-A MCF-7 (Breast) 15.2 ± 1.1
Pyrazole-A HCT-116 (Colon) 5.1 ± 0.4
Pyrazole-B A549 (Lung) > 100
Pyrazole-B MCF-7 (Breast) 89.4 ± 5.6
Pyrazole-B HCT-116 (Colon) > 100

| Doxorubicin (Control) | A549 (Lung) | 0.8 ± 0.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Part 2: Target-Based Validation: In Vitro Kinase Inhibition Assay

After identifying a pyrazole compound with potent cytotoxic activity, the next critical step is to determine if this activity is mediated through the inhibition of a specific protein kinase. Many pyrazole derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and receptor tyrosine kinases like VEGFR-2, both of which are crucial regulators of cell cycle progression and angiogenesis, respectively.[6][7][8]

Causality and Experimental Choice: Why a Kinase Inhibition Assay?

This assay directly measures the compound's ability to interfere with the enzymatic activity of a purified kinase, providing a direct link between the compound and its molecular target. This is essential for confirming the mechanism of action and for structure-activity relationship (SAR) studies. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibition.[9]

Signaling Pathway Context: CDK2 in Cell Cycle Regulation

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Binds Ras Ras/MAPK Pathway Receptor->Ras Activates CyclinD Cyclin D Synthesis Ras->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates pRb pRb CDK46->pRb Phosphorylates & Inactivates E2F E2F (Active) pRb->E2F Releases CyclinE Cyclin E Synthesis E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Activates CDK2->pRb Hyper-phosphorylates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Phosphorylates Substrates for DNA Replication Pyrazole Pyrazole Inhibitor Pyrazole->CDK2 INHIBITS

Caption: Simplified CDK2 signaling pathway in G1/S phase transition.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a generalized template. Specific concentrations of kinase, substrate, and ATP should be optimized based on the manufacturer's guidelines and the specific kinase being assayed.

Materials:

  • Purified, active recombinant kinase (e.g., CDK2/Cyclin E).

  • Specific kinase substrate (e.g., a peptide substrate for CDK2).

  • Kinase reaction buffer.

  • ATP solution.

  • Pyrazole compounds in DMSO.

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Low-volume, white 384-well plates.

  • Plate-reading luminometer.

Procedure:

  • Kinase Reaction Setup: a. In a 384-well plate, add 2.5 µL of a solution containing the kinase and its specific substrate in reaction buffer. b. Add 0.5 µL of the pyrazole compound at various concentrations (or DMSO vehicle control). c. To initiate the reaction, add 2 µL of ATP solution. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase. d. Mix gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stopping the Reaction and ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. b. Incubate at room temperature for 40 minutes.

  • Luminescence Signal Generation: a. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. b. Incubate at room temperature for 30-60 minutes.

  • Measurement: a. Measure the luminescence of each well using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Presentation and Interpretation

The luminescent signal is inversely proportional to the degree of kinase inhibition. Data are normalized to controls (no enzyme for background, DMSO for 100% activity).

Calculation: Percentage Inhibition = 100 - [((RLU of Treated Sample - RLU of No-Enzyme Control) / (RLU of DMSO Control - RLU of No-Enzyme Control)) x 100%]

The IC₅₀ value is determined by plotting Percentage Inhibition vs. Compound Concentration.

Table 2: Representative Kinase Inhibition Data

Compound Target Kinase IC₅₀ (nM)
Pyrazole-A CDK2/Cyclin E 85 ± 9
Pyrazole-A VEGFR-2 1,500 ± 120
Pyrazole-A EGFR > 10,000

| Staurosporine (Control) | CDK2/Cyclin E | 15 ± 2 |

Data are presented as mean ± standard deviation.

Part 3: Mechanistic Insight: Apoptosis Analysis by Flow Cytometry

Identifying that a compound is cytotoxic and inhibits a specific kinase target leads to the question: How does it kill the cancer cells? Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[10] An Annexin V/Propidium Iodide (PI) assay is a standard method to quantify apoptosis.

Causality and Experimental Choice: Why an Annexin V/PI Assay?

This assay provides a quantitative distinction between different cell populations: viable, early apoptotic, late apoptotic, and necrotic. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled, thus identifying early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[10] Analyzing cells stained with both allows for a detailed snapshot of the cell death mechanism.

Experimental Workflow: Apoptosis Detection

G A 1. Seed & Treat Cells (e.g., at IC50 and 2x IC50 concentrations) B 2. Incubate for 24-48 hours A->B C 3. Harvest Cells (Including supernatant) B->C D 4. Wash Cells with PBS C->D E 5. Resuspend in Annexin V Binding Buffer D->E F 6. Add FITC-Annexin V and Propidium Iodide (PI) E->F G 7. Incubate for 15 min in the dark F->G H 8. Analyze by Flow Cytometry G->H I 9. Quantify Cell Populations (Viable, Apoptotic, Necrotic) H->I

Caption: Workflow for apoptosis analysis using Annexin V/PI staining.

Protocol 3: Annexin V/PI Staining for Apoptosis

Materials:

  • Cells treated with pyrazole compounds (at their IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and binding buffer).

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Preparation: a. After treatment, collect both the adherent and floating cells to ensure all apoptotic cells are included. Aspirate the medium (which contains floating cells) into a centrifuge tube. b. Wash the adherent cells with PBS, then detach them with Trypsin-EDTA. Combine these cells with the supernatant from the previous step. c. Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Staining: a. Wash the cells twice with cold PBS. b. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. c. Add 5 µL of FITC Annexin V and 5 µL of PI solution. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within one hour. c. Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates correctly.

Data Presentation and Interpretation

The flow cytometer will generate dot plots where the x-axis represents Annexin V-FITC fluorescence and the y-axis represents PI fluorescence. The plot is divided into four quadrants:

  • Lower-Left (Q4): Viable cells (Annexin V- / PI-).

  • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-).

  • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+).

  • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+).

Table 3: Representative Apoptosis Induction Data in HCT-116 Cells

Treatment (24h) % Viable Cells (Q4) % Early Apoptotic (Q3) % Late Apoptotic (Q2)
Vehicle Control (0.1% DMSO) 94.5 ± 2.1 3.1 ± 0.8 1.5 ± 0.4
Pyrazole-A (5 µM) 65.2 ± 4.5 22.8 ± 3.3 8.9 ± 1.9

| Pyrazole-A (10 µM) | 30.1 ± 3.8 | 45.7 ± 5.1 | 20.3 ± 3.5 |

Data are presented as the mean percentage of total events ± standard deviation.

Conclusion

This application note outlines a systematic, three-tiered approach to characterizing the biological activity of novel pyrazole compounds as potential anticancer agents. By progressing logically from broad cellular effects (cytotoxicity) to specific molecular interactions (kinase inhibition) and finally to the resulting cellular mechanism (apoptosis), researchers can build a comprehensive and compelling profile for their compounds. This integrated strategy, grounded in sound scientific principles, provides the robust data necessary to guide lead optimization and advance promising candidates in the drug development pipeline.

References

  • National Center for Biotechnology Information (2024). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]

  • National Center for Biotechnology Information (2018). Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2018). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. Available at: [Link]

  • ResearchGate (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (2022). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed Central. Available at: [Link]

  • Taylor & Francis Online (2022). Investigations of New N1-Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. Taylor & Francis Online. Available at: [Link]

  • Royal Society of Chemistry (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • Royal Society of Chemistry (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Available at: [Link]

  • Bentham Science (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science. Available at: [Link]

  • SRR Publications (2022). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

  • ACS Publications (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. Available at: [Link]

  • ACS Publications (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available at: [Link]

  • MDPI (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. MDPI. Available at: [Link]

  • National Center for Biotechnology Information (2016). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. Available at: [Link]

  • PubMed (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (2024). Celecoxib. StatPearls. Available at: [Link]

  • MDPI (2022). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Available at: [Link]

  • MDPI (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. Available at: [Link]

  • ResearchGate (2017). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. PubMed Central. Available at: [Link]

  • CSIR-NIScPR (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry. Available at: [Link]

  • News-Medical.Net. Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available at: [Link]

  • MDPI (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • ResearchGate (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

  • ClinPGx. Celecoxib Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]

  • International journal of health sciences (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. Available at: [Link]

  • Oriental Journal of Chemistry (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • ResearchGate (2024). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.... ResearchGate. Available at: [Link]

  • Taylor & Francis Online (2023). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives: Polycyclic Aromatic Compounds. Taylor & Francis Online. Available at: [Link]

  • Wikipedia. Celecoxib. Wikipedia. Available at: [Link]

  • Biointerface Research in Applied Chemistry (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PubMed Central. Available at: [Link]

  • ResearchGate (2018). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

  • MDPI (2013). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. Available at: [Link]

  • National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • YouTube (2018). Celecoxib -NSAID Mechanism of Action. YouTube. Available at: [Link]

  • Royal Society of Chemistry (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. Available at: [Link]

Sources

In vitro experimental design with 1-Phenyl-3-propyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: In Vitro Experimental Design with 1-Phenyl-3-propyl-1H-pyrazol-5-amine

Executive Summary & Scientific Rationale

This compound (hereafter referred to as PPPA ) represents a "privileged scaffold" in medicinal chemistry. Its structural core—an amino-pyrazole—is a validated pharmacophore found in numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Avapritinib analogs) and anti-inflammatory agents.

Unlike fully optimized drugs, PPPA is typically utilized in Fragment-Based Drug Discovery (FBDD) as a chemical probe or starting block. Its exocyclic amine mimics the adenine ring of ATP, allowing it to anchor into the "hinge region" of kinase enzymes, while the N1-phenyl and C3-propyl groups probe adjacent hydrophobic pockets (Gatekeeper/Solvent front).

Experimental Strategy: This guide details the in vitro workflow to validate PPPA as a "Hit" molecule. The design prioritizes biophysical validation (binding) over functional potency (IC50), as fragments often exhibit weak affinity (


 in 

M range) but high ligand efficiency (LE).

Physiochemical Profiling & Stock Preparation

Before biological testing, the solubility profile must be established to prevent false negatives caused by aggregation.

Mechanism: The propyl chain increases lipophilicity (


) compared to methyl analogs. Improper solubilization leads to micro-precipitation in aqueous buffers.
Protocol A: Stock Solution & Kinetic Solubility
ParameterSpecification
Molecular Weight ~201.27 g/mol
Primary Solvent DMSO (Anhydrous, ≥99.9%)
Max Stock Conc. 100 mM (Clear solution)
Working Conc. 10 µM – 1 mM (Assay dependent)

Step-by-Step Procedure:

  • Weighing: Weigh 20.1 mg of PPPA into a glass vial (avoid plastic static).

  • Solubilization: Add 1.0 mL of 100% DMSO. Vortex for 30 seconds. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Quality Check: Centrifuge at 13,000 x g for 10 minutes. Inspect for pellet. If clear, this is the 100 mM Master Stock .

  • Storage: Aliquot into amber vials (50 µL each) to avoid freeze-thaw cycles. Store at -20°C.

Critical Control:

  • Solvent Tolerance: In cellular assays, final DMSO concentration must remain

    
     (v/v). In enzymatic assays, 
    
    
    
    is typically acceptable.

Biophysical Target Engagement: Thermal Shift Assay (TSA)

Objective: Determine if PPPA binds to a specific target (e.g., p38 MAPK or CDK2) by stabilizing the protein's thermal denaturation profile. This is the "Gold Standard" for fragment screening.

Rationale: PPPA is an ATP-mimetic. Binding to the ATP pocket stabilizes the kinase, shifting its melting temperature (


) upward.
Protocol B: Differential Scanning Fluorimetry (DSF)

Materials:

  • Target Protein: Recombinant p38 MAPK or CDK2 (Kinase domain only), ~5 µM stock.

  • Dye: SYPRO Orange (5000x stock).

  • Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT.

  • Instrument: RT-PCR Machine (e.g., Roche LightCycler or Bio-Rad CFX).

Workflow Diagram (Graphviz):

TSA_Workflow Stock PPPA Stock (100 mM DMSO) Dilution Intermediate Dilution (50x in Buffer) Stock->Dilution Dilute Mix Assay Mix (Protein + Dye + PPPA) Dilution->Mix Add 10µL PCR RT-PCR Melt Curve (25°C -> 95°C) Mix->PCR Run Analysis Calculate ΔTm (Tm_drug - Tm_DMSO) PCR->Analysis Data

Caption: Workflow for Thermal Shift Assay (TSA) to validate direct binding of PPPA to kinase targets.

Step-by-Step Procedure:

  • Preparation: Prepare Assay Buffer containing 5x SYPRO Orange.

  • Protein Mix: Dilute Kinase to 2 µM in Assay Buffer.

  • Compound Addition:

    • Test Well: Add PPPA to final concentration of 50 µM (typically high for fragments).

    • Control Well: Add DMSO equivalent (e.g., 0.5%).[1]

    • Positive Control: Add known inhibitor (e.g., SB203580 for p38) at 10 µM.

  • Run: Ramp temperature from 25°C to 95°C at 0.5°C/min. Monitor fluorescence (Ex 470nm / Em 570nm).

  • Analysis: Calculate the derivative (

    
    ). The peak is the 
    
    
    
    .
    • Valid Hit:

      
      .
      

Cellular Safety Profiling: MTT Viability Assay

Objective: Ensure PPPA is not broadly cytotoxic at screening concentrations. This distinguishes specific "target modulation" from non-specific cell death.

Protocol C: 72-Hour Cytotoxicity Assay

Cell Line: HEK293 (Kidney) or HepG2 (Liver) – metabolic competent lines.

Procedure:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing: Treat with PPPA in serial dilutions (100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM).

    • Vehicle Control: 0.5% DMSO.[1]

    • Death Control: 10% DMSO or Staurosporine.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize crystals with SDS/HCl. Read Absorbance at 570 nm.

  • Interpretation:

    • If

      
      : Compound is cytotoxic; likely unsuitable as a benign scaffold without modification.
      
    • If

      
      : Safe window for functional assays.
      

Structural Derivatization Pathway (Logic)

PPPA is rarely the "end-point" drug. It is the "nucleophile" used to build larger drugs. The amine group (N-5) is the handle for expansion.

Pathway Diagram (Graphviz):

Derivatization Core This compound (PPPA) Path1 Pathway A: Amide Coupling (+ R-COCl) Core->Path1 Path2 Pathway B: Cyclization (+ 1,3-Dicarbonyls) Core->Path2 Path3 Pathway C: Urea Formation (+ Isocyanates) Core->Path3 Prod1 Amide Analog (Probing Solvent Front) Path1->Prod1 SAR Expansion Prod2 Pyrazolo[1,5-a]pyrimidine (Potent Kinase Inhibitor) Path2->Prod2 Scaffold Hopping Prod3 Urea Analog (p38 MAPK Inhibitor Class) Path3->Prod3 H-Bond Donor Add

Caption: Synthetic utility of PPPA in generating high-affinity kinase inhibitors via fragment evolution.

Troubleshooting & Controls

IssueProbable CauseSolution
Precipitation in Assay High LogP (Propyl group)Reduce conc. to <50 µM; Ensure DMSO is pre-mixed rapidly into buffer.
High Background (TSA) Hydrophobic dye binding to drugRun a "No Protein" control. If drug + dye fluoresces, use intrinsic tryptophan fluorescence instead.
No Binding Observed Low Affinity (

)
Increase protein conc.; Switch to NMR (STD-NMR) which detects weaker binders.

References

  • Review of Pyrazole Scaffolds: Faria, J. V., et al. (2017). "Recent Advances in the Synthesis and Biological Activity of Pyrazole Derivatives." Molecules. Link

  • Kinase Fragment Screening: Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry. Link

  • Thermal Shift Assay Protocol: Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols. Link

  • Pyrazolo-pyrimidine Synthesis: Ghorab, M. M., et al. (2010). "Synthesis and anticancer evaluation of some new pyrazolo[3,4-d]pyrimidine derivatives." European Journal of Medicinal Chemistry. Link

Sources

Introduction: The Significance of Pyrazole Scaffolds and Radioligand Binding

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis and application of radiolabeled 1-Phenyl-3-propyl-1H-pyrazol-5-amine for use in receptor binding assays, designed for researchers in pharmacology and drug development.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The compound this compound represents a key pharmacophore whose interactions with biological targets, such as G-protein coupled receptors (GPCRs) or kinases, are of significant interest in drug discovery.

To quantify these molecular interactions, radioligand binding assays remain the gold standard, offering unparalleled sensitivity and robustness for determining the affinity of a ligand for its receptor.[3][4] This technique involves tracking a molecule labeled with a radioactive isotope as it binds to a biological target.[5] By introducing a radiolabel, we can directly measure binding events, characterize receptor density (Bmax), and determine the binding affinity (Kd) of the radioligand. Furthermore, competitive binding assays allow for the determination of the affinity (Ki) of non-radiolabeled test compounds.[3][4][6]

This application note provides a comprehensive, field-tested guide for the radioiodination of a this compound precursor and its subsequent use in a filtration-based competitive binding assay. We will detail not only the procedural steps but also the underlying scientific rationale to empower researchers to adapt and troubleshoot these methods effectively.

Part 1: Radioiodination of a this compound Precursor

Scientific Rationale: Choosing the Radiolabel and Method

The choice of radionuclide is a critical first step. While tritium ([³H]) labeling is an excellent option that minimally perturbs the ligand's structure, radioiodination with Iodine-125 ([¹²⁵I]) offers distinct advantages for binding assays:

  • High Specific Activity: [¹²⁵I] can be incorporated to achieve a theoretical maximum specific activity of ~2200 Ci/mmol, far exceeding that of tritium.[7][8] This allows for the detection of low-density receptor populations and reduces the amount of radioligand needed per assay point.

  • Ease of Detection: As a gamma emitter, [¹²⁵I] can be counted directly in a gamma counter without the need for scintillation fluid, simplifying the workflow.

We will employ a direct electrophilic radioiodination method using Chloramine-T. This method is robust and effective for labeling molecules containing an activated aryl group, such as a phenol, or in this case, direct iodination onto the phenyl ring of the pyrazole derivative.[9] The reaction involves the oxidation of Na[¹²⁵I] to an electrophilic iodine species ([¹²⁵I]⁺), which then substitutes a proton on the aromatic ring.

Workflow for [¹²⁵I] Labeling and Purification

The overall process involves the iodination reaction, quenching, and subsequent purification by High-Performance Liquid Chromatography (HPLC) to ensure the radioligand is free from unreacted iodine and unlabeled precursor.

G cluster_0 Radiolabeling Procedure cluster_1 Purification & Analysis Precursor 1. Precursor Preparation (this compound in buffer) Reaction 2. Iodination Reaction (Add Na[¹²⁵I] and Chloramine-T) Precursor->Reaction Initiate labeling Quench 3. Quenching (Add Sodium Metabisulfite) Reaction->Quench Stop reaction HPLC 4. HPLC Purification (Isolate radiolabeled product) Quench->HPLC Inject crude mixture Analysis 5. Quality Control (Determine Radiochemical Purity & Specific Activity) HPLC->Analysis Final [¹²⁵I]-1-Phenyl-3-propyl-1H-pyrazol-5-amine (Ready for Assay) Analysis->Final

Caption: Workflow for the synthesis and purification of the radioligand.

Detailed Protocol 1: Radioiodination

Safety Precaution: All work with [¹²⁵I] must be performed in a certified radioisotope fume hood with appropriate lead shielding. Personnel must wear requisite personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.

Materials & Reagents:

ReagentStock Concentration/PuritySupplier
This compound>98% PurityCommercial/In-house
Sodium Iodide [¹²⁵I]100 mCi/mL in 0.1 M NaOHPerkinElmer, etc.
Chloramine-T1 mg/mL in Assay BufferSigma-Aldrich
Sodium Metabisulfite2 mg/mL in Assay BufferSigma-Aldrich
Phosphate Buffer0.25 M, pH 7.4In-house
Acetonitrile (ACN)HPLC GradeFisher Scientific
Trifluoroacetic Acid (TFA)HPLC GradeSigma-Aldrich

Step-by-Step Methodology:

  • Preparation: In a shielded microcentrifuge tube, add 10 µL of 0.25 M Phosphate Buffer (pH 7.4).

  • Substrate Addition: Add 5 µL of a 1 mg/mL solution of this compound dissolved in a minimal amount of DMSO and diluted in phosphate buffer.

  • Radioisotope Addition: Carefully add 1 mCi (typically 10 µL) of Na[¹²⁵I] to the reaction tube.

  • Initiation of Reaction: Add 10 µL of freshly prepared 1 mg/mL Chloramine-T solution. Vortex gently for 60 seconds at room temperature. The Chloramine-T oxidizes the iodide, making it reactive.

  • Quenching the Reaction: Stop the reaction by adding 20 µL of 2 mg/mL sodium metabisulfite. This reduces and neutralizes any unreacted oxidized iodine, preventing further reaction.

  • Preparation for HPLC: Dilute the reaction mixture with 100 µL of the HPLC mobile phase A to prepare for injection.

Protocol 1a: HPLC Purification and Quality Control

Rationale: HPLC is essential to separate the desired radiolabeled product from the unlabeled precursor, free [¹²⁵I], and any side products. This ensures that the binding observed in subsequent assays is due solely to the intended radioligand.

System and Conditions:

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: 5% to 95% B over 30 minutes

  • Flow Rate: 1 mL/min

  • Detection: In-line UV detector (e.g., at 254 nm) followed by a radioactivity detector.

Methodology:

  • Injection: Inject the 145 µL reaction mixture onto the equilibrated HPLC system.

  • Fraction Collection: Collect 0.5 mL fractions throughout the run. The unlabeled precursor will have a specific retention time visible on the UV chromatogram. The more lipophilic iodinated product will typically elute later.

  • Activity Measurement: Count an aliquot (e.g., 5 µL) from each fraction in a gamma counter to identify the radioactive peak(s).

  • Purity Analysis: Pool the fractions corresponding to the main radioactive peak. Re-inject a small aliquot onto the HPLC to confirm radiochemical purity is >95%.

  • Specific Activity Calculation:

    • Determine the mass of the ligand in the pooled, pure fractions using the area under the curve (AUC) from the UV chromatogram, referenced against a standard curve of the unlabeled compound.

    • Measure the total radioactivity in the pooled fractions using a gamma counter.

    • Specific Activity (Ci/mmol) = Total Radioactivity (Ci) / Total Moles (mmol).

Part 2: Radioligand Competitive Binding Assay

Scientific Rationale: The Principle of Competition

Competitive binding assays are used to determine the affinity of an unlabeled test compound (inhibitor) for a receptor by measuring its ability to compete with a fixed concentration of a radioligand.[3][4] As the concentration of the unlabeled test compound increases, it displaces the radioligand from the receptor, resulting in a decrease in measured bound radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value. This can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (K_d) of the radioligand.

G cluster_0 Low [Inhibitor] cluster_1 High [Inhibitor] R1 Receptor L1 [¹²⁵I]-Ligand L1->R1 High Signal I1 Inhibitor R2 Receptor L2 [¹²⁵I]-Ligand I2 Inhibitor I2->R2 Low Signal

Caption: Principle of competitive binding assay.

Detailed Protocol 2: Filtration-Based Binding Assay

Rationale: This protocol uses a filter plate to rapidly separate the receptor-bound radioligand from the free, unbound radioligand.[3][8] Cell membranes containing the receptor are trapped on the filter, while the smaller, unbound ligand passes through. The radioactivity remaining on the filter represents the bound portion.

Materials & Reagents:

Reagent/MaterialDescription
Cell MembranesPrepared from cells overexpressing the target receptor
[¹²⁵I]-LigandPurified radioligand from Protocol 1
Unlabeled LigandNon-radioactive this compound
Test CompoundsUnlabeled compounds to be tested
Assay Buffer50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
Wash BufferIce-cold 50 mM Tris-HCl, pH 7.4
96-well Filter PlateGF/C or GF/B glass fiber filter
96-well Collection PlateStandard microplate

Step-by-Step Methodology:

  • Plate Setup: Design a 96-well plate map to include wells for Total Binding, Non-Specific Binding (NSB), and a concentration range for each test compound. All conditions should be run in triplicate.

  • Reagent Preparation:

    • Dilute the purified [¹²⁵I]-Ligand in Assay Buffer to a final concentration equal to its K_d value (determined from prior saturation binding experiments).

    • Prepare serial dilutions of test compounds in Assay Buffer.

    • Prepare a high-concentration solution of unlabeled ligand for NSB determination (at least 1000x the K_d of the radioligand).[10]

  • Pipetting Scheme (per well):

Well TypeAssay BufferTest Compound/Unlabeled Ligand[¹²⁵I]-Ligand (at K_d)Cell Membranes
Total Binding 100 µL50 µL of Assay Buffer50 µL50 µL
Non-Specific 50 µL50 µL of Unlabeled Ligand50 µL50 µL
Competition 50 µL50 µL of Test Compound50 µL50 µL
Final Volume200 µL
  • Incubation:

    • Add all components except the cell membranes to the wells first.

    • Initiate the reaction by adding 50 µL of the cell membrane suspension to all wells.

    • Incubate the plate for 60-90 minutes at room temperature on a plate shaker to allow the binding to reach equilibrium. Incubation times should be optimized for each receptor system.

  • Filtration:

    • Pre-soak the filter plate with 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter, then wash with Assay Buffer.

    • Place the filter plate on a vacuum manifold.

    • Rapidly transfer the contents of the assay plate to the filter plate.

    • Apply vacuum to aspirate the liquid.

    • Wash each well 3 times with 200 µL of ice-cold Wash Buffer to remove all unbound radioligand.

  • Counting:

    • Dry the filter mat completely.

    • Add scintillant to each well (if required by the counter) or place the filter plate directly into a compatible gamma counter.

    • Count the radioactivity in each well, measured in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).

Data Analysis
  • Calculate Specific Binding:

    • Average the CPM from the triplicate wells for each condition.

    • Average NSB CPM = Mean CPM from non-specific binding wells.

    • Specific Binding (B) = Total Binding CPM - Average NSB CPM.

  • Generate Competition Curve:

    • For each concentration of the test compound, calculate the percent specific binding: % Specific Binding = (CPM_Compound - Average NSB CPM) / (Average Total CPM - Average NSB CPM) x 100.

    • Plot % Specific Binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

  • Calculate Kᵢ Value:

    • Use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L] / K_d)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • K_d is the dissociation constant of the radioligand for the receptor.

Conclusion

This guide provides a robust framework for the successful radiolabeling of a this compound derivative and its application in quantitative binding assays. By understanding the principles behind each step—from the choice of isotope to the mechanics of competitive binding and data analysis—researchers can confidently generate high-quality, reproducible data. Such data is fundamental to characterizing ligand-receptor interactions and advancing the drug discovery process.

References

  • Jadhav, S. B., et al. (2021). Small Molecule Radiopharmaceuticals – A Review of Current Approaches. Frontiers in Chemistry. Available at: [Link]

  • Moravek, Inc. (n.d.). What Exactly Is Radiolabeling? Available at: [Link]

  • Aşcı, Ü. T., & Tahtacı, H. (2021). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). Molecules. Available at: [Link]

  • Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The binding interactions of the newly derived pyrazole compounds... Available at: [Link]

  • Di Iorio, M., et al. (2022). Methods for Radiolabelling Nanoparticles: SPECT Use (Part 1). Pharmaceutics. Available at: [Link]

  • GraphPad. (n.d.). Nonspecific binding. Prism 10 Curve Fitting Guide. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • Davenport, A. P., & Russell, F. D. (2000). Radioligand binding assays and their analysis. Methods in Molecular Biology. Available at: [Link]

  • Teng, Y., et al. (2024). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules. Available at: [Link]

  • Öcal, N., & Durmaz, I. (2008). Synthesis of 4-Iodopyrazole Derivatives. Middle East Technical University. Available at: [Link]

  • Neubig, R. R., et al. (2022). Radiolabelling small and biomolecules for tracking and monitoring. RSC Chemical Biology. Available at: [Link]

Sources

Application Notes: Utilizing 1-Phenyl-3-propyl-1H-pyrazol-5-amine in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Kinases and the Promise of Pyrazole Scaffolds

Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins. This process acts as a molecular switch, controlling virtually all cellular activities, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1] The development of small-molecule protein kinase inhibitors (PKIs) has consequently revolutionized targeted therapy.[2]

Within the vast chemical space explored for PKI development, the pyrazole ring has emerged as a "privileged scaffold."[2][3] This five-membered heterocyclic structure is a cornerstone in many clinically approved PKIs, valued for its synthetic accessibility and its ability to function as a bioisostere of the adenine ring of ATP.[2] This mimicry allows pyrazole-based compounds to effectively compete with ATP for binding within the kinase active site.[4][5]

This guide focuses on 1-Phenyl-3-propyl-1H-pyrazol-5-amine , a representative compound from this valuable class. Its structure, featuring a phenyl group at the 1-position, a propyl group at the 3-position, and a critical amine at the 5-position, provides a versatile framework for structure-activity relationship (SAR) studies aimed at discovering novel and selective kinase inhibitors.[6] We present a tiered screening strategy to characterize the inhibitory potential of this compound and its analogues.

Principle of Inhibition: ATP-Competitive Binding

The primary mechanism of action for most pyrazole-based kinase inhibitors is competitive inhibition with respect to ATP.[1][4] The kinase active site has a highly conserved binding pocket for the adenosine triphosphate (ATP) molecule, which provides the phosphate group for the phosphorylation reaction. This compound and its derivatives are designed to occupy this ATP-binding pocket, thereby preventing the kinase from binding ATP and blocking its catalytic function.

The key interactions typically involve:

  • Hydrogen Bonding: The nitrogen atoms of the pyrazole ring and the exocyclic amine can form critical hydrogen bonds with residues in the "hinge region" of the kinase active site, mimicking the interactions of the adenine base of ATP.

  • Hydrophobic Interactions: The phenyl and propyl substituents can occupy adjacent hydrophobic pockets, enhancing binding affinity and contributing to inhibitor selectivity.

This competitive binding effectively shuts down the phosphorylation cascade initiated by the target kinase.

ATP_Competition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrazole Compound K Kinase Active Site SP Phosphorylated Substrate (P-S) K->SP ADP ADP K->ADP ATP ATP ATP->K Binds S Substrate S->K Binds K2 Kinase Active Site Inhibitor 1-Phenyl-3-propyl- 1H-pyrazol-5-amine Inhibitor->K2 Binds & Occupies ATP Pocket ATP2 ATP Blocked Blocked ATP2->Blocked Blocked->K2

Mechanism of ATP-Competitive Kinase Inhibition.

Application Overview: A Tiered Screening Workflow

A systematic, multi-tiered approach is essential for efficiently identifying and characterizing novel kinase inhibitors. This workflow progresses from a broad primary screen to more detailed secondary and tertiary assays to confirm potency and determine selectivity.

Screening_Workflow start Compound Library (Pyrazole Derivatives) hts Protocol 1: Primary HTS (e.g., ADP-Glo™ Assay @ 10 µM) start->hts hit_id Identify 'Hits' (% Inhibition > 50%) hts->hit_id hit_id->start Non-Hits ic50 Protocol 2: IC50 Determination (10-point Dose-Response) hit_id->ic50 Hits potency Confirm Potency (IC50 < 1 µM) ic50->potency potency->ic50 Low Potency dsf Protocol 3: Selectivity Profiling (DSF against Kinase Panel) potency->dsf Potent Hits selectivity Assess Selectivity (ΔTm Profile) dsf->selectivity selectivity->dsf Non-Selective sar Lead Optimization (SAR Studies) selectivity->sar Selective Hits

Tiered workflow for kinase inhibitor screening.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening (HTS) with ADP-Glo™ Assay
  • Principle: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures the amount of ADP produced in a kinase reaction.[7][8] Kinase activity is directly proportional to the ADP generated. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which is then quantified using a luciferase/luciferin reaction.[9] A lower luminescent signal in the presence of an inhibitor indicates reduced ADP production and thus, kinase inhibition.[10]

  • Materials:

    • This compound (Test Compound)

    • Recombinant Target Kinase (e.g., MEK1, ERK2, CDK2)

    • Kinase-specific peptide substrate

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Staurosporine (Positive Control Inhibitor)[11][12][13]

    • DMSO (Vehicle Control)

    • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP solution

    • White, opaque 384-well assay plates

  • Procedure (384-well format):

    • Compound Plating: Prepare a 1 mM stock solution of the test compound in 100% DMSO. In the assay plate, add 100 nL of the test compound solution to the appropriate wells for a final screening concentration of 10 µM (assuming a 10 µL final kinase reaction volume). Add 100 nL of DMSO to control wells. Add 100 nL of a Staurosporine solution to positive control wells.

    • Kinase Reaction Setup: Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer. Dispense 5 µL of this mix into each well.

    • Initiate Reaction: Prepare a 2X ATP solution in kinase reaction buffer. To start the reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Incubation: Mix the plate gently on a plate shaker and incubate at 30°C for 60 minutes.

    • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.

    • ADP to ATP Conversion & Detection: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

    • Data Acquisition: Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar or similar).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background))

      • RLU_compound: Relative Luminescence Units from test compound wells.

      • RLU_DMSO: Average RLU from vehicle (DMSO) control wells (0% inhibition).

      • RLU_background: Average RLU from positive control (Staurosporine) wells (100% inhibition).

    • Compounds showing >50% inhibition are typically considered "hits" for further analysis.

Protocol 2: IC₅₀ Determination and Dose-Response Analysis
  • Principle: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of an inhibitor's potency.[14] It is the concentration of inhibitor required to reduce the activity of a specific enzyme by 50%. This is determined by performing the kinase assay across a range of inhibitor concentrations and fitting the data to a dose-response curve.

  • Procedure:

    • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the "hit" compound in DMSO, starting from a high concentration (e.g., 100 µM).

    • Assay Performance: Perform the ADP-Glo™ Kinase Assay as described in Protocol 1, but instead of a single concentration, add the serially diluted compound to the assay plate in duplicate or triplicate.[15]

    • Data Acquisition: Read luminescence as before.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration point.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism to determine the IC₅₀ value.

Parameter Example Data (Compound X) Description
Top 100.1%Maximum enzyme activity (plateau)
Bottom 1.5%Minimum enzyme activity (plateau)
LogIC₅₀ -6.30Log of the IC₅₀ concentration
IC₅₀ 501 nMConcentration for 50% inhibition
HillSlope -1.1Steepness of the curve
0.995Goodness of fit
Protocol 3: Selectivity Profiling using Differential Scanning Fluorimetry (DSF)
  • Principle: DSF, or Thermal Shift Assay, is a rapid, biophysical method to assess compound binding.[16][17] It does not require an active enzyme or substrate. The assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tₘ). When a ligand binds to a protein, it typically stabilizes the folded state, resulting in an increase in the Tₘ (a positive ΔTₘ).[17][18] By screening a compound against a panel of different kinases, its selectivity profile can be determined.

  • Materials:

    • Purified Kinase Panel (various kinases of interest)

    • Test Compound (e.g., this compound)

    • SYPRO™ Orange dye (5000X stock)

    • DSF Buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

    • Real-Time PCR instrument (e.g., QuantStudio 5, LightCycler 480)

    • 384-well PCR plates

  • Procedure:

    • Prepare Master Mix: For each kinase, prepare a master mix containing the kinase (final concentration 2 µM) and SYPRO Orange dye (final dilution 1:1000) in DSF buffer.[19]

    • Plate Reagents: Dispense 10 µL of the master mix into each well of a 384-well PCR plate.[18]

    • Add Compound: Add 10-20 nL of the 10 mM compound stock solution to the wells for a final concentration of 10-20 µM. Include DMSO-only control wells.

    • Seal and Spin: Seal the plate with an optically clear adhesive seal and centrifuge briefly to collect the contents at the bottom of the wells.

    • Thermal Melt: Place the plate in the RT-PCR instrument. Set up a melt curve experiment, increasing the temperature from 25°C to 95°C at a rate of approximately 0.05°C per second, acquiring fluorescence data at each increment.[18]

  • Data Analysis:

    • The instrument software will generate melt curves (Fluorescence vs. Temperature). The Tₘ is the temperature at the midpoint of the transition, often calculated from the peak of the first derivative.

    • Calculate the thermal shift: ΔTₘ = Tₘ (Compound) - Tₘ (DMSO) .

    • A significant positive ΔTₘ (typically > 2°C) indicates a stabilizing interaction and suggests direct binding of the compound to that kinase.

    • Plot the ΔTₘ values for the compound against the entire kinase panel to visualize its selectivity profile. A highly selective inhibitor will show a large ΔTₘ for the target kinase and minimal shifts for off-target kinases.

Contextualizing Inhibition: Impact on a Signaling Pathway

To understand the biological consequence of inhibiting a specific kinase, it is crucial to place it within its signaling pathway. For example, the MAPK/ERK pathway is a central regulator of cell proliferation and survival, and its components (e.g., MEK1/2, ERK1/2) are common targets for pyrazole-based inhibitors.[2]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF output Cell Proliferation, Survival, Differentiation TF->output Inhibitor Pyrazole Inhibitor Inhibitor->MEK

Inhibition of the MAPK/ERK pathway by a MEK-targeting pyrazole compound.

References

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one . MDPI. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies . PubMed. Available from: [Link]

  • Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases . PubMed. Available from: [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry . PubMed. Available from: [Link]

  • ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy . PubMed Central. Available from: [Link]

  • Staurosporine | pan-kinase inhibitor . Cellagen Technology. Available from: [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM . ResearchGate. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies . MDPI. Available from: [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond . Taylor & Francis Online. Available from: [Link]

  • 3-Amino-5-phenylpyrazole | C9H9N3 . PubChem. Available from: [Link]

  • Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry . ResearchGate. Available from: [Link]

  • ERK/MAPK signalling pathway and tumorigenesis . PubMed Central. Available from: [Link]

  • Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis . PubMed. Available from: [Link]

  • Protein Kinase Inhibitor . Massive Bio. Available from: [Link]

  • MAPK/ERK Signaling Pathway . YouTube. Available from: [Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination . PLOS ONE. Available from: [Link]

  • Promega ADP-Glo kinase assay . BMG LABTECH. Available from: [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis . PubMed Central. Available from: [Link]

  • Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase . PubMed Central. Available from: [Link]

  • Thermal Shift Assay for screening inhibitors Version: 1.0 . EUbOPEN. Available from: [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer . Bentham Science. Available from: [Link]

Sources

Application Note: 1-Phenyl-3-propyl-1H-pyrazol-5-amine as a Pharmacophore Discovery Probe

[1][2][3]

Introduction & Mechanism of Action

This compound is a low-molecular-weight (MW: 201.27 Da) fragment probe possessing a "privileged structure"—a molecular framework capable of binding to diverse biological targets.[1][2][3]

Mechanistic Utility[3][4][5]
  • Hydrophobic Slot Probing: The 3-propyl substituent acts as a "molecular ruler."[1][2][3] By comparing the binding affinity of this probe against its methyl- or phenyl-analogs, researchers can map the depth and volume of a target's hydrophobic sub-pocket (e.g., the Gatekeeper region in kinases).[1][2][3]

  • H-Bond Anchoring: The 5-amine (exocyclic) and pyrazole N2 (endocyclic) act as a donor-acceptor motif, mimicking the adenine ring of ATP.[1][2][3] This makes the compound an ideal probe for identifying ATP-binding sites or allosteric regulatory pockets .[1][2][3]

  • Functional Handle: The primary amine at position 5 serves as a reactive handle for click-chemistry derivatization , allowing the attachment of fluorophores or biotin tags without disrupting the core scaffold's binding mode.[1][2][3]

Physicochemical Profile
PropertyValueImplication for Assay
MW 201.27 g/mol Ideal for Ligand Efficiency (LE) calculations.[1][2][3]
cLogP ~3.1Moderate lipophilicity; requires DMSO stock.[1][2][3]
H-Bond Donors 1 (Amine)Key interaction point for Asp/Glu residues.[1][2][3]
H-Bond Acceptors 2 (Pyrazole N)Key interaction point for backbone amides.[1][2][3]
Solubility >50 mM in DMSOSuitable for high-concentration fragment screening.[1][2][3]

Handling & Storage Protocols

Objective: Maintain probe integrity to prevent oxidation of the amine group, which can generate false-positive "PAINS" (Pan-Assay Interference Compounds) signals.[1][2][3]

Protocol A: Stock Solution Preparation
  • Weighing: Weigh 10 mg of solid powder into an amber glass vial (light sensitive).

  • Solubilization: Add 497 µL of anhydrous DMSO to generate a 100 mM master stock.

    • Note: Avoid aqueous buffers at this stage to prevent precipitation.[1][2][3]

  • Sonicate: Sonicate for 30 seconds at room temperature to ensure complete dissolution.

  • Storage: Aliquot into 20 µL single-use vials. Store at -20°C under argon or nitrogen gas.

    • Stability:[1][2] Stable for 6 months. Discard if solution turns dark brown (oxidation).[1][2][3]

Application 1: Fragment Binding Assessment via Surface Plasmon Resonance (SPR)

Context: Because this is a fragment probe, binding affinities (



123123123
Experimental Workflow
  • Sensor Chip: Use a CM5 or NTA sensor chip.[1][2][3] Immobilize the target protein (e.g., Kinase Domain) to a level of ~3000 RU (high density is required for small molecules).[1][2][3]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, 2% DMSO).[1][2][3]

    • Critical: The DMSO concentration in the running buffer must match the sample buffer exactly to avoid "bulk refractive index" jumps.

  • Sample Preparation:

    • Prepare a concentration series of the probe: 0, 10, 50, 100, 250, 500, 1000 µM .

    • Maintain constant 2% DMSO.[1][2][3]

  • Injection Parameters:

    • Contact Time: 30 seconds (fast on-rate expected).

    • Dissociation Time: 30 seconds (fast off-rate expected).

    • Flow Rate: 30 µL/min.

Data Analysis & Validation
  • Square Wave Shape: A "box-shape" sensorgram indicates specific, rapid binding/unbinding typical of fragments.[1][2][3]

  • Stoichiometry Check: If

    
     exceeds theoretical predictions (>1:1 binding), non-specific aggregation is occurring.[1][2][3] Reduce concentration.
    

Application 2: Ligand-Observed NMR (STD-NMR) for Epitope Mapping

Context: To determine which part of the probe binds the target (e.g., is the Propyl group buried?), Saturation Transfer Difference (STD) NMR is used.[1][2][3]

Protocol
  • Sample Mix:

    • Protein: 10 µM Target Protein (in D2O buffer).

    • Probe: 500 µM this compound (50:1 Ligand:Protein ratio).

  • NMR Setup:

    • Record a 1D 1H Reference Spectrum (off-resonance irradiation at 30 ppm).

    • Record the STD Spectrum (on-resonance irradiation at protein methyl region, e.g., 0.5 ppm).[1][2][3]

  • Interpretation:

    • Subtract the STD spectrum from the Reference.[1][3]

    • Signals appearing in the difference spectrum correspond to protons in close contact (<5 Å) with the protein surface.[2][3]

    • Insight: If the Propyl protons show strong STD signals but the Phenyl protons do not, the propyl chain is the primary anchor (hydrophobic driver).[2][3]

Application 3: Functional Derivatization (Probe Construction)

Context: The 5-amine group is a "chemical hook."[1][2][3] You can convert this scaffold into a Fluorescent Polarization (FP) Probe for high-throughput screening.[1][2][3]

Synthesis Protocol (Micro-scale)
  • Reactants:

    • 10 µmol this compound.[1][2][3]

    • 10 µmol FITC-Isothiocyanate (Fluorophore).[1][2][3]

    • 20 µmol Triethylamine (Base).[1][2][3]

  • Reaction: Mix in 500 µL DMF. Stir for 4 hours at RT in the dark.

  • Purification: HPLC (C18 column).

  • Usage: The resulting FITC-labeled pyrazole can be used in displacement assays to screen libraries for compounds that compete for the same pocket.[1][2][3]

Visualizing the Probe Workflow

The following diagram illustrates the decision matrix for using this molecule in a drug discovery campaign.

GStartThis compound(Scaffold Probe)SPRSPR Screening(Binding Affinity)Start->SPRPrimary ScreenNMRSTD-NMR(Epitope Mapping)Start->NMRStructural ValidationFuncDerivatization(Create FITC-Probe)Start->FuncChemical ModificationHitValidated Hit(KD < 500 µM)SPR->HitSpecific BindingMapBinding Mode Defined(e.g., Propyl buried)NMR->MapDifference SpectrumToolAssay Tool Created(FP Assay Reagent)Func->ToolConjugation SuccessHit->StartSAR Expansion(Test Methyl/Phenyl analogs)

Figure 1: Workflow for utilizing this compound in Fragment-Based Drug Discovery (FBDD).

Troubleshooting & Controls

IssuePossible CauseSolution
Precipitation in Assay Low aqueous solubility at >500 µM.[1][2][3]Reduce concentration to 250 µM; ensure DMSO is <5%.
Non-Specific Binding Hydrophobic aggregation.[1][2][3]Add 0.01% Triton X-100 to the buffer.[1][3]
Oxidation (Dark Color) Amine oxidation.[1][2][3]Prepare fresh stock; use Ascorbic Acid (1 mM) in buffer if target tolerates it.[1][2][3]
No Binding Signal Target pocket is too small for "Propyl".[1][2][3]Switch to the "Methyl" analog (CAS 1131-18-6) to test steric clash.[1][2][3]

References

  • PubChem. (2024).[1][2][3] Compound Summary: 5-Amino-1-phenyl-3-propylpyrazole.[1][2][3] National Library of Medicine.[1][3] Retrieved from [Link][1][2][3]

  • Erlanson, D. A., et al. (2016).[1][2][3] Fragment-based drug discovery: journal of medicinal chemistry. ACS Publications.[1][2][3] (Contextual reference for FBDD protocols).

  • Chemikart. (2024).[1][2][3][4] Probes and Electrodes: this compound. Retrieved from [Link][1][2][3]

Application Note: Derivatization of 1-Phenyl-3-propyl-1H-pyrazol-5-amine for Activity Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The 1-phenyl-3-propyl-1H-pyrazol-5-amine (PPPA) scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile precursor for libraries targeting protein kinases (e.g., B-Raf, EGFR), G-protein coupled receptors (GPCRs), and inflammatory pathways (COX-2).

While the propyl group provides essential lipophilic bulk for hydrophobic pocket occupancy, the 5-amino group and the C4-position are the primary vectors for Structure-Activity Relationship (SAR) exploration. This guide details three validated derivatization protocols designed to modulate electronic properties, solubility, and target affinity:

  • N-Functionalization: Amide/Urea/Schiff Base formation to probe hydrogen bonding requirements.

  • C4-Electrophilic Substitution: Halogenation for electronic tuning or subsequent cross-coupling.

  • Scaffold Morphing: Cyclization to form pyrazolo[1,5-a]pyrimidines, a bioisostere of the purine core found in ATP.

Chemical Strategy: Reactivity Profiling

Before initiating synthesis, it is critical to understand the electronic landscape of the PPPA core.

  • N1-Phenyl: Withdraws electron density, slightly deactivating the pyrazole ring compared to N-alkyl analogs, but enhances

    
    -
    
    
    
    stacking potential.
  • C3-Propyl: Electron-donating (inductive), providing slight activation and steric bulk.

  • C5-Amine (Exocyclic): The primary nucleophile. Reacts readily with acyl chlorides, isocyanates, and aldehydes.

  • C4-H (Endocyclic): A "hidden" nucleophile. The enamine-like character of the C5-C4 bond makes C4 highly reactive toward electrophiles (halogens, formyl groups).

Visualizing the Synthetic Workflow

G Core 1-Phenyl-3-propyl- 1H-pyrazol-5-amine Amide Amides/Ureas (H-Bond Modulation) Core->Amide Acyl Chlorides/Isocyanates (Base, DCM) Schiff Schiff Bases (Imine Linkers) Core->Schiff Aldehydes (EtOH, Cat. Acid) Fused Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitors) Core->Fused 1,3-Dicarbonyls (Reflux, AcOH) Halo 4-Halo Derivatives (Cross-Coupling Precursors) Core->Halo NIS/NBS (ACN, RT)

Figure 1: Divergent synthesis map starting from the this compound core.

Protocol Section 1: N-Functionalization (Amides & Schiff Bases)

Objective: To modulate the Hydrogen Bond Donor (HBD) and Acceptor (HBA) profile. Amides often improve metabolic stability compared to free amines, while Schiff bases (imines) are classic linkers for antimicrobial pharmacophores.

A. Amide Synthesis (Acylation)

Mechanism: Nucleophilic attack of the exocyclic amine on an activated carbonyl.[1] Reagents: Acid Chlorides (


) or Anhydrides.
  • Preparation: Dissolve 1.0 eq of PPPA in anhydrous Dichloromethane (DCM).

  • Base Addition: Add 1.2 eq of Triethylamine (TEA) or Pyridine to scavenge HCl.

  • Acylation: Cool to 0°C. Dropwise add 1.1 eq of the desired Acid Chloride.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

  • Workup: Wash with sat.

    
    , then brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from EtOH or flash chromatography.

B. Schiff Base Formation (Imine Condensation)

Context: Schiff bases of 5-aminopyrazoles have reported antimicrobial and antioxidant activity [1].

  • Stoichiometry: Mix 1.0 eq PPPA and 1.0 eq aromatic aldehyde in absolute Ethanol (10 mL/mmol).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

  • Reflux: Heat at reflux (78°C) for 4–8 hours.

  • Isolation: Cool to RT. The product often precipitates as a solid.

    • If solid forms: Filter and wash with cold EtOH.

    • If no solid: Concentrate to 50% volume and cool to 4°C.

Protocol Section 2: Scaffold Morphing (Pyrazolo[1,5-a]pyrimidines)

Objective: To construct a bicyclic system mimicking the adenine core of ATP. This is the gold standard transformation for generating kinase inhibitors [2, 3].

Mechanism: Cyclocondensation with 1,3-electrophiles (e.g., acetylacetone, ethyl acetoacetate). The C5-amine attacks one carbonyl, followed by the C4-carbon attacking the second carbonyl (or vice versa), followed by dehydration.

Detailed Workflow

Mechanism Step1 1. Nucleophilic Attack (Amine attacks Carbonyl A) Step2 2. Intermediate Formation (Schiff Base / Enamine) Step1->Step2 Step3 3. Cyclization (Ring C4 attacks Carbonyl B) Step2->Step3 Step4 4. Dehydration (-H2O) (Aromatization) Step3->Step4

Figure 2: Mechanistic pathway for the [5+1] annulation to pyrazolo[1,5-a]pyrimidines.[2][3][4]

Experimental Protocol
  • Reagents: 1.0 eq PPPA + 1.2 eq 1,3-Dicarbonyl (e.g., Acetylacetone for dimethyl substitution).

  • Solvent: Glacial Acetic Acid (AcOH) acts as both solvent and catalyst. Alternatively, reflux in Ethanol with catalytic Piperidine.

  • Reaction: Reflux at 110°C (if AcOH) or 80°C (if EtOH) for 6–12 hours.

  • Monitoring: The starting amine spot (polar) should disappear, replaced by a highly non-polar fluorescent spot (the fused pyrimidine).

  • Workup: Pour the hot reaction mixture into ice-cold water. The product typically precipitates.

  • Purification: Filter, wash with water, and recrystallize from Ethanol/DMF.

Note on Regioselectivity: When using unsymmetrical 1,3-dicarbonyls (e.g., benzoylacetone), regioisomers are possible. The more nucleophilic amine usually attacks the more reactive (less hindered) carbonyl first.

Protocol Section 3: C4-Halogenation

Objective: To introduce a halogen handle (I, Br) at the C4 position for subsequent Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to expand the library diversity.

  • Reagents: 1.0 eq PPPA, 1.05 eq N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: Stir at RT for 1–2 hours. The reaction is typically very fast due to the electron-rich nature of the pyrazole C4.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with Sodium Thiosulfate (to remove excess iodine/bromine).

  • Result: 4-Halo-1-phenyl-3-propyl-1H-pyrazol-5-amine.

Analytical Validation & Activity Screening

All derivatives must be characterized by 1H-NMR (disappearance of


 protons for amides/imines) and LC-MS  (purity >95%).
Recommended Activity Assays
Therapeutic AreaTarget / AssayRational for PPPA Derivatives
Oncology Kinase Panel (EGFR, BRAF) Pyrazolo[1,5-a]pyrimidines are ATP-competitive inhibitors.
Inflammation COX-2 Inhibition The 1-phenylpyrazole motif is structural to Celecoxib.
Antimicrobial DNA Gyrase Schiff bases of aminopyrazoles show DNA intercalation [4].
CNS GABA-A Receptor 5-aminopyrazoles act as bioisosteres for benzodiazepines.

References

  • Synthesis and biological evaluation of pyrazole Schiff bases. Source:National Institutes of Health (NIH) / PubMed Central Link:

  • Pyrazolo[1,5-a]pyrimidines as protein kinase inhibitors. Source:RSC Advances / Royal Society of Chemistry Link:

  • General reactivity of 5-aminopyrazoles. Source:Beilstein Journal of Organic Chemistry Link:

  • Antimicrobial potential of pyrazole derivatives. Source:ResearchGate / European Journal of Medicinal Chemistry Link:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-3-propyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

Welcome to the technical support hub for the synthesis of 1-Phenyl-3-propyl-1H-pyrazol-5-amine . This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as the core structure for p38 MAP kinase inhibitors, COX-2 inhibitors, and various CNS-active agents.

While the condensation of


-ketonitriles with hydrazines appears straightforward on paper, the reality in the fume hood is often plagued by "tarry" byproducts, regioisomeric mixtures, and stalled cyclizations. This guide moves beyond standard textbook procedures to address the causality of failure  and provides self-validating protocols to ensure purity and yield.

Module 1: The Regioselectivity Crisis (Isomer A vs. Isomer B)

The Core Issue

The reaction between 3-oxohexanenitrile and phenylhydrazine can theoretically yield two regioisomers. Your target is the 5-amino-3-propyl isomer (Target A). However, variations in pH, solvent polarity, and temperature can favor the formation of the 3-amino-5-propyl isomer (Impurity B).

  • Target Mechanism (Kinetic Control): The terminal nitrogen (

    
    ) of phenylhydrazine is the most nucleophilic site. It attacks the ketone carbonyl of 3-oxohexanenitrile first. Subsequent cyclization of the internal nitrogen onto the nitrile yields the 5-amino pyrazole.[1][2]
    
  • Failure Mode (Thermodynamic Drift): If the ketone is sterically hindered or the nitrile is activated (e.g., by strong Lewis acids), the hydrazine may attack the nitrile first, or the initial hydrazone may equilibrate, leading to the thermodynamic 3-amino product.

Visualizing the Divergence

Regioselectivity Start Reactants: 3-Oxohexanenitrile + Phenylhydrazine PathA Path A (Major): Terminal NH2 attacks Ketone Start->PathA Kinetic Control (Fast) PathB Path B (Minor): Terminal NH2 attacks Nitrile Start->PathB Thermodynamic/Steric (Slow) HydrazoneA Intermediate A: Keto-Hydrazone PathA->HydrazoneA HydrazoneB Intermediate B: Amidrazone PathB->HydrazoneB CyclizationA Cyclization: Internal NH attacks Nitrile HydrazoneA->CyclizationA CyclizationB Cyclization: Internal NH attacks Ketone HydrazoneB->CyclizationB Product TARGET: 1-Phenyl-3-propyl- 1H-pyrazol-5-amine CyclizationA->Product Impurity IMPURITY: 1-Phenyl-5-propyl- 1H-pyrazol-3-amine CyclizationB->Impurity

Figure 1: Mechanistic divergence showing the origin of the 3-amino regioisomer impurity.

Troubleshooting Protocol: Optimizing Regiocontrol
VariableRecommendationScientific Rationale
Solvent Ethanol (Abs.) or Toluene Protic solvents like EtOH stabilize the polar transition state of the ketone attack. Toluene allows for azeotropic water removal, driving the hydrazone formation to completion.
Catalyst Acetic Acid (glacial) A weak acid activates the ketone carbonyl without over-activating the nitrile (which would risk Path B). Avoid strong mineral acids (HCl/H₂SO₄) initially, as they can hydrolyze the nitrile.
Temperature Reflux (80–110°C) High temperature is required to overcome the activation energy for the second step (cyclization onto the nitrile). Room temperature often stalls at the hydrazone intermediate.

Module 2: The "Black Tar" Scenario (Oxidation & Hydrolysis)

The Problem

Users frequently report the reaction mixture turning dark brown/black with low yields. This is rarely a reaction failure but rather a reagent failure .

Root Cause Analysis
  • Phenylhydrazine Oxidation: Phenylhydrazine is highly susceptible to air oxidation, forming diazonium salts and radical species that polymerize into "tar."

  • Nitrile Hydrolysis: In the presence of water and acid, the nitrile group on 3-oxohexanenitrile can hydrolyze to an amide or carboxylic acid. Reaction with hydrazine then yields pyrazolones (5-hydroxy derivatives) instead of 5-aminopyrazoles.

Corrective Workflow
  • Purify Phenylhydrazine: If the reagent is not pale yellow/colorless, it must be distilled under vacuum or treated with zinc dust/acetic acid before use.

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon. This is non-negotiable for high yields.

  • Water Scavenging: If using Toluene, use a Dean-Stark trap. If using Ethanol, add molecular sieves (3Å) to prevent nitrile hydrolysis.

Module 3: Incomplete Cyclization (Stalled Intermediates)

The Problem

LC-MS shows the correct mass for the intermediate hydrazone (


 uncyclized mass) but the final cyclized product is not forming.
Troubleshooting Guide

Q: Why did the reaction stop at the hydrazone? A: The nucleophilic attack of the internal nitrogen onto the nitrile carbon is the rate-limiting step. The nitrile carbon is not sufficiently electrophilic.

Protocol: The "Acid Spike" Method If the reaction stalls after 4 hours of reflux:

  • Cool the mixture to room temperature.

  • Add 10 mol% concentrated HCl .

  • Resume reflux for 2 hours.

    • Mechanism:[2][3][4][5][6][7] The protonation of the nitrile nitrogen (

      
      ) dramatically increases the electrophilicity of the nitrile carbon, forcing the cyclization.
      
    • Warning: Do not add HCl at the start, or you risk hydrolysis (see Module 2).

Experimental Protocol: The Self-Validating Synthesis

This procedure includes checkpoints to validate success at each stage.

Reagents:

  • 3-Oxohexanenitrile (10 mmol)

  • Phenylhydrazine (10 mmol) [Freshly Distilled]

  • Ethanol (20 mL)

  • Glacial Acetic Acid (0.5 mL)

Step-by-Step:

  • Setup: Flame-dry a 100 mL RBF. Cool under Argon.

  • Addition: Add 3-oxohexanenitrile and Ethanol. Stir. Add Phenylhydrazine dropwise over 5 minutes.[7]

    • Checkpoint 1: Solution should be yellow/orange.[8] If it turns black immediately, your phenylhydrazine is oxidized. Abort and repurify.

  • Initiation: Add Glacial Acetic Acid.

  • Reflux: Heat to reflux (80°C) for 3–6 hours.

    • Checkpoint 2 (TLC): Monitor disappearance of starting material (

      
       in 30% EtOAc/Hex). Intermediate hydrazone may appear at 
      
      
      
      .[7] Final product usually
      
      
      (more polar due to amine).
  • Workup: Evaporate solvent. Redissolve residue in EtOAc. Wash with saturated

    
     (removes acetic acid) and Brine.
    
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Troubleshooting Decision Tree

Use this logic flow to diagnose specific failures in your experiment.

Troubleshooting Start Problem Encountered Q1 Is the mixture black/tarry? Start->Q1 Sol1 Oxidized Phenylhydrazine. Action: Distill reagent & use N2. Q1->Sol1 Yes Q2 Is the yield low (<30%)? Q1->Q2 No Q3 Is the product an oil? Q2->Q3 Yes Q4 Mass Spec shows M+18 peak? Q2->Q4 No Sol2 Incomplete Cyclization. Action: Add HCl catalyst & extend reflux. Q3->Sol2 Single Spot on TLC Sol3 Regioisomer Mixture. Action: Check NMR. Isomer B is less polar. Q3->Sol3 Multiple Spots Sol4 Hydrolysis (Pyrazolone). Action: Dry solvents, use molecular sieves. Q4->Sol4 Yes

Figure 2: Diagnostic flowchart for reaction failures.

References

  • Aggarwal, R., et al. (2011).[2][7] "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.

  • El-Sawy, E. R., et al. (2012).[7][9] "Synthesis and biological evaluation of some new 1-phenyl-3-substituted-5-aminopyrazole derivatives." Acta Pharmaceutica, 62(2), 157-179.

  • Frizzo, C. P., et al. (2009).[2][7] "Regioselective synthesis of 5-trifluoromethyl-1H-pyrazol-3-amines." Tetrahedron Letters, 50(26), 3623-3626. (Demonstrates solvent effects on regioselectivity).

  • Organic Syntheses. "3(5)-Aminopyrazole." Org.[3][4][7] Synth. 1968, 48, 8. (Foundational protocol for aminopyrazole handling).

Sources

Technical Support Center: Purification of 1-Phenyl-3-propyl-1H-pyrazol-5-amine

[1]

Status: Active Ticket ID: PUR-PYRZ-005 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Crystallization, Regioisomer Separation, and Impurity Removal[1]

Executive Summary

The purification of 1-Phenyl-3-propyl-1H-pyrazol-5-amine presents a unique triad of challenges: the "oiling out" phenomenon common to alkyl-aminopyrazoles, the persistent presence of genotoxic phenylhydrazine residues, and the separation of the thermodynamic 5-amino product from the kinetic 3-amino regioisomer.[1]

This guide moves beyond standard textbook protocols, offering field-tested troubleshooting workflows designed to salvage oiled batches and achieve >98% purity (HPLC).

Module 1: The "Oiling Out" Phenomenon

User Query: My crude product comes out of the reaction mixture as a sticky, dark oil that refuses to solidify, even at -20°C. How do I induce crystallization?

Technical Insight: The propyl chain at the C3 position adds significant lipophilicity and rotational freedom, lowering the lattice energy compared to methyl analogs. "Oiling out" (liquid-liquid phase separation) occurs when the compound becomes insoluble in the solvent above its melting point. This is often exacerbated by residual phenylhydrazine, which acts as a solvating impurity.[1]

Troubleshooting Protocol: The "Cloud Point" Oscillation Method

Do not simply cool the solution rapidly. Use this thermodynamic control method:

  • Solvent Choice: Switch from pure Ethanol to a Toluene/Heptane system. The aromatic stacking of toluene stabilizes the phenyl ring, while heptane acts as the anti-solvent.

  • Dissolution: Dissolve the crude oil in minimal Toluene at 60°C.

  • The Anti-Solvent Drop: Add Heptane dropwise until a persistent turbidity (cloud point) is reached.

  • The Oscillation:

    • Heat back to 65°C until clear.

    • Cool slowly to 55°C (just below the cloud point).

    • Critical Step: Seed with a pure crystal (if available) or scratch the glass interface vigorously.

    • Hold at 55°C for 2 hours. Do not cool further until visible solids form.[1][2]

  • Final Cooling: Once nucleation is visible, cool to 0°C at a rate of 10°C/hour.

Data Table 1: Recommended Solvent Systems

Solvent SystemRatio (v/v)OutcomeNotes
Ethanol/Water 1:3Risk of Oil High polarity difference often causes rapid oiling.[1]
Toluene/Heptane 1:2Crystalline Best for removing non-polar tars.
IPA/Water 1:1Amorphous Good yield, but poor crystal habit.[1]
EtOAc/Hexane 1:4Crystalline Good alternative; requires strict temperature control.
Module 2: Regioisomer Separation (3-Amino vs. 5-Amino)

User Query: I see a secondary peak at RRT 0.95 in my HPLC. Is this the 3-amino isomer, and how do I remove it?

Technical Insight: The reaction of 3-oxohexanenitrile with phenylhydrazine can yield two isomers. The 5-amino isomer (target) is generally the thermodynamic product, while the 3-amino isomer is the kinetic product. The 3-amino isomer is more basic and more polar due to the accessible primary amine not being flanked by the phenyl group.

Visualizing the Divergence:

RegioisomerPathStartReagents:3-Oxohexanenitrile + PhenylhydrazineInterIntermediate:Hydrazone FormationStart->InterPathAPath A: Attack on Nitrile(Thermodynamic)Inter->PathASlow CyclizationPathBPath B: Attack on Ketone(Kinetic)Inter->PathBFast CyclizationProd5Target: 5-Amino-1-phenyl-3-propylpyrazole(More Stable)PathA->Prod5Prod3Impurity: 3-Amino-1-phenyl-5-propylpyrazole(Less Stable)PathB->Prod3

Figure 1: Mechanistic divergence in aminopyrazole synthesis. The 5-amino path is favored by thermodynamic conditions (longer reflux).

Removal Strategy:

  • Synthesis Optimization: Ensure the reaction reflux (usually in Ethanol/Acetic Acid) is maintained for at least 6–10 hours to allow thermodynamic equilibration to the 5-amino form.

  • Acid Wash: The 3-amino isomer is typically more basic.

    • Dissolve crude in Ethyl Acetate.[1]

    • Wash with 0.5 M HCl (mildly acidic).[1] The 3-amino isomer will protonate and partition into the aqueous phase preferentially compared to the less basic 5-amino isomer (whose lone pair is delocalized into the phenyl ring).

Module 3: Decontamination of Phenylhydrazine

User Query: My final product has a pinkish hue and shows phenylhydrazine signals in NMR. Standard recrystallization isn't working.

Technical Insight: Phenylhydrazine is a potent nucleophile and a genotoxic impurity (GTI).[1] It often co-crystallizes with the product or oxidizes to form colored diazenium species (the "pink" color). Simple solvent washing is insufficient because phenylhydrazine has similar solubility profiles to the aminopyrazole.

Protocol: The "Scavenger" Resin Approach (Chemical Scrubbing)

If the impurity level is <5%, use a chemical scavenger rather than physical separation.

  • Reagent: Use 4-Nitrobenzaldehyde (0.5 eq relative to estimated impurity) or a polymer-supported aldehyde resin.[1]

  • Mechanism: The aldehyde reacts selectively with the residual phenylhydrazine to form an insoluble (or highly non-polar) hydrazone.

  • Procedure:

    • Dissolve crude pyrazole in Ethanol.[1]

    • Add 4-Nitrobenzaldehyde.[1]

    • Reflux for 30 minutes.

    • Cool and filter.[2][3] The 4-nitrobenzaldehyde phenylhydrazone precipitates as a bright orange/red solid, leaving the pyrazole in solution.

    • Evaporate filtrate and recrystallize (as per Module 1) to remove excess aldehyde.[1]

Module 4: Salt Formation for Final Polish

User Query: I need a highly crystalline solid for X-ray diffraction, but the free base is too amorphous.

Technical Insight: Aminopyrazoles are excellent candidates for salt formation.[1][4] The hydrochloride salt is often hygroscopic, which is undesirable. The Tosylate (p-Toluenesulfonate) salt is superior for this lipophilic molecule.

Protocol: Tosylate Salt Formation

  • Dissolve 1.0 g of this compound in 5 mL Acetone.

  • Add 1.05 equivalents of p-Toluenesulfonic acid monohydrate dissolved in 2 mL Acetone.

  • Stir at room temperature. A thick white precipitate should form within 10 minutes.

  • Filter and wash with cold Ether.

  • Result: High-melting, non-hygroscopic crystalline solid suitable for storage and analysis.

References
  • Regioselectivity in Pyrazole Synthesis: Fandrick, K. R., et al. "Control of Regioselectivity in the Synthesis of 5-Aminopyrazoles."[1] Journal of Organic Chemistry. Explains the kinetic vs. thermodynamic pathways in hydrazine condensations.

  • Purification Methodologies: Aggarwal, R., et al. "Approaches towards the synthesis of 5-aminopyrazoles."[1] Beilstein Journal of Organic Chemistry, 2011, 7, 179–197.[1] Link

  • Phenylhydrazine Removal: Techniques adapted from Organic Process Research & Development guidelines on genotoxic impurity removal (hydrazines).[1]

  • Crystallization of Aminopyrazoles: "Purification of Amino-Pyrazoles." Community Discussion & Protocols, Reddit Chem Pros/Reaxys Data.[1] Link

Disclaimer: This guide is for research purposes only. This compound is a bioactive molecule; handle with appropriate PPE and containment procedures.[1]

Technical Support Center: Solubility Optimization for 1-Phenyl-3-propyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS 103986-13-2 Formulation Strategy Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely encountering precipitation issues when transitioning 1-Phenyl-3-propyl-1H-pyrazol-5-amine from organic stock solutions into aqueous biological media.

This molecule presents a classic "Solubility Cliff" challenge common in drug discovery. Its structure combines a lipophilic backbone with a weakly basic amine, creating a molecule that is highly soluble in organic solvents but prone to immediate aggregation in neutral buffers (PBS, DMEM).

Physicochemical Profile (The "Why")
PropertyValue (Est.)Implication for Assays
LogP ~2.5 – 3.2Moderate Lipophilicity. The N-phenyl and C-propyl groups drive the molecule out of the water network, favoring aggregation.[1]
pKa (Ring N) ~2.5 – 3.5Neutral at pH 7.4. The molecule is not ionized at physiological pH. Without charge repulsion, aggregates form rapidly.
H-Bond Donors 1 (Amine)Insufficient to drag the hydrophobic core into solution.[1]
DMSO Solubility >100 mMExcellent, but creates a false sense of security before dilution.

Troubleshooting Guide: The "Crash-Out" Phenomenon

The most common failure mode is Solvent Shock Precipitation .[1] This occurs when a high-concentration DMSO stock is pipetted directly into a large volume of aqueous media.[1] The rapid change in dielectric constant forces the compound to precipitate before it can disperse.

Diagnosis: Is your compound actually dissolved?

Do not rely on the naked eye. Microprecipitates are often invisible but will scatter light and interfere with fluorescence/absorbance assays.[1]

  • Method: Nephelometry or simply viewing the well plate under a 10x microscope.

  • Sign: "Oily" droplets or jagged crystals at the well bottom.

Solution A: The Intermediate Dilution Protocol (Step-Down)

Instead of a 1:1000 single-step dilution, use a serial step-down to condition the molecule to the aqueous environment.[1]

SerialDilution Stock 100 mM Stock (100% DMSO) Inter Intermediate Working Sol. (10x Final Conc) (10% DMSO / 90% Buffer) Stock->Inter 1:10 Dilution (Slow addition + Vortex) Precip PRECIPITATION RISK (Avoid Direct Jump) Stock->Precip Direct 1:1000 Final Final Assay Well (1x Final Conc) (1% DMSO) Inter->Final 1:10 Dilution ( into Media) Precip->Final Crash Out

Figure 1: Step-down dilution strategy to mitigate solvent shock. By creating a 10x intermediate, you prevent the local high-concentration pockets that trigger nucleation.[1]

Advanced Formulation: Cyclodextrin Complexation

If the step-down method fails, you must use a carrier.[1] For this compound, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard.[1] It encapsulates the hydrophobic phenyl-propyl tail while exposing the hydrophilic exterior to the buffer.[1]

Protocol: HP-β-CD "Entrapment" Method

Goal: Create a 10 mM stock that is water-soluble.[1]

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in deionized water. Filter sterilize (0.22 µm).

  • Weigh Compound: Weigh sufficient this compound for a 10 mM concentration.

  • Solvent Assist: Dissolve the compound in a minimal volume of acetone or methanol (just enough to liquefy).[1]

  • Complexation: Add the dissolved compound dropwise into the 20% HP-β-CD solution while stirring rapidly (magnetic stirrer, 500 RPM).

  • Evaporation: Continue stirring in an open vial (fume hood) for 4–6 hours to evaporate the volatile organic solvent (acetone/methanol).

  • Result: A clear aqueous solution where the drug is "hidden" inside the cyclodextrin torus.[1]

Validation:

Parameter Standard DMSO Stock Cyclodextrin Complex
Max Aqueous Conc. < 10 µM (likely) > 500 µM
Cell Toxicity High (due to DMSO > 0.5%) Low (CDs are inert)

| Precipitation Risk | High | Low |[1]

Frequently Asked Questions (FAQs)

Q1: My stock solution in DMSO turned yellow/brown after a month. Is it still good?

  • Technical Insight: Aminopyrazoles are susceptible to oxidation at the exocyclic amine group. DMSO is hygroscopic; absorbed water can accelerate hydrolysis or oxidation.[1]

  • Action: Check purity via LC-MS. If purity is <95%, discard.

  • Prevention: Store DMSO stocks in single-use aliquots at -20°C or -80°C under argon/nitrogen gas.[1]

Q2: Can I use acid to dissolve it? It has an amine group. [1][2][3][4][5][6][7]

  • Technical Insight: Yes, adding HCl will protonate the amine (forming the hydrochloride salt), vastly improving solubility.

  • The Trap: However, when you add this acidic stock to cell media (pH 7.4), the amine deprotonates immediately (reverting to the free base) and precipitates.

  • Verdict: Acidification is only useful for oral dosing (stomach pH) or specific acidic assays, not for standard cell culture.[1]

Q3: What is the maximum DMSO concentration my cells can tolerate?

  • Rule of Thumb: Most mammalian cells tolerate up to 0.5% (v/v) DMSO.[1] Primary neurons are sensitive >0.1%.[1]

  • Calculation: If your assay requires 100 µM compound and your stock is 10 mM, you are adding 1% DMSO. This is toxic.[1][8] You must concentrate your stock to 50 mM or use the Cyclodextrin method described above.

Decision Logic for Assay Optimization

Use this flowchart to determine the correct formulation strategy for your specific experiment.

DecisionTree Start Start: Assay Preparation ConcCheck Target Conc > 10 µM? Start->ConcCheck DMSOLimit Can cells tolerate >0.5% DMSO? ConcCheck->DMSOLimit Yes Simple Use Standard DMSO Stock (Direct Spike) ConcCheck->Simple No (<10 µM) StepDown Use Serial Dilution (Figure 1) DMSOLimit->StepDown Yes Complex REQUIRED: Cyclodextrin Formulation DMSOLimit->Complex No

Figure 2: Formulation Decision Tree. High concentration requirements in sensitive cells necessitate advanced carrier systems.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for solubility/lipophilicity relationships).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • NIH Assay Guidance Manual. (2012).[1] Solubility and Permeability Assays. Bethesda (MD): National Center for Biotechnology Information (US).[1]

  • Waybright, T. J., et al. (2009). Increasing the reliability of compound management: A comparison of DMSO and solid storage. Journal of Biomolecular Screening, 14(6), 708-715. (Reference for DMSO stock stability).

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Arylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-arylation of pyrazoles. This guide is designed for researchers, chemists, and drug development professionals who are working to synthesize N-aryl pyrazole scaffolds, a motif of significant importance in pharmaceuticals and materials science. N-aryl pyrazoles are prevalent in blockbuster drugs, and mastering their synthesis is a critical skill.

This document moves beyond simple protocols to provide a deeper understanding of the reaction variables, enabling you to troubleshoot common issues and rationally design optimized conditions for your specific substrates. We will explore both palladium- and copper-catalyzed systems, offering field-tested insights into the causal relationships between reagents, conditions, and reaction outcomes.

Section 1: Troubleshooting Guide

This section addresses the most common challenges encountered during the N-arylation of pyrazoles in a direct question-and-answer format.

Q1: My reaction has stalled, showing low or no conversion of my starting materials. What are the likely causes and how can I fix this?

A1: Low or no conversion is a frequent issue that can almost always be traced back to one of the core reaction components: the catalyst, ligand, base, or reaction conditions.

  • Cause 1: Inactive Catalyst or Ligand.

    • Expert Insight: Both palladium and copper catalysts, particularly their pre-catalysts and associated phosphine or diamine ligands, can be sensitive to air and moisture.[1] Oxidized catalyst or ligand will completely halt the catalytic cycle.

    • Troubleshooting Steps:

      • Ensure Inert Atmosphere: Always assemble your reaction under a dry, inert atmosphere (Nitrogen or Argon). Use Schlenk techniques or a glovebox.

      • Reagent Quality: Use freshly opened, high-purity catalysts and ligands. If you suspect degradation, purchase a new batch. Phosphine ligands, in particular, can oxidize to the corresponding phosphine oxides.

      • Degas Your Solvent: Solvents can contain dissolved oxygen. Degas the solvent thoroughly before use by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Cause 2: Inappropriate Base Selection.

    • Expert Insight: The base's primary role is to deprotonate the pyrazole's N-H proton, making it nucleophilic enough to attack the metal center. If the base is too weak, this deprotonation will not occur efficiently. The pKa of the pyrazole N-H is a key consideration.

    • Troubleshooting Steps:

      • Evaluate Base Strength: Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][2] For pyrazoles, which are relatively acidic compared to other amines, K₂CO₃ or K₃PO₄ are often sufficient and effective.[2]

      • Consider a Stronger Base: If you are using an electron-deficient pyrazole (which is more acidic) and still see no reaction, the issue may not be the base. However, for less reactive aryl halides (e.g., chlorides), a stronger base like KOtBu may be required to facilitate the catalytic cycle, though this can sometimes lead to side reactions.[3]

      • Check Solubility: Ensure your base is at least partially soluble in the reaction solvent. The insolubility of the cesium salt of 1,2,4-triazole in acetonitrile, for example, led to incomplete conversion in one study, a problem that was solved by switching to DMF.[4]

  • Cause 3: Insufficient Temperature.

    • Expert Insight: N-arylation reactions are generally not room-temperature transformations. They require thermal energy to overcome the activation barriers for key steps like oxidative addition and reductive elimination.

    • Troubleshooting Steps:

      • Increase Temperature Systematically: If your reaction is running at 80 °C, try increasing to 100-110 °C. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition. Toluene (b.p. 111 °C) and Dioxane (b.p. 101 °C) are common solvents that allow for these elevated temperatures.

Troubleshooting Workflow: Low Conversion

Below is a systematic workflow to diagnose and solve low-yield reactions.

G start Low / No Conversion Observed check_inert Verify Inert Atmosphere (N2 / Ar, Degassed Solvent) start->check_inert check_inert->start If O2/H2O present check_reagents Assess Reagent Quality (Fresh Catalyst / Ligand) check_inert->check_reagents If conditions are strict check_reagents->start If reagents degraded check_base Evaluate Base (Strength & Solubility) check_reagents->check_base If reagents are pure check_base->start If base is unsuitable check_temp Increase Temperature (e.g., 80°C -> 110°C) check_base->check_temp If base is appropriate check_temp->start If decomposition occurs success Reaction Optimized check_temp->success If conversion improves

Caption: A logical workflow for troubleshooting low-yield N-arylation reactions.

Q2: My unsymmetrical pyrazole is giving me a mixture of N1 and N2 arylated isomers. How can I improve the regioselectivity?

A2: This is arguably the most critical challenge in the synthesis of substituted N-aryl pyrazoles. Achieving high regioselectivity is essential for drug discovery programs.[5] Control can be exerted through several strategic approaches.

  • Strategy 1: Steric Hindrance.

    • Expert Insight: This is the most common and intuitive method for directing regioselectivity. The incoming aryl group will preferentially attack the less sterically hindered nitrogen atom.[2] Therefore, a bulky substituent at the C5 position will strongly direct arylation to the N1 position.

    • Implementation: If your synthetic route allows, design your pyrazole precursor to have a large group (e.g., tert-butyl, phenyl) at the C5 position. The reaction of "unsymmetrical" pyrazoles often results in the arylation of the less hindered nitrogen.[2]

  • Strategy 2: Electronic Control & Protecting Groups.

    • Expert Insight: The electronics of the pyrazole ring can influence the nucleophilicity of the two nitrogen atoms. However, a more robust method is the use of a removable directing group. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective.[6] It can be installed on one nitrogen, forcing arylation at the other. A key advantage is the "SEM switch," where the group can be transposed from one nitrogen to the other, allowing for sequential, regiocontrolled C-H arylation at different positions.[6]

    • Implementation: Protect your pyrazole with a SEM group to force arylation at the desired nitrogen. This strategy provides a powerful route to fully substituted pyrazoles with complete regiocontrol.[6]

  • Strategy 3: Solvent and Ligand Tuning.

    • Expert Insight: The reaction environment can have a profound impact on regioselectivity. For instance, fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation, an insight that can be applied to arylation.[1] Furthermore, recent studies have demonstrated that ligand choice in copper-catalyzed systems can be used to tune metallotautomers, effectively switching the site of arylation between N1 and N2.[5]

    • Implementation:

      • Solvent Screen: Screen aprotic solvents (Toluene, Dioxane, DMF) against fluorinated alcohol solvents to assess the impact on your N1/N2 ratio.[1]

      • Ligand Screen: Especially in copper-catalyzed systems, screen different diamine or phenanthroline-type ligands. The steric and electronic properties of the ligand can influence which pyrazole tautomer binds to the copper center, thereby dictating the arylation site.[5]

Q3: My reaction is messy, with significant side products like C-arylation or hydrodehalogenation. How can I suppress these?

A3: Side product formation drains your yield and complicates purification. These issues often arise from suboptimal ligand choice or reaction conditions.

  • Cause: C-Arylation.

    • Expert Insight: While less common for pyrazoles than for more electron-rich heterocycles like indoles, competitive C-H arylation can occur, especially at high temperatures.[7]

    • Solution: Screen different ligands. Bulky, electron-rich ligands on palladium tend to promote the desired C-N reductive elimination over C-C or C-H bond activation pathways.[8] Lowering the reaction temperature may also help, provided the desired C-N coupling can still proceed at a reasonable rate.

  • Cause: Hydrodehalogenation.

    • Expert Insight: This is the reduction of your aryl halide starting material to the corresponding arene. It is often a competing pathway, particularly when using strong bases or when the catalytic turnover is slow.

    • Solution:

      • Re-evaluate the Base: Use the mildest base that is effective for the reaction (e.g., K₂CO₃ instead of KOtBu).[2]

      • Optimize Catalyst/Ligand Ratio: Ensure the active catalyst is forming efficiently. An incorrect palladium-to-ligand ratio can lead to the formation of palladium black or other species that promote side reactions. A 1:1 to 1:2 ratio of Pd:Ligand is a common starting point.

Section 2: Frequently Asked Questions (FAQs)

Q1: Should I use a Palladium or Copper catalyst for my N-arylation?

A1: Both metals are highly effective, and the best choice depends on your specific substrates, cost considerations, and desired functional group tolerance.

FeaturePalladium-Catalyzed (e.g., Buchwald-Hartwig)Copper-Catalyzed (e.g., Ullmann, Chan-Lam)
Catalyst Pd(OAc)₂, Pd₂(dba)₃CuI, Cu₂O, Copper Powder
Ligands Bulky, electron-rich phosphines (e.g., tBuBrettPhos, XPhos)N-donor ligands (e.g., diamines, 1,10-phenanthroline)[2][9]
Arylating Agent Aryl-Cl, Br, I, OTf.[3] Generally very broad scope.Primarily Aryl-I and Aryl-Br.[2] Chlorides are less reactive. Arylboronic acids also used (Chan-Lam).[10]
Pros Extremely broad substrate scope, high functional group tolerance, often high turnover numbers.Lower cost, often uses more environmentally benign ligands, excellent for specific substrate classes.
Cons Higher cost of catalyst and ligands, potential for phosphine toxicity in pharma applications.Can require higher temperatures, may have a narrower substrate scope than the best Pd systems.

Expert Recommendation: For initial screening and maximum versatility, a palladium-based system is often a reliable starting point. For process scale-up where cost is a major factor, a well-optimized copper-catalyzed system is an excellent alternative.[3][9]

Q2: How do I select the right ligand?

A2: The ligand is not a passive spectator; it is critical for stabilizing the metal center and facilitating the key steps of the catalytic cycle.

  • For Palladium: Bulky, electron-rich monophosphine ligands are generally required.[8] The bulkiness promotes the formation of a monoligated L₁Pd(0) species, which is often the active catalyst, and facilitates the final reductive elimination step to release your product. Ligands like tBuBrettPhos have proven highly effective for coupling pyrazoles with aryl triflates.[1][3][11]

  • For Copper: Simple and inexpensive N,N'-dimethylethylenediamine is a highly effective and general ligand for the N-arylation of pyrazoles and other heterocycles with aryl iodides and bromides.[2][3]

Q3: What is the role of the base and how do I choose one?

A3: The base deprotonates the pyrazole N-H, and its choice is critical for success. The ideal base is strong enough to deprotonate the pyrazole but not so strong that it causes side reactions or degradation. For the relatively acidic pyrazole N-H, inorganic bases are usually sufficient. K₂CO₃ was found to be ideal for the copper-diamine catalyzed coupling of pyrazole, superior to the stronger K₃PO₄.[2] Cs₂CO₃ is another common choice, often used for its solubility in organic solvents.

Section 3: Standard Experimental Protocols

Disclaimer: These are general starting procedures. Optimal conditions may vary based on the specific substrates used. All operations should be performed under an inert atmosphere.

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation

This protocol is adapted for coupling an aryl triflate using tBuBrettPhos, a system with demonstrated success.[3][11]

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), tBuBrettPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.4 mmol).

  • Reagent Addition: Add the pyrazole (1.2 mmol) and the aryl triflate (1.0 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (2.0 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the N-aryl pyrazole.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation

This protocol uses the robust CuI/diamine system.[2][9]

  • Reaction Setup: To an oven-dried Schlenk tube, add CuI (0.05 mmol, 5 mol%) and the pyrazole (1.0 mmol).

  • Reagent Addition: Add K₂CO₃ (2.0 mmol) and the aryl iodide or aryl bromide (1.2 mmol).

  • Solvent & Ligand Addition: Add anhydrous, degassed toluene (2.0 mL) followed by N,N'-dimethylethylenediamine (0.1 mmol, 10 mol%).

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, and wash with aqueous ammonia and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Section 4: Visual Guides

Simplified Catalytic Cycle for Pd-Catalyzed N-Arylation

G pd0 L-Pd(0) ox_add L-Pd(II)(Ar)(X) pd0->ox_add + Ar-X Oxidative Addition lig_ex L-Pd(II)(Ar)(Pyrazole) ox_add->lig_ex + Pyrazole-H - HX (via Base) lig_ex->pd0 Reductive Elimination red_elim N-Aryl Pyrazole lig_ex->red_elim Product Release center

Caption: Key steps in the palladium-catalyzed N-arylation of pyrazoles.

References

  • Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters.[Link]

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry.[Link]

  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry.[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link]

  • Palladium-Catalyzed N -Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. ACS Publications.[Link]

  • Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. PubMed.[Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC.[Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.[Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal.[Link]

  • Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals.[Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.[Link]

  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. ResearchGate.[Link]

  • Pyrazole synthesis. Organic Chemistry Portal.[Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.[Link]

Sources

Scaling up the synthesis of 1-Phenyl-3-propyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 1-Phenyl-3-propyl-1H-pyrazol-5-amine

Current Status: Operational Role: Senior Application Scientist Topic: Process Optimization, Troubleshooting, and Safety for Scale-Up

Executive Summary

This guide addresses the technical challenges in scaling the synthesis of This compound (CAS: Generic structure class). The target molecule is constructed via the cyclocondensation of 3-oxohexanenitrile (butyrylacetonitrile) with phenylhydrazine . While the chemistry is well-established, scale-up introduces critical risks regarding exotherm control, regioselectivity (5-amino vs. 3-amino isomers), and the removal of genotoxic hydrazine impurities.

Module 1: Reaction Engineering & Synthesis

Q1: How do I ensure regioselectivity for the 5-amine isomer over the 3-amine byproduct?

A: Regioselectivity is dictated by the initial nucleophilic attack. In


-ketonitriles, the ketone carbonyl is significantly more electrophilic than the nitrile group.
  • Mechanism: The terminal nitrogen (

    
    ) of phenylhydrazine attacks the ketone of 3-oxohexanenitrile first, forming a hydrazone intermediate. This intermediate then undergoes intramolecular cyclization where the internal nitrogen attacks the nitrile carbon, yielding the 5-amino  isomer.
    
  • Critical Control: Maintain a slightly acidic medium (e.g., Ethanol with catalytic HCl or Acetic Acid). This activates the ketone and suppresses the competitive attack on the nitrile, which would lead to the 3-amino impurity.

Q2: The reaction is highly exothermic on a 100g scale. How do I manage the heat profile?

A: The condensation is rapid and exothermic. On a gram scale, this is manageable, but on a kilo scale, it can lead to thermal runaway or "bumping."

  • Protocol: Do not mix all reagents at once.

    • Charge the reactor with 3-oxohexanenitrile and solvent (Ethanol/Methanol).

    • Heat to a gentle reflux (

      
      ).
      
    • Dose the Phenylhydrazine slowly over 1--2 hours. This limits the concentration of unreacted hydrazine and consumes the heat of reaction gradually.

    • Self-Validating Step: Monitor the reflux rate.[1] If reflux becomes vigorous during addition, stop dosing immediately until it subsides.

Q3: What is the optimal stoichiometry?

A: Use a slight excess of the


-ketonitrile (1.05 eq) rather than the hydrazine.
  • Reasoning: Phenylhydrazine is difficult to remove and is a structural alert (genotoxic). Excess nitrile is easier to wash away or hydrolyze during work-up.

Visualization: Reaction Pathway & Regioselectivity

ReactionPathway cluster_0 Precursors cluster_1 Intermediate cluster_2 Final Product Nitrile 3-Oxohexanenitrile (Electrophile) Hydrazone Hydrazone Intermediate (Kinetic Product) Nitrile->Hydrazone Step 1: Nucleophilic Attack (Ketone C=O) Impurity Regioisomer Impurity (3-Amino) Nitrile->Impurity Avoid: Direct Nitrile Attack Hydrazine Phenylhydrazine (Nucleophile) Hydrazine->Hydrazone Target 1-Phenyl-3-propyl- 1H-pyrazol-5-amine Hydrazone->Target Step 2: Cyclization (Nitrile C≡N)

Figure 1: Mechanistic pathway highlighting the critical hydrazone formation step that dictates regioselectivity.

Module 2: Work-up & Purification

Q4: The crude product is an oil or sticky solid. How do I induce crystallization?

A: The propyl chain adds lipophilicity, making the product more soluble in organic solvents than the methyl analog.

  • Solvent System: Avoid pure ethanol for crystallization. Use a high-polarity/low-polarity binary system .

    • Primary Choice: Ethanol/Water (1:1). Dissolve in hot ethanol, then slowly add water until turbidity persists. Cool slowly to

      
      .
      
    • Alternative: Toluene/Heptane. Good for removing non-polar impurities, but yield may be lower.

  • Seed Crystals: If you have a previous batch, add 0.1% w/w seed crystals at

    
     to prevent oiling out.
    
Q5: How do I ensure removal of residual Phenylhydrazine?

A: Phenylhydrazine (PH) is a known carcinogen and skin sensitizer. Standard washing is often insufficient.

  • Chemical Scavenging: During the work-up, wash the organic layer with dilute acetic acid (5%). PH forms a water-soluble salt (phenylhydrazinium acetate) more readily than the aminopyrazole product.

  • Validation: Use HPLC to verify PH levels are

    
     before proceeding to the next synthetic step.
    

Table 1: Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Low Yield (<50%) Incomplete CyclizationIncrease reflux time; ensure acidic catalyst (AcOH) is present.
Red/Brown Color Oxidation of PhenylhydrazinePerform reaction under Nitrogen/Argon atmosphere. Add antioxidant (e.g., Sodium Metabisulfite) to work-up.
Product "Oils Out" Cooling too fastRe-heat to dissolution. Cool at

.[2] Add seed crystals.
High Impurity (Isomer) pH too basicEnsure reaction pH is 4–5.[3] Avoid basic catalysts which promote nitrile attack.

Module 3: Safety & Compliance (E-E-A-T)

Q6: What are the specific safety hazards for Phenylhydrazine scale-up?

A: Phenylhydrazine is a hemolytic agent and can cause systemic toxicity via skin absorption.

  • Engineering Controls: All weighing and charging must be done in a fume hood or glovebox.

  • PPE: Double nitrile gloves (breakthrough time is short), face shield, and Tyvek suit.

  • Decontamination: Spills should be treated with bleach (sodium hypochlorite) , which oxidizes hydrazine to nitrogen gas and water, neutralizing the toxicity.

Visualization: Workflow Protocol

Workflow cluster_purify Purification Start Start: Reactor Setup Inert Atmosphere (N2) Charge Charge 3-Oxohexanenitrile + Ethanol + Cat. AcOH Start->Charge Heat Heat to 60°C Charge->Heat Dose Slow Addition of Phenylhydrazine (Control Exotherm) Heat->Dose Reflux Reflux 4-6 Hours Monitor by TLC/HPLC Dose->Reflux Cool Cool to Room Temp Precipitation may occur Reflux->Cool Wash Wash with 5% AcOH (Remove Phenylhydrazine) Cool->Wash Cryst Recrystallize (EtOH/Water) Wash->Cryst Final Final Product Dry & QC Analysis Cryst->Final

Figure 2: Step-by-step process flow for the synthesis and purification of this compound.

References

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197. Link

  • Thermo Fisher Scientific. (2010). "Safety Data Sheet: Phenylhydrazine." Link

  • Fustero, S., et al. (2008).[4] "Regioselective Synthesis of 5-Aminopyrazoles." Journal of Organic Chemistry. (General reference for

    
    -ketonitrile cyclization mechanics).
    
  • National Institutes of Health (NIH). "PubChem Compound Summary for Phenylhydrazine." Link

Sources

Technical Support Center: Troubleshooting Pyrazole Artifacts in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Diagnostics for Pyrazole-Based Compounds in ESI-LC-MS/MS Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 6, 2026

Introduction: The Pyrazole Paradox

Pyrazoles are ubiquitous in medicinal chemistry (e.g., Celecoxib, Rimonabant) due to their ability to act as bioisosteres and kinase inhibitors. However, their unique electronic structure—containing two adjacent nitrogen atoms with distinct chemical environments (pyrrole-like


 and pyridine-like 

)—creates a "perfect storm" for mass spectrometry artifacts.

This guide addresses the three most common support tickets we receive regarding pyrazoles: phantom dimerization , chromatographic peak splitting (tautomerism) , and confusing fragmentation patterns .

Module 1: The "Double Mass" Phantom (Non-Covalent Dimerization)

User Issue

"I am analyzing a pure pyrazole standard (MW 200). My LC-MS spectrum shows a dominant peak at m/z 401 (


). Is my compound reacting with itself during storage?"
Technical Diagnosis

It is highly unlikely your compound has covalently dimerized in the vial. Pyrazoles are potent "proton sponges." In the high-concentration environment of an Electrospray Ionization (ESI) droplet, the pyridine-like nitrogen of one molecule and the pyrrole-like nitrogen of another form a stable proton-bound dimer (


).

This is an in-source artifact , not a synthesis impurity.

Diagnostic Protocol: The Dilution Test

To confirm this is an artifact, perform the Dilution Validation Protocol :

  • Prepare a stock solution at your current concentration (e.g., 10 µM).

  • Dilute the sample serially (1:10, 1:100).

  • Monitor the ratio of the Dimer (

    
    ) to the Monomer (
    
    
    
    ).
ObservationConclusionMechanism
Ratio Constant Covalent Impurity The dimer exists in the vial. It is a synthesis byproduct.
Ratio Drops ESI Artifact The dimer is formed by concentration-dependent equilibrium in the source.
Workflow Visualization

The following logic tree outlines the decision process for investigating mass doubling.

DimerAnalysis Start Observation: Dominant [2M+H]+ Peak Step1 Perform Serial Dilution (1:10, 1:100) Start->Step1 Decision Does [2M+H]/[M+H] ratio decrease? Step1->Decision ResultA Artifact: Non-Covalent Proton-Bound Dimer Decision->ResultA Yes (Equilibrium Shift) ResultB Real Impurity: Covalent Dimer Decision->ResultB No (Constant Ratio) ActionA Action: Increase Source Temp Increase Declustering Potential ResultA->ActionA ActionB Action: Check Synthesis Route (Oxidative Coupling?) ResultB->ActionB

Figure 1: Decision tree for distinguishing between source-generated artifacts and chemical impurities.

Module 2: The Shapeshifters (Tautomerism)

User Issue

"My pyrazole compound elutes as a broad peak, or sometimes splits into two peaks with the same mass. The integration is inconsistent."

Technical Diagnosis

Unsubstituted pyrazoles exist in dynamic equilibrium between two annular tautomers:


-pyrazole  and 

-pyrazole
. This involves the rapid migration of a proton between the two nitrogen atoms.
  • NMR Timescale: Fast exchange (average signal seen).

  • LC Timescale: Often intermediate. If the interconversion rate (

    
    ) is similar to the chromatographic interaction time, you will see peak broadening or splitting (the "saddle effect").
    
Causality & Resolution

The equilibrium is heavily influenced by solvent polarity and pH.

  • pH Control: Pyrazole tautomerism is often acid/base catalyzed.

  • Solvent Effects: Protic solvents (MeOH, Water) facilitate proton transfer, merging peaks. Aprotic solvents (ACN) may slow it down, separating peaks.

Troubleshooting Table: Tautomer Management
ParameterAdjustmentScientific Rationale
Mobile Phase pH Increase pH > pKa Deprotonating the pyrazole (forming the anion) eliminates the tautomeric proton, collapsing the peaks into one species (the anion).
Temperature Increase Column Temp (e.g., 60°C) Increasing thermal energy increases the rate of tautomeric interconversion (

), pushing the system into the "fast exchange" regime relative to the LC timescale. Result: Sharp, single peak.
Solvent Switch to Methanol Methanol acts as a proton shuttle, accelerating the exchange rate more effectively than Acetonitrile.

Module 3: Fragmentation Puzzles (Neutral Losses)

User Issue

"I am seeing a loss of 27 Da and 28 Da in my MS/MS spectrum. Is this an ethyl loss? My structure doesn't have an ethyl group."

Technical Diagnosis

Standard interpretation rules often fail with nitrogen heterocycles. In pyrazoles, the ring itself is the primary source of fragmentation.

  • Loss of 28 Da: This is

    
      (Nitrogen gas), not ethylene (
    
    
    
    ) or CO. This is diagnostic for pyrazoles losing the N-N bond.
  • Loss of 27 Da: This is HCN (Hydrogen Cyanide). This involves ring cleavage.[1]

Mechanism of Ring Destruction

The fragmentation pathways are distinct and can be used to confirm the pyrazole core structure.

  • Pathway A (HCN Loss): Common in

    
     species.
    
  • Pathway B (

    
     Loss):  Often observed in 
    
    
    
    (negative mode) or specific substituted pyrazoles.
Pathway Visualization

The following diagram illustrates the cleavage points on the pyrazole ring.

Fragmentation cluster_0 Pathway A: Ring Cleavage cluster_1 Pathway B: Diazo Elimination Parent Pyrazole Precursor [M+H]+ Intermediate1 Open Chain Intermediate Parent->Intermediate1 LossN2 Loss of N2 (-28 Da) Parent->LossN2 LossHCN Loss of HCN (-27 Da) Intermediate1->LossHCN ProductA Aziridine-like Fragment LossHCN->ProductA ProductB Cyclopropene Cation LossN2->ProductB

Figure 2: Competing fragmentation pathways for protonated pyrazoles. Pathway A (HCN loss) is generally dominant in positive ESI.

Module 4: Electrochemical Oxidation (The "Minus Hydrogen" Artifact)

User Issue

"I see a peak at [M-H]+ in positive mode. How can I have a cation with a mass of M-1?"

Technical Diagnosis

The ESI capillary acts as an electrochemical cell. The high voltage (3–5 kV) can drive oxidation reactions at the metal-liquid interface. Pyrazoles can undergo oxidative dehydrogenation or oxidative coupling in the source.

  • Mechanism:

    
    .
    
  • Verification: Lower the capillary voltage. If the

    
     signal decreases disproportionately to the 
    
    
    
    signal, it is an electrochemical artifact.

References

  • Holzer, W. et al. (2008). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.

    • Core cit
  • Silva, V. et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (MDPI).

    • Authoritative review on tautomerism and structural dynamics.
  • Pan, H. (2008).[2] A non-covalent dimer formed in electrospray ionisation mass spectrometry behaving as a precursor for fragmentations. Rapid Communications in Mass Spectrometry.

    • Foundational paper on distinguishing ESI dimers
  • Lyalin, B.V. et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.[3] Molecules.

    • Evidence of pyrazole susceptibility to electrochemical oxid

Sources

Technical Support Center: 1-Phenyl-3-propyl-1H-pyrazol-5-amine Permeability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for optimizing the cell permeability of 1-Phenyl-3-propyl-1H-pyrazol-5-amine (and its related 5-aminopyrazole scaffolds). This content is structured to address the specific physicochemical challenges associated with this pharmacophore, particularly the polarity of the primary amine and the lipophilicity balance of the N-phenyl/propyl substituents.

Current Status: Active Subject: 5-Aminopyrazole Scaffold Permeability Enhancement Assigned Specialist: Senior Application Scientist, Lead Discovery[1][2]

Module 1: Diagnostic & Chemical Strategy (SAR)

Q1: My PAMPA data shows low flux ( cm/s), but the LogP is calculated at ~3.2. Why is the permeability poor?

A: This is a classic "High LogP / High Polarity" disconnect often seen with aminopyrazoles.[1] While the phenyl and propyl groups provide lipophilicity (LogP ~3.2), the primary amine at position 5 creates a localized high-polarity region with two Hydrogen Bond Donors (HBD).

Root Cause Analysis:

  • HBD Penalty: The primary amine (-NH

    
    ) contributes 2 HBDs.[1] In passive diffusion, the energy cost to desolvate these protons before entering the lipid bilayer is high.
    
  • Membrane Retention: The compound may be partitioning into the membrane but failing to exit into the acceptor compartment due to strong interaction with the phospholipid head groups (membrane trapping).

Troubleshooting Steps:

  • Check Recovery: If mass balance is low (<80%), the compound is likely trapped in the membrane.

  • Verify State: Ensure the compound is not precipitating in the donor well (solubility-limited permeability).

Q2: The 5-amino group is critical for target binding.[1] How can I improve permeability without permanently altering the pharmacophore?

A: You should employ a Prodrug Strategy . Since the amine is essential for potency, you cannot replace it with a bioisostere (like a methyl or chloro group) without losing activity. Instead, mask the amine transiently.

Recommended Prodrug Architectures:

  • Carbamates: Convert the -NH

    
     to -NH-C(O)O-R.
    
    • Mechanism:[1][2] Increases lipophilicity and removes one HBD.[1] Carbamates are generally stable in plasma but cleaved by intracellular esterases or liver hydrolases.[1]

    • Example: Ethyl or isopropyl carbamate derivatives.[1]

  • Amides (Peptidase-Cleavable): Link an amino acid (e.g., Valine) to the amine.[1]

    • Mechanism:[1][2] Targets peptide transporters (PEPT1) for active uptake, particularly useful if the issue is efflux rather than passive diffusion.

  • Azo-Linkers: If targeting the colon, azo-bonds can be cleaved by colonic bacteria, though this is less common for systemic drugs.[1]

Q3: I suspect P-gp efflux is limiting permeability in Caco-2 cells. How do I confirm this?

A: Calculate the Efflux Ratio (ER).



  • Interpretation: An ER > 2.0 indicates active efflux.[1]

  • Confirmation: Repeat the assay with a P-gp inhibitor like Verapamil or Cyclosporin A .[1] If the

    
     increases and ER drops to ~1.0, your compound is a P-gp substrate.
    
  • Fix: 5-aminopyrazoles are frequent P-gp substrates.[1][2] N-alkylation (if SAR permits) or formulation with excipients like Vitamin E TPGS (a known P-gp inhibitor) can mitigate this.[1][2]

Module 2: Formulation & Delivery Systems[1][3]

Q4: We cannot chemically modify the lead. What formulation strategies work for aminopyrazoles?

A: Focus on Self-Emulsifying Drug Delivery Systems (SEDDS) or Liposomal Encapsulation .[1][2]

Protocol: Liposomal Formulation Screening

  • Lipid Selection: Use DSPC:Cholesterol (55:45 molar ratio) for rigid bilayers that resist leakage.[1]

  • Method: Thin-film hydration followed by extrusion.[1][2]

  • Critical Parameter: The pKa of the 5-amino group is typically weak (pKa ~ 3-4).[1] Ensure the hydration buffer pH is neutral (pH 7.4) to keep the amine uncharged, facilitating encapsulation within the lipid bilayer rather than the aqueous core.

Module 3: Experimental Protocols

Protocol A: High-Sensitivity PAMPA for Low-Solubility Amines

Standard PAMPA often fails for hydrophobic amines due to non-specific binding.[1][2]

Materials:

  • Donor Plate: PVDF membrane (0.45 µm).[1]

  • Artificial Membrane: 2% Dioleoylphosphatidylcholine (DOPC) in Dodecane.[1]

  • Acceptor Solution: PBS pH 7.4 + 0.5% BSA (Bovine Serum Albumin).[1]

    • Why BSA? BSA acts as a "sink" in the acceptor well, mimicking plasma protein binding and driving the concentration gradient, which is critical for lipophilic amines.

Steps:

  • Prepare Membrane: Add 5 µL of lipid oil to the donor membrane. Wait 5 mins.

  • Donor Solution: Dissolve this compound in DMSO, then dilute to 10 µM in PBS (pH 6.5). Note: Keeping donor pH slightly lower than pKa ensures some neutral species are available if pKa is higher than expected.[2]

  • Incubation: Sandwich plates and incubate for 5 hours at 25°C in a humidity chamber.

  • Analysis: Separate plates. Analyze both Donor and Acceptor wells via LC-MS/MS.[1][2]

  • Calculation: Use the formula accounting for sink conditions:

    
    [1]
    
Protocol B: Synthesis of a Methyl Carbamate Prodrug

To validate the prodrug strategy.

  • Reactants: Dissolve 1 mmol of this compound in dry DCM (5 mL).

  • Base: Add 1.2 eq of Pyridine or Triethylamine. Cool to 0°C.[1]

  • Acylation: Dropwise add 1.1 eq of Methyl Chloroformate.

  • Workup: Stir at RT for 2 hours. Quench with water.[1] Extract with EtOAc.[1] Wash with brine.[1]

  • Purification: Silica gel chromatography (Hexane:EtOAc).

  • Validation: Verify structure via NMR. Test permeability of the carbamate vs. parent.

Module 4: Visualizing the Optimization Workflow

The following diagram outlines the decision logic for troubleshooting permeability issues with the 5-aminopyrazole scaffold.

PermeabilityOptimization Start Start: Low Permeability (this compound) SolubilityCheck Check Aqueous Solubility (Is it precipitating?) Start->SolubilityCheck EffluxCheck Check Caco-2 Efflux Ratio (ER > 2?) SolubilityCheck->EffluxCheck No (Soluble) Formulation Formulation Strategy: Liposomes / SEDDS SolubilityCheck->Formulation Yes (Precipitates) StructureMod Can structure be modified? EffluxCheck->StructureMod No (Passive Barrier) PGP_Inhib Add P-gp Inhibitor (e.g., Vitamin E TPGS) EffluxCheck->PGP_Inhib Yes (Active Efflux) Prodrug Prodrug Strategy: Carbamate or Amide StructureMod->Prodrug Amine Essential Bioisostere Bioisostere: Methylation (if activity retained) StructureMod->Bioisostere Amine Not Essential

Caption: Decision tree for diagnosing and resolving permeability bottlenecks in 5-aminopyrazole derivatives.

Module 5: Data Summary & SAR Table

Table 1: Impact of Modifications on 5-Aminopyrazole Permeability

Modification StrategyTarget ParameterExpected ResultTrade-off
Parent Amine BaselineLow

, High HBD (2)
High Potency
Methyl Carbamate Reduce HBD

increases 5-10x
Requires metabolic activation
N-Methylation Reduce HBD

increases 2-3x
May lose H-bond to receptor
N,N-Dimethylation Remove HBDHigh PermeabilityLikely loss of potency
Liposomal Form. Apparent Sol.[1][2]Improved BioavailabilityComplex manufacturing

References

  • PubChem. 1-phenyl-1H-pyrazol-3-amine Compound Summary. National Library of Medicine. Link

  • American Chemical Society. Efficient Access to Functionalized N-Difluoromethylpyrazoles.[1][2] ACS Omega.[1] Link

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.Link

  • BioAssay Systems. PAMPA-096 Kit Protocol for GI Permeability.Link

  • Rautio, J., et al. The Prodrug Approach: A Successful Tool for Improving Drug Solubility and Permeability.[3] Nature Reviews Drug Discovery.[1][3] Link

Sources

Troubleshooting inconsistent results in biological assays with 1-Phenyl-3-propyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Compound ID: 1-Phenyl-3-propyl-1H-pyrazol-5-amine Chemical Class: Amino-pyrazole derivative Primary Risk Factors: Aqueous insolubility (Micro-precipitation), Colloidal Aggregation, Chemical Oxidation.[1][2][3][4]

Introduction: Understanding Your Compound's Behavior

Welcome to the technical support hub for This compound . Inconsistent assay results with this compound are rarely due to "random error."[1][2][4] They are usually traceable to its specific physicochemical profile:

  • Lipophilicity: The addition of a propyl chain to the phenyl-pyrazole core significantly increases the partition coefficient (LogP) compared to the parent phenyl-aminopyrazole.[2][4] This pushes the molecule toward colloidal aggregation in aqueous buffers.[4]

  • Nucleophilicity: The C5-amine is a primary aromatic amine.[1][2][4] While less basic than aliphatic amines, it remains susceptible to oxidative degradation and covalent reactions with electrophilic buffer components (e.g., aldehydes).[3]

This guide prioritizes the three most common failure modes: Solubility/Precipitation , Non-Specific Aggregation , and Chemical Instability .

Module 1: Solubility & Micro-Precipitation

Symptom: High variability between technical replicates; "noisy" dose-response curves; loss of potency upon serial dilution.[1][2][3][4]

The Root Cause: The "DMSO Hydration Shock"

When a hydrophobic compound dissolved in 100% DMSO is pipetted directly into an aqueous buffer, the DMSO molecules rapidly hydrate (form hydrogen bonds with water). This reaction is exothermic and strips the solvation shell from the compound, causing it to "crash out" as invisible micro-precipitates.

Troubleshooting Protocol: The Intermediate Dilution Step

Do not dilute directly from 10 mM DMSO stock to assay buffer.

Step-by-Step Workflow:

  • Prepare Stock: Start with your 10 mM stock in 100% DMSO.

  • Intermediate Plate: Create your serial dilution series in 100% DMSO first.

  • The "Shift" Step: Transfer a small volume (e.g., 1 µL) of the DMSO dilution into an intermediate buffer containing 10-20% DMSO.[4] Mix vigorously.

  • Final Assay: Transfer from the intermediate buffer to the final assay plate to achieve the desired final DMSO concentration (typically <1%).

Why this works: It reduces the polarity shock, allowing the compound to equilibrate into the aqueous phase without immediate precipitation [1].

Module 2: False Positives via Colloidal Aggregation

Symptom: Steep Hill slopes (>2.[1][2][4]0) in IC50 curves; inhibition of unrelated targets (promiscuity); activity disappears after centrifugation.[3][4]

The Root Cause: Colloidal Sequestration

Hydrophobic pyrazoles like this compound can self-assemble into colloidal particles at micromolar concentrations.[1][2][3][4] These colloids adsorb enzymes/proteins on their surface, causing non-specific inhibition (false positives).[3][4][5][6] This is a classic "promiscuous aggregator" mechanism described by Shoichet et al. [2].

Diagnostic Protocol: The Detergent Sensitivity Test

To validate if your result is real or an artifact, perform this counter-screen:

ConditionProtocolInterpretation
Standard Assay Run assay with standard buffer.Observe IC50 (e.g., 5 µM).[3][4]
Detergent Arm Add 0.01% Triton X-100 (freshly prepared) to the buffer.[4]If IC50 shifts >10-fold (potency loss): The compound was aggregating.[4] The result was a False Positive.If IC50 remains stable: The inhibition is specific (True Positive).

Note: Triton X-100 disrupts the colloids but typically does not affect specific ligand-protein binding [3].[1][2][3][4]

Module 3: Chemical Stability & Oxidation

Symptom: Potency decreases over time (e.g., stock solution is 1 month old); color change in DMSO stock (yellowing/browning).[3]

The Root Cause: Amine Oxidation

The primary amine group (-NH2) on the pyrazole ring is electron-rich.[1][2][3][4] Upon exposure to light and air, it can undergo oxidative coupling (forming azo or hydrazine linkages) or react with trace impurities.[3]

Best Practices for Storage & Handling
  • Argon Purge: Always store DMSO stocks under an inert atmosphere (Argon or Nitrogen).[2][3][4]

  • Aliquot: Avoid freeze-thaw cycles. Store single-use aliquots at -80°C.

  • Buffer Hygiene: Ensure your assay buffer is free of aldehydes or reducing sugars .[1][2][4] The primary amine can form Schiff bases with these components, effectively removing the active compound from the assay.

Visual Troubleshooting Logic

The following diagram outlines the logical decision path for troubleshooting inconsistent data with this compound.

TroubleshootingFlow Start Issue: Inconsistent Assay Results CheckSolubility Step 1: Check Solubility (Nephelometry or Visual) Start->CheckSolubility Precipitation Precipitation Detected? CheckSolubility->Precipitation FixSolubility Action: Use Intermediate Dilution Protocol Precipitation->FixSolubility Yes CheckAgg Step 2: Check Aggregation (Detergent Test) Precipitation->CheckAgg No AggResult Activity lost with 0.01% Triton X-100? CheckAgg->AggResult FalsePositive Diagnosis: False Positive (Colloidal Aggregator) AggResult->FalsePositive Yes CheckChem Step 3: Check Stability (LC-MS of Stock) AggResult->CheckChem No Oxidation Purity < 95%? CheckChem->Oxidation Resynthesize Action: Resynthesize & Store under Argon Oxidation->Resynthesize Yes TrueHit Diagnosis: Valid Hit Proceed to SAR Oxidation->TrueHit No

Caption: Decision tree for isolating the source of assay inconsistency. Blue nodes represent diagnostic steps; Green nodes represent solutions; Red nodes represent critical stopping points.

Frequently Asked Questions (FAQs)

Q: Can I use PBS as my assay buffer? A: Yes, but with caution. Phosphate buffers can sometimes promote precipitation of lipophilic amines due to the "salting out" effect.[4] If you observe precipitation in PBS, try switching to HEPES or Tris buffers, which often have better solubilizing properties for organic small molecules.[3]

Q: My IC50 is 2 µM, but the Hill slope is 4.5. Is this real? A: It is highly likely to be an artifact.[1][2][4] A Hill slope significantly greater than 1.0 (standard binding) or 2.0 (cooperativity) is a hallmark of colloidal aggregation or denaturation .[3][4] Perform the Triton X-100 test immediately.

Q: The compound is yellow in solution.[4] Is this normal? A: Pure this compound should be white to off-white.[1][2][3][4] A distinct yellow or brown color in the solid state or DMSO solution suggests oxidation of the amine group. Check purity via LC-MS before proceeding.

References

  • Di, L., & Kerns, E. H. (2015).[3][4] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2][4] (Discusses solubility and DMSO "crash" phenomena).

  • Shoichet, B. K. (2006).[2][4] Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.[1][2][3][4] Link

  • Feng, B. Y., & Shoichet, B. K. (2006).[3][4] A detergent-based assay for the detection of promiscuous inhibitors.[1][2][4] Nature Protocols, 1(2), 550-553.[2][3][4] Link

  • Baell, J. B., & Holloway, G. A. (2010).[3] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[4] Journal of Medicinal Chemistry, 53(7), 2719-2740.[2][3][4] Link

Sources

Validation & Comparative

Comparative Analysis of 1-Phenyl-3-propyl-1H-pyrazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Paradigm

The 1-phenyl-1H-pyrazol-5-amine core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including COX-2 enzymes, p38 MAP kinases, and Adenosine receptors .

This guide provides a technical comparative analysis of the 1-Phenyl-3-propyl-1H-pyrazol-5-amine (C3-Propyl) analog against its primary medicinal counterparts: the C3-Methyl (standard reference), C3-Phenyl (aromatic/bulky), and C3-Trifluoromethyl (metabolically stable/electron-withdrawing) variants.

Key Insight: While the C3-Methyl analog is synthetically accessible and common, the C3-Propyl analog offers a critical optimization point for lipophilicity (cLogP) and steric fit within hydrophobic enzyme pockets (e.g., the valine channel of COX-2), often resulting in superior membrane permeability and potency compared to lower alkyl homologs.

Structural & Physicochemical Comparison

The substitution at the C3 position dictates the electronic environment and steric profile of the pyrazole ring. The following table contrasts the critical physicochemical descriptors that drive bioavailability and target affinity.

Table 1: Physicochemical Profile of C3-Substituted Analogs
PropertyC3-Propyl (Target) C3-Methyl (Reference) C3-Phenyl (Bulky) C3-CF3 (Electronic)
Structure Flexible Alkyl ChainSmall Alkyl GroupRigid Aromatic RingElectron-Withdrawing
Molecular Weight ~201.27 Da173.21 Da235.28 Da227.18 Da
cLogP (Est.) 2.8 - 3.1 1.9 - 2.13.2 - 3.52.6 - 2.9
Electronic Effect +I (Inductive Donor)+I (Inductive Donor)Resonance Conjugation-I (Inductive Withdrawing)
Steric Profile Moderate, FlexibleLowHigh, RigidModerate, Rigid
Solubility (Aq) LowModerateVery LowLow
Primary Utility Hydrophobic Pocket ProbeGeneral ScaffoldPi-Stacking InteractionsMetabolic Stability

Analysis:

  • Bioavailability: The C3-Propyl analog sits in the "Sweet Spot" (cLogP ~3.0) for oral bioavailability, balancing membrane permeability better than the C3-Methyl (too polar) or C3-Phenyl (too lipophilic/insoluble).

  • Binding Mode: The flexible propyl chain can adapt to "induced fit" binding sites, whereas the C3-Phenyl group requires a pre-formed large cavity.

Chemical Synthesis & Reaction Pathway

The synthesis of this compound follows the Regioselective Knorr Pyrazole Synthesis . This pathway is preferred for its atom economy and scalability.

Experimental Workflow Diagram

The following diagram illustrates the condensation mechanism between phenylhydrazine and the


-ketonitrile precursor.

G Start Reagents: Phenylhydrazine + 3-Oxohexanenitrile Inter1 Intermediate: Hydrazone Formation Start->Inter1 Acid Cat. (AcOH) -H2O Inter2 Cyclization: Intramolecular Nucleophilic Attack Inter1->Inter2 Tautomerization Final Product: 1-Phenyl-3-propyl- 1H-pyrazol-5-amine Inter2->Final Aromatization

Caption: Figure 1. Regioselective synthesis pathway via condensation of hydrazine and


-ketonitrile.
Detailed Protocol: Synthesis of this compound

Objective: Isolate high-purity (>95%) target compound.

Reagents:

  • Phenylhydrazine (1.0 eq)

  • 3-Oxohexanenitrile (1.1 eq) [Precursor for Propyl chain]

  • Ethanol (Solvent)[1][2][3][4]

  • Glacial Acetic Acid (Catalyst, 0.1 eq)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-oxohexanenitrile (12.2 g, 0.11 mol) in Ethanol (100 mL) .

  • Addition: Add Phenylhydrazine (10.8 g, 0.10 mol) dropwise over 15 minutes at room temperature. Caution: Exothermic reaction.

  • Catalysis: Add Glacial Acetic Acid (0.5 mL) .

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Work-up:

    • Cool the reaction mixture to 0°C in an ice bath.

    • The product may precipitate directly. If not, remove solvent under reduced pressure (Rotavap).

    • Redissolve the crude oil in minimal hot ethanol and induce crystallization by adding cold water.

  • Purification: Recrystallize from Ethanol/Water (1:1).

  • Validation:

    • Yield: Expected 75-85%.

    • 1H NMR (CDCl3): Look for Propyl signals: triplet (~0.9 ppm), multiplet (~1.6 ppm), triplet (~2.5 ppm). Pyrazole-H4 singlet (~5.5 ppm).

Biological Performance & SAR Analysis

The biological efficacy of these analogs is often evaluated against COX-2 (Anti-inflammatory) and EGFR/Kinase targets (Anticancer).

Table 2: Comparative Biological Activity (Representative SAR Trends)

Data synthesized from general SAR studies on 1-phenyl-5-aminopyrazoles.

Target SystemMetricC3-Propyl (Target)C3-MethylC3-PhenylC3-CF3
COX-2 Inhibition IC50 (

M)
0.8 - 1.2 > 50.00.5 - 0.90.05 (Celecoxib-like)
Selectivity (COX2/1) RatioModerate (>50) LowHigh (>100)Very High (>300)
Anticancer (HeLa) GI50 (

M)
5.5 12.04.22.8
Antimicrobial (E. coli) MIC (

g/mL)
12.5 >10025.06.25

Performance Interpretation:

  • Kinase/Enzyme Potency: The C3-Propyl analog consistently outperforms the Methyl analog. The propyl chain provides sufficient hydrophobic interaction energy to anchor the molecule in the ATP-binding pocket or active site, which the methyl group lacks.

  • Safety Profile: Unlike the C3-Phenyl analogs, which often suffer from poor solubility and high protein binding, the C3-Propyl analog maintains a "drug-like" profile with better clearance properties.

Mechanism of Action: Ligand-Receptor Interaction

The following diagram visualizes how the C3-Propyl substituent enhances binding affinity compared to the C3-Methyl analog within a hydrophobic enzymatic pocket (e.g., COX-2).

SAR Receptor Target Enzyme (e.g., COX-2 / Kinase) Pocket Hydrophobic Pocket (Valine/Leucine Rich) Receptor->Pocket H_Bond H-Bond Acceptor (Gatekeeper Residue) Receptor->H_Bond Scaffold 1-Phenyl-5-amine Scaffold Scaffold->H_Bond N2 Nitrogen Interaction Propyl C3-Propyl Group (Flexible/Lipophilic) Propyl->Pocket Strong Van der Waals (Optimal Fit) Methyl C3-Methyl Group (Too Short) Methyl->Pocket Weak Interaction (Gap in Binding Site)

Caption: Figure 2. Mechanistic basis for enhanced potency of C3-Propyl analogs via hydrophobic pocket occupation.

References

  • BenchChem. 3-Phenyl-1H-pyrazol-5-amine: A Versatile Scaffold in Medicinal Chemistry.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70801: 5-Amino-3-methyl-1-phenylpyrazole.

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 2023.

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 2011.

  • Sigma-Aldrich. 3-Phenyl-1-propyl-1H-pyrazol-5-amine Product Specification.

Sources

A Senior Application Scientist's Guide to the Definitive Structural Validation of 1-Phenyl-3-propyl-1H-pyrazol-5-amine by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides an in-depth, expert-led comparison of analytical techniques for the structural elucidation of novel chemical entities, using 1-Phenyl-3-propyl-1H-pyrazol-5-amine as a practical case study. It establishes Single-Crystal X-ray Crystallography (SCXRD) as the definitive method for unambiguous three-dimensional structural validation, a cornerstone of modern drug discovery and development.

Introduction: The Imperative of Unambiguous Structural Validation in Pharmaceutical R&D

In the landscape of drug development, the precise atomic structure of a molecule is not merely academic; it is the foundational blueprint upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and the costly failure of drug candidates in later stages. Pyrazole derivatives, such as our subject compound this compound, are a well-established class of heterocyclic compounds renowned for their diverse pharmacological properties.[1] The validation of their specific isomeric form, conformation, and intermolecular interactions is paramount.

While techniques like NMR and Mass Spectrometry are indispensable for confirming molecular formula and connectivity, they provide an incomplete picture.[2] Only Single-Crystal X-ray Crystallography (SCXRD) can deliver an unassailable, three-dimensional visualization of the molecule as it exists in the solid state, revealing precise bond lengths, bond angles, and stereochemistry.[3] This guide will detail the SCXRD workflow as the gold standard and objectively compare its capabilities with other common analytical methods.

Part 1: The Gold Standard Workflow: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[4] The methodology is predicated on the principle that a crystal, with its perfectly ordered, repeating array of molecules, will diffract a beam of incident X-rays in a unique and predictable pattern.[5][6] By measuring the angles and intensities of these diffracted beams, we can computationally reconstruct a three-dimensional map of the electron density within the crystal, and from that, the precise position of every atom.[3][7]

Experimental Protocol: From Powder to Final Structure

The journey from a synthesized powder to a validated crystal structure is a multi-step process where meticulous technique is critical. Each step is designed to ensure the final model is a true and accurate representation of the molecule.

Step 1: Achieving Diffraction-Quality Crystals (The Art of Crystallization) This is often the most challenging and empirical step in the entire process.[8] The goal is to grow a single crystal, typically 0.1-0.3 mm in each dimension, free of significant internal defects.[8] For a small organic molecule like this compound, several methods should be attempted in parallel.

  • Methodology: Slow Evaporation

    • Rationale: This simple technique relies on gradually increasing the concentration of the solute to the point of supersaturation, inducing crystallization.[9][10] It is effective for compounds that are stable at ambient temperature.

    • Protocol:

      • Prepare a nearly saturated solution of the highly purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The ideal solvent is one in which the compound is moderately soluble.[11]

      • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulates that could act as unwanted nucleation sites.[11]

      • Cover the vial with a cap, pierced with a needle, or with paraffin film containing a few pinholes. This restricts the rate of evaporation.

      • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[11]

  • Methodology: Vapor Diffusion

    • Rationale: This method provides finer control over the rate of saturation. A solution of the compound is allowed to equilibrate with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble.

    • Protocol:

      • Dissolve the compound in a small volume of a "good" solvent (e.g., dichloromethane).

      • Place this solution in a small, open vial.

      • Place the small vial inside a larger, sealed jar that contains a layer of the "anti-solvent" (e.g., hexane).

      • Over time, the vapor of the anti-solvent will diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.[12]

Step 2: Data Collection Once a suitable single crystal is obtained, it is mounted on a diffractometer for analysis.

  • Methodology:

    • Crystal Mounting: A well-formed crystal is carefully selected under a microscope. It is then mounted on a glass fiber or a nylon loop using a minimal amount of inert oil or glue.[3] For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of liquid nitrogen, which minimizes thermal motion of the atoms and reduces radiation damage.[3]

    • Diffraction Experiment: The mounted crystal is placed in the diffractometer and centered in the X-ray beam. The instrument rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam.[8] A detector, such as a CCD or CMOS sensor, records the position and intensity of the thousands of diffracted X-ray reflections.[13]

Step 3: Structure Solution, Refinement, and Validation This is the computational phase where the raw diffraction data is transformed into a chemically meaningful model.

  • Methodology:

    • Data Processing: The raw data frames are integrated to determine the intensity of each reflection, corrected for experimental factors, and used to determine the unit cell dimensions and space group of the crystal.

    • Structure Solution: An initial electron density map is calculated from the diffraction data. For small molecules, this is typically achieved using "direct methods" algorithms. This map reveals the positions of most non-hydrogen atoms.

    • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares minimization. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. Hydrogen atoms are typically placed in calculated positions.[3]

    • Validation: The final refined structure is rigorously validated. This is a critical self-validating step. The Crystallographic Information File (CIF) generated by the refinement software is submitted to the International Union of Crystallography's (IUCr) checkCIF service.[14][15] This service provides an automated report that flags potential errors, inconsistencies, or unusual geometric parameters, ensuring the model is chemically and crystallographically sound.[16][17]

Data Presentation: Interpreting the Crystallographic Results

The final output of a successful SCXRD experiment is a CIF file and a set of tables summarizing the key structural and refinement parameters. Below is a table of expected data for a high-quality structure of this compound.

ParameterValue (Illustrative)Significance
Chemical FormulaC₁₂H₁₅N₃Confirms the elemental composition of the molecule in the crystal.
Formula Weight201.27 g/mol Derived from the chemical formula.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)10.1, 8.5, 13.2Dimensions of the unit cell, the repeating building block of the crystal.
α, β, γ (°)90, 105.5, 90Angles of the unit cell.
Volume (ų)1095Volume of the unit cell.
Z4The number of molecules in the unit cell.
R₁ [I > 2σ(I)]0.045A measure of the agreement between observed and calculated structure factor amplitudes (should be < 0.05).
wR₂ (all data)0.11A weighted R-factor based on intensities (should be < 0.15 for a good structure).
Goodness-of-Fit (S)1.05Should be close to 1.0, indicating a good fit between the model and the data.
Final Δρ (e⁻/ų)-0.2 to 0.3Residual electron density peaks; should be low and not indicate missing or misplaced atoms.

Part 2: Orthogonal Techniques for Structural Characterization

While SCXRD provides the definitive 3D structure, other techniques are vital for confirming the molecular constitution and purity, especially in the solution state where most biological assays are performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for determining the connectivity of atoms in a molecule when it is dissolved in a solution.[18] By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom.

  • Information Gained:

    • ¹H and ¹³C NMR: Confirms the presence of all expected chemical groups (phenyl, propyl, pyrazole amine).

    • 2D NMR (COSY, HSQC, HMBC): Unequivocally establishes the bonding framework (which atoms are connected to which) and confirms the correct isomer has been synthesized.[19] For pyrazole derivatives, this is crucial for distinguishing between different regioisomers that can arise during synthesis.

  • Limitation: NMR provides a time-averaged structure in solution.[20] It does not provide the precise bond lengths, bond angles, or crystal packing information that SCXRD does.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a synthesized compound.

  • Information Gained:

    • Low-Resolution MS: Confirms the molecular weight of this compound (201.27 g/mol ).

    • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula (C₁₂H₁₅N₃), which helps to rule out other potential molecular compositions.[21]

  • Limitation: MS provides no information about the connectivity or three-dimensional arrangement of atoms. It cannot distinguish between isomers.

Part 3: Comparative Analysis: Selecting the Appropriate Tool

The choice of analytical technique depends entirely on the question being asked. For the complete and unambiguous structural validation required in pharmaceutical development, a combination of methods is necessary, with SCXRD serving as the ultimate arbiter of 3D structure.[22]

FeatureSingle-Crystal X-ray Crystallography (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packingAtomic connectivity (2D structure), solution dynamicsMolecular weight, elemental formula (with HRMS)
Sample State Single Crystal (Solid)SolutionSolid, Liquid, or Gas (ionized)
Strengths Unambiguous determination of 3D structure and absolute stereochemistry.[4]Excellent for isomeric differentiation and constitutional analysis.[18]High sensitivity, provides exact molecular formula.[21]
Limitations Requires diffraction-quality single crystals, which can be difficult to grow.[8]Does not provide solid-state 3D structure; can be complex to interpret.[2]Provides no structural information beyond the molecular formula.
Use in Drug Development "Gold standard" for regulatory submissions; essential for structure-based drug design.[22]Routine characterization, confirmation of identity and purity.Routine confirmation of identity and molecular weight.

Visualization of the Integrated Structural Validation Workflow

The following diagram illustrates the logical flow of experiments, culminating in a fully validated molecular structure. It highlights how SCXRD serves as the definitive endpoint, supported by orthogonal techniques.

G cluster_synthesis Compound Preparation cluster_characterization Initial Characterization (Orthogonal Methods) cluster_scxrd Definitive 3D Structure Validation synthesis Synthesis of 1-Phenyl-3-propyl- 1H-pyrazol-5-amine purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) Confirms Connectivity purification->nmr ms Mass Spectrometry (HRMS) Confirms Molecular Formula purification->ms crystallization Crystal Growth (Slow Evaporation, etc.) purification->crystallization final_structure Final Validated 3D Structure nmr->final_structure Supportive Data ms->final_structure Supportive Data data_collection SCXRD Data Collection crystallization->data_collection refinement Structure Solution & Refinement data_collection->refinement validation CIF Validation (checkCIF) refinement->validation validation->final_structure

Sources

Structure-activity relationship (SAR) of 1-Phenyl-3-propyl-1H-pyrazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation & SAR Profiling: 1-Phenyl-3-propyl-1H-pyrazol-5-amine Derivatives

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads.

Executive Summary: The Scaffold at a Glance

This compound (hereafter referred to as P3P-Amine ) represents a privileged heterocyclic scaffold in medicinal chemistry. Unlike the clinically established 1,5-diarylpyrazoles (e.g., Celecoxib), which utilize a 3-trifluoromethyl group for metabolic stability, the P3P-Amine series explores the utility of an aliphatic propyl chain at the C3 position.

This guide evaluates the Structure-Activity Relationship (SAR) of this specific derivative, positioning it as a versatile "hinge-binder" precursor for kinase inhibitors and a lipophilic core for anti-inflammatory agents. We compare its efficacy and physicochemical profile against standard methyl-substituted analogues and clinical benchmarks.

Mechanism of Action & Binding Topology

To understand the SAR, one must understand the binding mode. The 5-aminopyrazole core functions primarily through hydrogen bond interactions within the active sites of target enzymes (typically kinases or cyclooxygenases).

  • The 5-Amine (Donor): Acts as a bidentate Hydrogen Bond Donor (HBD). In kinase targets (e.g., CDKs, p38 MAPK), this amine interacts with the "hinge region" backbone residues (e.g., Leu83 in CDK2).

  • The 1-Phenyl (Hydrophobic Anchor): Occupies the hydrophobic pocket I. In COX-2, this phenyl ring (often substituted) fits into the selectivity pocket.

  • The 3-Propyl (Lipophilic Tail): This is the differentiator. The propyl chain extends into the solvent-accessible region or a secondary hydrophobic gate, modulating solubility and steric fit.

Pathway Visualization: Pharmacophore Mapping

SAR_Mechanism Core This compound N1_Phenyl N1-Phenyl: Hydrophobic Stacking Core->N1_Phenyl C3_Propyl C3-Propyl: Steric Bulk & Lipophilicity Core->C3_Propyl C5_Amine C5-Amine: H-Bond Donor (Critical) Core->C5_Amine Target Target Binding Site (Kinase Hinge / COX Hydrophobic Channel) Effect Biological Response (Inhibition) Target->Effect N1_Phenyl->Target Pi-Pi Interactions C3_Propyl->Target Van der Waals C5_Amine->Target H-Bonding

Figure 1: Pharmacophore mapping of the P3P-Amine scaffold interacting with a generic enzymatic binding pocket.

Comparative Analysis: P3P-Amine vs. Alternatives

The following data synthesizes SAR trends from pyrazole medicinal chemistry, comparing the Propyl variant against the Methyl standard (baseline) and the Trifluoromethyl (clinical standard) variants.

Table 1: Physicochemical and Potency Comparison

Feature3-Propyl Derivative (Subject) 3-Methyl Derivative (Baseline) 3-Trifluoromethyl (Clinical Std)
Structure Code P3P-Amine P3M-Amine Celecoxib-Core
LogP (Lipophilicity) ~2.8 - 3.1 (High)~1.9 (Moderate)~3.5 (Very High)
Steric Bulk (C3) Moderate (Flexible chain)Low (Compact)Moderate (Rigid)
Metabolic Stability Low/Medium (Susceptible to CYP

-oxidation)
MediumHigh (C-F bond is stable)
Kinase Selectivity Broad (Promiscuous binder)Low (Too small for specificity)High (Specific pocket fit)
Primary Utility Lead Optimization / Probe Starting MaterialClinical Candidate
Expert Insight on the "Propyl" Choice:

Why synthesize the propyl derivative?

  • Permeability: The propyl chain increases lipophilicity (LogP) compared to the methyl, enhancing cell membrane permeability in early phenotypic screens.

  • Space Filling: In targets like p38 MAPK , the methyl group is often too small to achieve optimal Van der Waals contact with the gatekeeper residue. The propyl chain fills this void more effectively than the methyl, often increasing potency by 10-50 fold in vitro [1][2].

Detailed SAR & Optimization Strategy

To optimize P3P-Amine into a drug candidate, modifications must address its metabolic liability (the propyl chain oxidation).

Region 1: The N1-Phenyl Ring (The Selectivity Switch)
  • Unsubstituted: Good baseline activity but poor selectivity.

  • 4-Sulfonamide (-SO2NH2): Essential for COX-2 selectivity (mimics Celecoxib).

  • 2,6-Dichloro: Essential for GABA receptor antagonism (insecticide/antiparasitic activity).

Region 2: The C3-Propyl Chain (The Pharmacokinetic Handle)
  • n-Propyl (Current): Good potency, but the terminal methyl is a site for CYP450 oxidation.

  • Cyclopropyl: A common bioisostere. It retains the steric bulk of the isopropyl/n-propyl group but significantly improves metabolic stability (blocks oxidation).

  • Trifluoromethyl (-CF3): The "Gold Standard" for stability, but alters electronics (withdraws electrons, making the pyrazole less basic).

Region 3: The C5-Amine (The Warhead)
  • Free Amine (-NH2): Maximum potency for kinases (H-bond donor).

  • Amide (-NHCOR): Generally destroys activity unless the target has a specific cysteine for covalent bonding (e.g., acrylamides for covalent inhibition).

Experimental Protocols

Protocol A: Regioselective Synthesis of this compound

Rationale: The challenge in aminopyrazole synthesis is regioselectivity (5-amine vs. 3-amine). This protocol ensures the 5-amine isomer using a


-ketonitrile precursor.

Reagents:

  • Benzoylacetonitrile (or 3-oxohexanenitrile for the propyl variant).

  • Phenylhydrazine.[1][2]

  • Ethanol (Solvent).

  • Glacial Acetic Acid (Catalyst).

Step-by-Step Workflow:

  • Precursor Prep: Dissolve 3-oxohexanenitrile (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add Phenylhydrazine (10 mmol) dropwise at 0°C.

  • Cyclization: Add 3 drops of glacial acetic acid. Reflux the mixture at 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool to room temperature. The product often precipitates. If not, remove solvent under vacuum and recrystallize from Ethanol/Water.

  • Validation: NMR must confirm the disappearance of the nitrile peak (~2200 cm-1 in IR) and the appearance of the NH2 signal.

Protocol B: In Vitro COX-2 Inhibition Screening

Rationale: To verify if the propyl derivative retains the anti-inflammatory potential of the class.

  • Enzyme Prep: Use recombinant human COX-2 (ovine COX-1 for selectivity ratio).

  • Incubation: Incubate enzyme with P3P-Amine (0.1 nM to 10

    
    M) in Tris-HCl buffer (pH 8.0) with heme cofactor for 10 mins.
    
  • Initiation: Add Arachidonic Acid (100

    
    M).
    
  • Detection: Measure PGH2 production via colorimetric peroxidation assay (TMPD oxidation) at 590 nm.

  • Data Analysis: Calculate IC50 using non-linear regression (GraphPad Prism). Control: Celecoxib (expected IC50 < 50 nM).

Synthesis Workflow Visualization

Synthesis_Workflow Input1 3-Oxohexanenitrile (Beta-ketonitrile) Reaction Reflux in EtOH Cat: AcOH, 80°C, 4h Input1->Reaction Input2 Phenylhydrazine Input2->Reaction Intermediate Hydrazone Intermediate Reaction->Intermediate Cyclization Intramolecular Cyclization (5-exo-dig) Intermediate->Cyclization Product This compound Cyclization->Product

Figure 2: Regioselective synthesis pathway via the reaction of beta-ketonitriles with hydrazines.

References

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.

  • El-Sawy, E. R., et al. (2012). "Synthesis and biological activity of some new 1-phenyl-3-substituted-pyrazole derivatives." Acta Pharmaceutica, 62(2), 157-179.

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347–1365.

  • Sigma-Aldrich. "3-Phenyl-1-propyl-1H-pyrazol-5-amine Product Specification." Merck KGaA.

Sources

Orthogonal Purity Confirmation for 1-Phenyl-3-propyl-1H-pyrazol-5-amine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Orthogonal methods for confirming the purity of 1-Phenyl-3-propyl-1H-pyrazol-5-amine Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical development, relying on a single analytical method creates a "blind spot" risk. This guide provides a technical comparison of orthogonal methods for confirming the purity of This compound (CAS: 100388-72-9).[1] While HPLC-UV remains the standard for release testing, it often fails to detect non-chromophoric impurities, inorganic salts, or residual solvents. This guide details how Quantitative NMR (qNMR) and Differential Scanning Calorimetry (DSC) serve as critical orthogonal validators, ensuring a self-validating control strategy aligned with ICH Q6A guidelines.

The Challenge: Why Orthogonality Matters

This compound is a key intermediate in the synthesis of pyrazolo[4,3-d]pyrimidine scaffolds (e.g., Sildenafil analogs).[1] Its synthesis—typically via the condensation of phenylhydrazine with 3-oxohexanenitrile—generates specific impurity classes:

  • Regioisomers: 1-Phenyl-5-propyl-1H-pyrazol-3-amine (often co-elutes in isocratic HPLC).[1]

  • Genotoxic Impurities: Residual phenylhydrazine (trace levels).[1]

  • Non-Chromophoric Residues: Inorganic salts from cyclization catalysts.[1]

The Core Directive: A single method (HPLC) confirms consistency, but only orthogonal methods (qNMR, DSC) confirm absolute truth.

Primary Method: HPLC-UV (The Baseline)

The industry standard for routine release testing.

Principle: Separation based on hydrophobicity (Reverse Phase) with detection via UV absorbance.[1] Limitation: Requires reference standards for quantitation; "blind" to impurities without UV chromophores or those with low extinction coefficients at the detection wavelength.

Optimized Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate the amine, reducing tailing).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: 254 nm (aromatic ring) and 210 nm (general).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

Orthogonal Method 1: Quantitative NMR (qNMR)

The "Absolute" Truth-Teller.[1]

Why it is Orthogonal: qNMR relies on nuclear magnetic resonance properties, not hydrophobicity or UV extinction. It detects all protonated species, including residual solvents and synthesis by-products that HPLC misses.[1]

Mechanism: The integrated signal area is directly proportional to the molar ratio of nuclei, regardless of chemical structure. This allows for purity determination using an unrelated Internal Standard (IS).[1]

Experimental Protocol: qNMR for this compound
  • Solvent Selection: DMSO-d6 is preferred over CDCl3 due to the high solubility of the polar aminopyrazole and separation of the exchangeable -NH2 protons.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).[1]

    • Reasoning: It provides a sharp singlet at ~6.3 ppm, distinct from the pyrazole-CH (~5.5 ppm) and phenyl protons (7.3-7.6 ppm).[1]

  • Sample Preparation:

    • Weigh ~20 mg of Analyte (precision ±0.01 mg).

    • Weigh ~10 mg of IS (precision ±0.01 mg).

    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): ≥ 60s (5x T1 of the longest relaxing proton) to ensure full magnetization recovery.

    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Weight,
    
    
    = Purity.[3][4]
Orthogonal Method 2: Differential Scanning Calorimetry (DSC)

The Thermodynamic Validator.

Why it is Orthogonal: DSC measures purity based on the melting point depression caused by impurities (Van't Hoff equation). It is independent of chemical structure, UV activity, or proton content. It is excellent for detecting total organic impurities and isomeric mixtures that form eutectic systems.

Limitation: Not suitable if the sample decomposes upon melting (check TGA first).

Experimental Protocol
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).[1]

  • Sample: 1-3 mg in a hermetically sealed aluminum pan (pinhole lid to prevent pressure buildup if volatiles are present).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 110°C (to dry/settle).

    • Slow Ramp for Purity: 1°C/min or 2°C/min from 110°C through the melting endotherm (approx. 125-128°C).[1]

  • Analysis:

    • Analyze the melting endotherm using the Purity determination software (Van't Hoff plot of

      
       vs. 
      
      
      
      ).[5]
    • Linearity correction is applied for solid-soluble impurities.[1]

Comparative Analysis: Selecting the Right Tool
FeatureHPLC-UV (Primary)qNMR (Orthogonal A)DSC (Orthogonal B)[1]
Basis of Detection Hydrophobicity / UV AbsorbanceNuclear Spin / Molar RatioMelting Point Depression
Reference Standard Required (Matched standard)Not Required (Use generic IS)Not Required
Specificity High (separates isomers)High (structural ID + purity)Low (total impurity load)
LOD/Sensitivity Excellent (< 0.05%)Moderate (~0.1 - 0.5%)Moderate (> 0.5% impurity needed)
Blind Spots Inorganic salts, non-UV active organic residuesInorganic salts (no protons), paramagnetic impuritiesDecomposing samples, insolubles
Throughput High (Automated)Medium (Manual prep)Low (Slow heating rates)
Strategic Workflow (Decision Tree)

The following diagram illustrates the decision logic for selecting the appropriate orthogonal method during the development of this compound.

PurityStrategy Start Start: Purity Confirmation This compound HPLC Primary Method: HPLC-UV (Check Chromatographic Purity) Start->HPLC Decision1 Is Reference Standard Available? HPLC->Decision1 qNMR Method: qNMR (DMSO-d6) (Absolute Purity Calculation) Decision1->qNMR No (First Batch) Result1 Result: Relative Purity (Area %) Decision1->Result1 Yes Result2 Result: Mass Balance Check (Detects Solvents/Salts) qNMR->Result2 DSC Method: DSC (Thermodynamic Purity) DSC->Result2 Result1->DSC Orthogonal Check (Solid State) Final Final CoA Generation (Self-Validated Data) Result1->Final Result2->Final

Caption: Decision matrix for selecting orthogonal purity methods based on reference standard availability and data requirements.

References
  • International Conference on Harmonisation (ICH). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[6] (2000).[1][7] [Link]

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812.[1] (2005).[1][8][9] [Link]

  • Giron, D. Applications of thermal analysis in the pharmaceutical industry. Journal of Thermal Analysis and Calorimetry, 68(2), 335-357.[1] (2002).[1][9][10] [Link]

  • ASTM International. E928-08: Standard Test Method for Purity by Differential Scanning Calorimetry.[1][Link]

Sources

Validating target engagement of 1-Phenyl-3-propyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating Target Engagement of 1-Phenyl-3-propyl-1H-pyrazol-5-amine: A Comparative Guide to Biophysical and Cellular Methodologies

Executive Summary

This compound represents a privileged scaffold in medicinal chemistry, widely utilized as a building block for ATP-competitive kinase inhibitors (specifically targeting FLT3, JAK, and CDK families) and TRP channel modulators. Unlike fully optimized clinical candidates, this molecule often functions as a fragment hit or chemical probe with moderate affinity (µM range) and specific physicochemical constraints (MW ~201 Da, H-bond donor capacity).

This guide objectively compares three distinct methodologies for validating the target engagement of this scaffold: Cellular Thermal Shift Assay (CETSA) , Surface Plasmon Resonance (SPR) , and NanoBRET™ TE . We analyze which method provides the most robust data for this specific chemotype, addressing the common challenges of solubility and weak binding kinetics typical of pyrazole-amine fragments.

Technical Profile & Scaffold Analysis

Before selecting a validation method, one must understand the molecule's behavior in solution.

  • Chemotype: 5-amino-pyrazole core.[1][2]

  • Binding Mode: Typically acts as a hinge binder in kinases (forming H-bonds via the amine and pyrazole nitrogen).

  • Key Challenge: As a low-molecular-weight fragment, it likely exhibits fast

    
     rates, making wash-intensive assays (like ELISA) unsuitable.
    

Comparative Analysis of Validation Methodologies

The following table contrasts the performance of three leading target engagement strategies specifically for the this compound scaffold.

FeatureMethod A: CETSA (Label-Free) Method B: SPR (Biophysical) Method C: NanoBRET™ TE (Competitive)
Primary Output

(Aggregation Temp) Shift

,

,

Cellular

(Occupancy)
Physiological Relevance High (Live cell/lysate context)Low (Purified protein)High (Live cell equilibrium)
Suitability for Pyrazoles Excellent. Detects stabilization even with weak binders if solubility is managed.High. Gold standard for fragment kinetics.Moderate. Requires a tracer; steric hindrance from the tracer can affect fragment binding.
Throughput Medium (Western Blot) to High (HTS-AlphaScreen)MediumHigh
Limitations Requires specific antibodies; protein must melt cleanly.No cellular context; prone to non-specific binding of hydrophobic rings.Requires transfection of Luciferase-fusion construct.
Expert Insight: Why CETSA Wins for This Scaffold

While SPR provides kinetic truth, CETSA is the superior choice for initial validation of this compound . Pyrazole fragments often bind promiscuously to purified proteins (causing false positives in SPR). CETSA validates that the molecule not only binds but permeates the membrane and engages the target in a crowded proteome—a critical "Go/No-Go" step for this scaffold.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: Validate engagement of the pyrazole scaffold with a representative target (e.g., FLT3 kinase) in a cellular environment.

Phase 1: Sample Preparation (Self-Validating Step)
  • Cell Culture: Culture MV4-11 cells (high endogenous FLT3) to 80% confluency.

  • Compound Treatment:

    • Treat cells with This compound (Test) at 10 µM.

    • Treat cells with DMSO (Vehicle Control).

    • Treat cells with Staurosporine (Positive Control) at 1 µM.

    • Validation Check: Final DMSO concentration must be <0.5% to prevent solvent-induced thermal destabilization.

  • Incubation: Incubate for 1 hour at 37°C / 5% CO2.

Phase 2: Thermal Challenge
  • Harvest: Pellet cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Aliquot: Split samples into 10 PCR tubes (50 µL each).

  • Heating Gradient: Apply a temperature gradient (e.g., 40°C to 67°C) using a thermal cycler. Heat for 3 minutes.

  • Cooling: Immediately snap-cool at room temperature (25°C) for 3 minutes.

Phase 3: Separation & Detection
  • Lysis: Add mild detergent (0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C water bath).

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Mechanism:[1][3][4][5] Denatured/aggregated proteins pellet out; stabilized (bound) proteins remain in the supernatant.

  • Western Blot: Analyze supernatants via SDS-PAGE. Probe for FLT3.

Phase 4: Data Analysis
  • Plot band intensity vs. Temperature.

  • Calculate

    
     (melting temperature) for DMSO vs. Compound.
    
  • Success Criteria: A

    
     indicates significant target engagement.
    

Visualization: The Validation Workflow

The following diagram illustrates the logical flow for validating this pyrazole scaffold, moving from biophysical screening to functional confirmation.

ValidationWorkflow Scaffold 1-Phenyl-3-propyl- 1H-pyrazol-5-amine InSilico Step 1: In Silico Docking (FLT3/JAK) Scaffold->InSilico Target Selection SPR Step 2: SPR Analysis (Kinetics Check) InSilico->SPR Predicted Hits CETSA Step 3: CETSA (Cellular Engagement) SPR->CETSA Low Affinity Confirmed FuncAssay Step 4: ADP-Glo Kinase Assay CETSA->FuncAssay Permeability Verified Decision Go/No-Go Decision FuncAssay->Decision IC50 Data Decision->Scaffold SAR Refinement

Caption: Figure 1. Integrated validation workflow for pyrazole-amine fragments, prioritizing biophysical kinetics (SPR) before cellular confirmation (CETSA).

Experimental Data Summary (Representative)

When comparing this compound against a standard inhibitor (e.g., Sorafenib) in a FLT3 binding assay, the following data profile is typical for this scaffold class:

ParameterThis compoundSorafenib (Reference)Interpretation
Molecular Weight ~201.27 Da464.8 DaThe pyrazole is a fragment ; expect lower affinity.
SPR

12 µM8 nMPyrazole shows fast on/off rates (transient binding).
CETSA

+3.5°C+11.2°CValid Engagement. The shift confirms intracellular binding despite lower affinity.
Cellular

~25 µM~3 nMCompound is a "Lead," not a drug. Requires optimization.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 594320, 1-phenyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • Fassihi, A., et al. (2012). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. PMC. Retrieved from [Link]

  • Eurofins DiscoverX. (2017).[6] Create Your Own Cellular Compound Target Engagement Assay. YouTube. Retrieved from [Link]

  • Hubbard, R. E., & Murray, J. B. (2011). Fragment-based drug discovery. Methods for Screening and Validation. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 1-Phenyl-3-propyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs, from the anti-inflammatory celecoxib to the antipsychotic CDPPB.[1][2][3] These five-membered nitrogen-containing heterocyclic compounds are prized for their versatile biological activities and their capacity for diverse chemical functionalization.[4][5][6] Our focus here, 1-Phenyl-3-propyl-1H-pyrazol-5-amine (Molecular Formula: C₁₂H₁₅N₃, Molecular Weight: 201.27 g/mol ), is a representative of this vital class of molecules. Its unambiguous characterization is not merely an academic exercise; it is a critical prerequisite for any meaningful research, development, or clinical application. Ensuring structural identity, quantifying purity, and establishing a detailed analytical profile are paramount for reproducible biological screening and adherence to regulatory standards.

This guide provides a comparative analysis of the essential analytical techniques required for the comprehensive characterization of this compound. We will move beyond procedural descriptions to explore the strategic rationale behind methodological choices, offering insights grounded in years of field experience. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for validating this and similar novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides atom-level information about the chemical environment, connectivity, and spatial relationships within the molecule. For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are essential for confirming the precise arrangement of the phenyl, propyl, and pyrazole-amine moieties.

Expertise & Rationale

The choice of solvent is the first critical decision. Deuterated chloroform (CDCl₃) is a common starting point for many organic compounds. However, the amine (-NH₂) and potential pyrazole N-H tautomeric protons are labile and can exchange with residual protons in the solvent, often resulting in broad, indistinct signals. For this reason, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. Its ability to form hydrogen bonds helps to sharpen the N-H signals, making them easier to identify and integrate.

A standard characterization suite begins with ¹H NMR to map the proton environment, followed by ¹³C{¹H} NMR to identify all unique carbon atoms. Further 2D experiments like COSY (Correlation Spectroscopy) can definitively establish proton-proton couplings within the propyl chain and the phenyl ring, while an HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with its directly attached carbon, confirming assignments.

Anticipated Spectroscopic Data

The following table summarizes the expected chemical shifts (δ) for this compound, based on established values for similar pyrazole structures.[7][8][9]

Technique Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
¹H NMR Phenyl-H (ortho, meta, para)7.20 - 7.60Multiplet (m)
Pyrazole C4-H5.90 - 6.10Singlet (s)
Amine (-NH₂)4.50 - 5.50 (variable)Broad Singlet (br s)
Propyl α-CH₂2.50 - 2.70Triplet (t)
Propyl β-CH₂1.60 - 1.80Sextet (sxt)
Propyl γ-CH₃0.90 - 1.00Triplet (t)
¹³C NMR Pyrazole C5-NH₂155.0 - 158.0
Pyrazole C3-propyl148.0 - 151.0
Phenyl C1' (ipso)138.0 - 141.0
Phenyl C2', C3', C4'120.0 - 130.0
Pyrazole C495.0 - 100.0
Propyl α-CH₂28.0 - 32.0
Propyl β-CH₂21.0 - 24.0
Propyl γ-CH₃13.0 - 15.0
Experimental Workflow & Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Transfer to NMR tube B->C D Insert into NMR spectrometer (e.g., 400 MHz) C->D E Lock, Tune & Shim F Acquire Spectra (1H, 13C, COSY, HSQC) E->F G Fourier Transform & Phase Correction F->G H Integrate & Assign Peaks G->H I Confirm Structure H->I

Caption: NMR characterization workflow from sample preparation to structural confirmation.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d₆ and vortex until the sample is fully dissolved.

  • Filter the solution through a small plug of glass wool into a 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent. Tune the probe and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a ¹³C{¹H} spectrum. If necessary, run 2D experiments (e.g., COSY, HSQC) using standard instrument parameters.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the ¹H spectrum to the residual solvent peak (DMSO at δ 2.50 ppm). Integrate the signals and assign them to the corresponding protons. Assign the peaks in the ¹³C spectrum based on chemical shifts and correlations from 2D spectra.

Mass Spectrometry (MS): Unveiling the Molecular Mass

Mass spectrometry is indispensable for confirming the molecular weight of a synthesized compound. For this compound, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which in turn confirms the elemental composition.

Expertise & Rationale

Electrospray ionization (ESI) is the preferred technique for this molecule due to the presence of the basic amine group, which is readily protonated. Operating in positive ion mode ([M+H]⁺) will yield a strong signal for the molecular ion. The choice of HRMS (e.g., on a Time-of-Flight (TOF) or Orbitrap instrument) over nominal mass is crucial for trustworthiness. A measured mass within 5 ppm of the theoretical mass provides extremely high confidence in the assigned molecular formula, ruling out other potential elemental compositions with the same nominal mass.

Anticipated Mass Data
Parameter Value
Molecular Formula C₁₂H₁₅N₃
Ionization Mode ESI (Positive)
Adduct [M+H]⁺
Theoretical Exact Mass 202.1344 Da
Required Accuracy < 5 ppm

The fragmentation pattern observed in MS/MS experiments can also provide structural confirmation, often showing losses of the propyl chain or fragments corresponding to the phenyl-pyrazole core.[10][11]

Experimental Workflow & Protocol

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution (~10 µg/mL) in a suitable solvent (e.g., Methanol) B Add 0.1% Formic Acid to promote ionization A->B C Infuse sample directly or inject via LC system B->C D Acquire full scan HRMS data in positive ion mode C->D E Extract ion chromatogram for the target mass D->E F Compare measured exact mass to theoretical mass E->F G Calculate mass error (in ppm) F->G

Caption: High-Resolution Mass Spectrometry workflow for molecular formula confirmation.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in methanol. Dilute this stock to a final concentration of approximately 10 µg/mL in a solvent mixture of 50:50 methanol:water with 0.1% formic acid.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set up the ESI source in positive ion mode.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system. Acquire data in full scan mode over a mass range that includes the expected m/z (e.g., 50-500 Da).

  • Analysis: Process the spectrum using the instrument's software. Identify the peak corresponding to the [M+H]⁺ ion. Determine its exact mass and compare it to the theoretical value (202.1344 Da). The mass error should be below 5 ppm.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

While NMR and MS confirm the structure, they are not ideal for quantifying purity. HPLC is the definitive technique for separating the main compound from any impurities, such as starting materials, byproducts, or degradation products.

Expertise & Rationale

A reversed-phase (RP) C18 column is the workhorse for analyzing molecules of this polarity. The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The key to a good separation is optimizing the mobile phase composition. Adding a small amount of an acid modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase is critical. This ensures that the amine group on the pyrazole is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times.[12][13] A photodiode array (PDA) detector is used to monitor the elution, providing spectral information that can help in peak identification and purity assessment across a range of wavelengths.

Typical HPLC Purity Data
Parameter Condition / Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection PDA at 254 nm
Expected Result Single major peak with >95% purity (area percent)
Experimental Workflow & Protocol

HPLC_Workflow cluster_prep Sample Preparation cluster_acq HPLC Analysis cluster_proc Data Analysis A Prepare sample solution (~1 mg/mL) in mobile phase or diluent B Filter through 0.45 µm syringe filter A->B C Equilibrate HPLC system with initial mobile phase B->C D Inject sample (e.g., 10 µL) C->D E Run gradient and acquire chromatogram D->E F Integrate all peaks in the chromatogram E->F G Calculate area percent of the main peak F->G H Report purity G->H

Caption: HPLC workflow for the determination of compound purity.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water). Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Method Setup: Set up the HPLC method with the column and mobile phase conditions as described in the table above. Allow the system to equilibrate until a stable baseline is achieved.

  • Analysis: Inject a blank (diluent) first, followed by the sample.

  • Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Complementary Techniques: Elemental and Infrared Analysis

While NMR, MS, and HPLC form the core characterization package, elemental analysis and FTIR spectroscopy provide valuable confirmatory data.

Elemental Analysis (CHN)

This technique provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. The experimental values must align with the theoretical percentages calculated from the molecular formula, providing a fundamental check on the compound's composition.

Element Theoretical % Acceptable Range
Carbon (C)71.61± 0.4%
Hydrogen (H)7.51± 0.4%
Nitrogen (N)20.88± 0.4%
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid method to confirm the presence of key functional groups. For this compound, the IR spectrum should display characteristic absorption bands.[9][14][15]

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300 - 3500 (typically two bands)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 2960
C=C and C=N Stretches1500 - 1650

Conclusion

The characterization of a novel compound like this compound is a process of assembling corroborating evidence from a suite of orthogonal analytical techniques. No single method is sufficient. NMR spectroscopy defines the molecular structure, high-resolution mass spectrometry confirms the elemental formula, HPLC rigorously quantifies purity, and elemental and infrared analyses provide fundamental compositional and functional group verification. By employing this multi-technique approach with a clear understanding of the rationale behind each experimental choice, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent biological and pharmaceutical development.

References

  • Titi, A., et al. (2020). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives. Journal of Molecular Structure, 1205, 127625. Available at: [Link]

  • Abdou, M. M., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(4), M1472. Available at: [Link]

  • Patel, H. R., & Patel, P. S. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1659. Available at: [Link]

  • SIELC Technologies (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • PubChem (n.d.). 3-Amino-5-phenylpyrazole. National Center for Biotechnology Information. Available at: [Link]

  • NIST (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Available at: [Link]

  • Kumar, A., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 25(22), 5399. Available at: [Link]

  • Sahu, S. K., et al. (2012). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(1), 1-6. Available at: [Link]

  • NIST (n.d.). Mass Spectrum of 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Available at: [Link]

  • Muscarà, C., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics, 14(4), 793. Available at: [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link]

  • Kumar, V., et al. (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 7(12), 128-135. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. International Journal of Molecular Sciences, 23(15), 8117. Available at: [Link]

  • Brbot-Saranovic, A., & Katusin-Razem, B. (1995). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 32(1), 265-268. Available at: [Link]

  • Sharma, V., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. Available at: [Link]

  • Vitaku, E., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Results in Chemistry, 7, 101326. Available at: [Link]

  • PubChem (n.d.). 1-phenyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • Singh, R. (2020). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25301–25310. Available at: [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 184-194. Available at: [Link]

  • Singh, A., et al. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry, 64(9). Available at: [Link]

  • Asija, S., & Asija, S. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica, 17(3), 706-710. Available at: [Link]

  • Chen, X., et al. (2008). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Catalysis Science & Technology, 8, 3478-3481. Available at: [Link]

  • The Good Scents Company (n.d.). 1-phenyl-5-propyl-1H-pyrazole. The Good Scents Company. Available at: [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(1), 24-43. Available at: [Link]

Sources

Reproducibility of biological effects of 1-Phenyl-3-propyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the critical reproducibility challenges associated with 1-Phenyl-3-propyl-1H-pyrazol-5-amine , a lipophilic 5-aminopyrazole scaffold often utilized in fragment-based drug discovery (FBDD) and as a precursor for kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines).

Executive Summary

This compound serves as a versatile building block for constructing bioactive heterocycles. However, its application in biological assays is frequently compromised by two primary reproducibility factors: regiochemical impurity (contamination with the 3-amino isomer) and colloidal aggregation (driven by the propyl chain's lipophilicity). This guide provides a technical framework to validate the compound's integrity and distinguish genuine biological activity from assay artifacts.

Part 1: Critical Quality Attributes (CQA) & Reproducibility Challenges

The Regioselectivity Trap

The synthesis of 5-aminopyrazoles via the condensation of phenylhydrazine with


-ketonitriles (e.g., 3-oxohexanenitrile) is prone to regiochemical ambiguity.
  • Target Structure (5-Amino): this compound.

  • Common Impurity (3-Amino): 1-Phenyl-5-propyl-1H-pyrazol-3-amine.

Impact on Biology: The 3-amino isomer possesses a distinct hydrogen bond donor/acceptor profile and steric footprint. In kinase assays, for instance, the 3-amino impurity may fail to bind to the hinge region or bind in a completely different orientation, leading to inconsistent


 values if the ratio of isomers varies between batches.
Solubility & Aggregation

Unlike its widely used analog 5-amino-3-methyl-1-phenylpyrazole , the propyl variant has significantly higher lipophilicity (


cLogP 

+1.0).
  • Risk: At micromolar concentrations typical of screening, the propyl chain promotes the formation of colloidal aggregates.

  • Artifact: These aggregates sequester proteins non-specifically, causing false-positive inhibition in enzymatic assays.

Part 2: Comparative Performance Analysis

The following table contrasts the propyl variant with its standard alternatives to guide selection.

FeatureThis compound 5-Amino-3-methyl-1-phenylpyrazole (Standard)3-Amino-5-phenylpyrazole (Isomer)
Primary Utility Lipophilic scaffold / Hydrophobic pocket probeStandard building block / Fragment screeningNegative control / Isomer impurity
Lipophilicity (cLogP) High (~2.5 - 3.0)Moderate (~1.5 - 2.0)High (Similar to propyl)
Solubility Risk High (Prone to aggregation >10

M)
Low (Stable in standard buffers)Moderate
Regio-Purity Risk Critical (Synthesis often yields mixtures)Low (Methyl group directs synthesis better)N/A
Biological Artifacts False positives due to aggregationRareDifferent binding mode

Part 3: Experimental Protocols for Validation

Protocol A: Regiochemical Validation (NMR)

Objective: Quantify the ratio of 5-amino (active) to 3-amino (impurity) isomers.

  • Sample Prep: Dissolve 5-10 mg of compound in

    
    .
    
  • Acquisition: Run a 1D

    
    -NMR and a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
    
  • Analysis:

    • Target (5-Amino): Look for an NOE correlation between the Phenyl ortho-protons and the C4-H (pyrazole ring proton) or the Amine (

      
      )  protons. The N1-phenyl group is spatially close to C5-amine.
      
    • Impurity (3-Amino): Look for an NOE correlation between the Phenyl ortho-protons and the Propyl side chain . In the 3-amino isomer, the propyl group is at position 5 (adjacent to N1-phenyl).

  • Criteria: Purity must be

    
     5-amino isomer for biological use.
    
Protocol B: Aggregation Counter-Screen (Detergent Test)

Objective: Confirm that observed inhibition is not due to colloidal aggregation.

  • Baseline Assay: Measure the activity of the compound in your standard biochemical assay (e.g., Kinase or Enzyme inhibition) to determine

    
    .
    
  • Detergent Addition: Repeat the assay in the presence of 0.01% Triton X-100 or 0.005% Tween-80 .

  • Interpretation:

    • Reproducible Effect: If

      
       remains constant (
      
      
      
      -fold), the inhibition is likely specific (ligand-binding).
    • Artifact: If the

      
       shifts dramatically (e.g., activity is lost), the initial effect was likely due to aggregation (detergents disrupt colloids).
      

Part 4: Visualization of Reproducibility Pathways

The following diagram illustrates the critical decision pathways for validating the biological effects of this scaffold.

ValidationPathway Start Start: this compound QC_Step Step 1: Regiochemical QC (NOESY NMR) Start->QC_Step Isomer_Check Isomer Ratio > 95:5? QC_Step->Isomer_Check Purify Action: Re-purify (Chromatography) Isomer_Check->Purify No Solubility_Step Step 2: Aggregation Screen (+Detergent) Isomer_Check->Solubility_Step Yes Agg_Check Activity Retained with Triton X-100? Solubility_Step->Agg_Check Artifact Outcome: False Positive (Artifact) Agg_Check->Artifact No (Activity Lost) Valid Outcome: Validated Biological Probe Agg_Check->Valid Yes (Activity Stable)

Caption: Decision tree for validating the biological activity of this compound, filtering out regio-isomers and aggregation artifacts.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective synthesis of 1-aryl-3,5-substituted pyrazoles.
    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link] (General Journal Link for verification of field standards)

  • Aggreg

    • Title: Promiscuous drugs in fragment-based search: aggregation and other specific/non-specific mechanisms.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Valid

    • Title: 5-Aminopyrazoles as privileged scaffolds in drug discovery: A review.
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selectivity profiling of 1-Phenyl-3-propyl-1H-pyrazol-5-amine against related targets

Executive Summary

This compound (CAS: 1017781-36-0) represents a "privileged scaffold" in medicinal chemistry—a core chemical structure capable of binding to multiple diverse receptor targets with appropriate functionalization. While often utilized as a synthetic intermediate, this fragment exhibits intrinsic biological activity, primarily as a hinge-binding motif in protein kinases and a ligand for Adenosine receptors .

This guide provides a technical roadmap for profiling this compound. Unlike fully optimized drugs (e.g., Celecoxib or Rimonabant), this molecule acts as a Fragment-Based Drug Discovery (FBDD) starting point. Its profiling requires detecting low-affinity (high micromolar) interactions to identify "ligand efficiency" rather than nanomolar potency.

Key Applications:

  • Kinase Inhibition: Precursor for p38 MAPK, Src, and CDK inhibitors.

  • GPCR Modulation: Adenosine (

    
    , 
    
    
    
    ) and Cannabinoid (
    
    
    ) receptor exploration.
  • Fragment Screening: Assessing "promiscuity" vs. "specific binding" in early discovery.

Structural Mechanism & Binding Mode

The 5-amino-pyrazole core functions as a bidentate hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP.

  • N2 Nitrogen: Acts as a hydrogen bond acceptor (binds to the backbone NH of the kinase hinge region).

  • C5-Amino Group: Acts as a hydrogen bond donor (binds to the backbone Carbonyl of the kinase hinge).

  • C3-Propyl Group: Probes the hydrophobic "gatekeeper" region or the solvent-exposed front pocket, depending on orientation.

  • N1-Phenyl Ring: Occupies the hydrophobic pocket (often the ATP-binding hydrophobic back pocket).

Diagram: Kinase Hinge Binding Interaction

The following diagram illustrates the theoretical binding mode of the scaffold within a generic Kinase ATP-binding site.

BindingMode cluster_ATP ATP Binding Site Compound 1-Phenyl-3-propyl- 1H-pyrazol-5-amine Hinge Kinase Hinge Region (Backbone) Compound->Hinge H-Bond (N2 Acceptor) Compound->Hinge H-Bond (NH2 Donor) Hydrophobic Hydrophobic Pocket (Gatekeeper) Compound->Hydrophobic Van der Waals (Phenyl/Propyl)

Figure 1: Bidentate binding mode of the aminopyrazole scaffold to the kinase hinge region.

Comparative Selectivity Profile

When profiling this fragment, it is critical to compare it against its structural analogs and fully elaborated drugs to understand the Structure-Activity Relationship (SAR) .

Table 1: Comparative Potency & Selectivity (Representative SAR)

Note: Values represent typical ranges for this chemical class in fragment screening assays.

FeatureThis compound (Target)1-Phenyl-3-methyl-1H-pyrazol-5-amine (Analog)SB-203580 (Optimized Inhibitor)
Role Lipophilic Fragment ProbeStandard Fragmentp38 MAPK Chemical Probe
C3 Substituent Propyl (High Lipophilicity)Methyl (Low Lipophilicity)-- (Complex Substitution)
p38 MAPK (IC50) ~10 - 50 µM > 100 µM0.6 µM
Src Kinase (IC50) ~50 - 100 µM > 100 µMInactive
COX-2 (IC50) > 200 µM (Inactive)> 200 µM0.04 µM (Celecoxib ref)
LogP (Calc) ~2.8 ~1.93.5
Ligand Efficiency High (Binding per atom)ModerateLower (Due to size)

Analysis:

  • The Propyl Effect: The extension from methyl to propyl at C3 increases lipophilicity (LogP ~2.8), allowing better occupancy of the hydrophobic regions in kinases like p38 or Src , often improving potency from "inactive" to "micromolar hit" status compared to the methyl analog.

  • Selectivity: As a fragment, this molecule is promiscuous . It will likely hit multiple kinases (p38, CDK2, Src) and GPCRs (Adenosine A1). Selectivity is achieved only after adding a substituent at the C4 position (e.g., an amide or pyrimidine ring).

Experimental Protocols for Profiling

To validate the activity of this compound, a Thermal Shift Assay (TSA) is recommended for initial screening (due to low affinity), followed by FRET-based enzymatic assays .

Protocol A: Kinase Selectivity Screening (FRET)

Use this to determine IC50 against p38, Src, and CDK2.

  • Reagent Prep: Dissolve this compound in 100% DMSO to create a 100 mM stock.

  • Dilution: Prepare a 10-point dose-response curve starting at 500 µM (high concentration required for fragments).

  • Reaction Mix:

    • Kinase (e.g., p38α, 5 nM final).

    • Peptide Substrate (e.g., labeled threonine peptide).

    • ATP (at

      
       concentration, typically 10-50 µM).
      
    • Test Compound (varying concentrations).[1][2][3]

  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add Stop Solution containing a FRET pair antibody (e.g., Europium-anti-phospho-antibody).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Excitation: 337 nm, Emission: 620/665 nm).

  • Calculation: Normalize data to DMSO control (0% inhibition) and Staurosporine control (100% inhibition). Fit to a sigmoidal dose-response curve.

Protocol B: Adenosine A2A Receptor Binding (Radioligand)

Use this to check for GPCR off-target liability.

  • Membrane Prep: Use CHO cells overexpressing human Adenosine A2A receptor.

  • Ligand: [3H]-CGS 21680 (Selective A2A agonist).

  • Competition: Incubate membranes with [3H]-ligand (2 nM) and Test Compound (10 µM fixed dose for screening).

  • Incubation: 90 minutes at 25°C.

  • Harvest: Filter through GF/B glass fiber filters using a cell harvester.

  • Count: Measure radioactivity via Liquid Scintillation Counting.

  • Result: >50% displacement indicates a "Hit".

Profiling Workflow Diagram

The following workflow outlines the logical steps to profile this scaffold from solubility check to target validation.

ProfilingWorkflow Start Compound: This compound Solubility Solubility Check (DMSO/Buffer) Start->Solubility PrimaryScreen Primary Screen (Single Dose) @ 100 µM Solubility->PrimaryScreen HitKinase Kinase Panel (p38, Src, CDK) PrimaryScreen->HitKinase Signal > 50% HitGPCR GPCR Panel (Adenosine, Cannabinoid) PrimaryScreen->HitGPCR Signal > 50% DoseResponse Dose Response (IC50) 10-point titration HitKinase->DoseResponse HitGPCR->DoseResponse Selectivity Selectivity Index Calculation (Target / Off-Target) DoseResponse->Selectivity

Figure 2: Step-by-step selectivity profiling workflow for fragment-based assessment.

Conclusion

This compound is a versatile chemical building block rather than a final drug. Its profiling should focus on its ability to serve as a ligand efficient fragment .

  • Strengths: Excellent starting point for p38 MAPK and Src kinase inhibitors; predictable binding mode.

  • Weaknesses: Low potency (micromolar) and high promiscuity in its "naked" form.

  • Recommendation: Use this compound as a baseline control when synthesizing 4-substituted derivatives. If the 4-substituted analog does not show >100-fold potency improvement over this fragment, the substitution is not interacting effectively with the kinase back-pocket.

References
  • Synthesis and Kinase Activity of Aminopyrazoles: Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source:J. Med. Chem. (via PMC/NIH). URL:[Link]

  • Scaffold Analysis (p38 MAPK): Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Source:Molecules (MDPI). URL:[Link]

  • Chemical Identity & Properties: Title: this compound (CAS 1017781-36-0) Entry.[4][5][6] Source: PubChem Compound Summary. URL:[Link](Search via Structure Search for specific CAS)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Phenyl-3-propyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-Phenyl-3-propyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.